ST4206
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-[6-amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N8O/c1-7(21)3-4-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-5-6-15-20/h5-6H,3-4H2,1-2H3,(H2,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXYHOBIHWLDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of SP4206: A Technical Guide to a Novel IL-2/IL-2Rα Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP4206 is a small molecule, protein-protein interaction inhibitor that represents a significant advancement in the modulation of the immune system.[1] It functions by directly targeting Interleukin-2 (IL-2), a pivotal cytokine in T-cell proliferation and differentiation.[2] By binding with high affinity to IL-2, SP4206 effectively blocks its interaction with the alpha subunit of the IL-2 receptor (IL-2Rα or CD25).[2][3] This inhibitory action prevents the formation of the high-affinity IL-2 receptor complex, a critical initial step in the IL-2 signaling cascade, thereby impeding downstream signal transduction.[2][4] The dysregulation of the IL-2 pathway is implicated in various autoimmune diseases, making SP4206 a promising candidate for therapeutic intervention.[2] This guide provides an in-depth technical overview of the mechanism of action of SP4206, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Mechanism of Action: Competitive Inhibition of the IL-2/IL-2Rα Interaction
SP4206's mechanism of action is centered on its ability to act as a "hot-spot mimic" of the IL-2Rα binding interface on IL-2.[4][5] It competitively binds to IL-2 at the precise residues that would normally interact with IL-2Rα, thereby physically obstructing the formation of the IL-2/IL-2Rα complex.[2][4] This inhibition is the primary event that leads to the suppression of IL-2-mediated signaling. The binding of IL-2 to IL-2Rα is the first and essential step in the assembly of the high-affinity heterotrimeric IL-2 receptor, which also includes the β (CD122) and common gamma (γc, CD132) chains.[4] By preventing this initial interaction, SP4206 effectively halts the entire downstream signaling cascade.
Signaling Pathway and Point of Inhibition
The canonical IL-2 signaling pathway is initiated by the binding of IL-2 to the IL-2Rα chain. This event facilitates the recruitment of the IL-2Rβ and γc chains, leading to the activation of Janus kinases (JAK1 and JAK3) associated with the receptor subunits. Activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[6] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and activates the transcription of genes responsible for T-cell proliferation, differentiation, and survival.[7] SP4206 acts at the apex of this cascade by preventing the initial IL-2/IL-2Rα binding, thus inhibiting all subsequent downstream events.
Figure 1: IL-2 signaling pathway and the inhibitory action of SP4206.
Quantitative Data Summary
The efficacy of SP4206 has been quantified through various biochemical and cell-based assays. The following tables summarize the key binding affinities and inhibitory concentrations.
| Parameter | Analyte | Value | Assay Type | Reference |
| Binding Affinity (Kd) | SP4206 binding to IL-2 | 70 nM | Surface Plasmon Resonance | [3][5] |
| Binding Affinity (Kd) | IL-2 binding to IL-2Rα | 10 nM | Surface Plasmon Resonance | [3][5] |
| Inhibitory Concentration (IC50) | SP4206 inhibition of IL-2/IL-2Rα binding | 70 nM | ELISA | [2] |
| Analyte (IL-2 Variant) | EC50 of SP4206 Inhibition | Reference |
| Wild-Type (WT) IL-2 | 68.8 nM | [8] |
| K35L/M39V | 80.1 nM | [8] |
| P65A | 117.0 nM | [8] |
| V69A | 10.4 nM | [8] |
Experimental Protocols
The characterization of SP4206's mechanism of action relies on a suite of in vitro experiments. Detailed methodologies for key assays are provided below.
IL-2/IL-2Rα Inhibition ELISA
This assay quantitatively measures the ability of SP4206 to inhibit the binding of IL-2 to immobilized IL-2Rα.
Methodology:
-
Plate Coating: A 96-well plate is coated with streptavidin.
-
Receptor Immobilization: Biotinylated IL-2Rα is added to the wells and incubated to allow binding to the streptavidin-coated surface.
-
Compound Preparation: Serial dilutions of SP4206 are prepared.
-
Competitive Binding: A constant concentration of HRP-labeled IL-2 is mixed with the serially diluted SP4206 and added to the IL-2Rα-coated wells. The plate is incubated to allow for competitive binding.
-
Washing: The plate is washed to remove unbound reagents.
-
Detection: A TMB substrate is added, and the colorimetric reaction is stopped with a stop solution.
-
Data Analysis: The absorbance is read at 450 nm. The signal intensity is inversely proportional to the inhibitory activity of SP4206. An IC50 value is determined by plotting the absorbance against the log of the SP4206 concentration.[2]
Figure 2: Experimental workflow for the IL-2/IL-2Rα inhibition ELISA.
T-Cell Proliferation Assay
This cell-based assay assesses the functional consequence of SP4206-mediated IL-2 inhibition by measuring the proliferation of an IL-2-dependent T-cell line, such as CTLL-2.[2][8]
Methodology:
-
Cell Culture: CTLL-2 cells are cultured in a complete medium containing IL-2. Prior to the assay, cells are washed to remove any residual IL-2.
-
Assay Setup: Cells are seeded into a 96-well plate.
-
Inhibitor and IL-2 Addition: Serial dilutions of SP4206 are added to the wells, followed by a fixed, sub-maximal concentration of IL-2 to stimulate proliferation.
-
Incubation: The plate is incubated for 48-72 hours.
-
Proliferation Assessment: A reagent to measure cell proliferation (e.g., MTS or [3H]-thymidine) is added.
-
Data Analysis: The signal, which is proportional to the number of viable, proliferating cells, is measured. The effect of SP4206 on IL-2-stimulated proliferation is calculated to determine an IC50 value.[2][8]
Phospho-STAT5 (pSTAT5) Western Blot
This assay is used to determine the effect of SP4206 on the IL-2-induced phosphorylation of STAT5.
Methodology:
-
Cell Culture and Starvation: An IL-2-dependent T-cell line is cultured and then starved of IL-2 for a defined period.
-
Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of SP4206 or a vehicle control.
-
IL-2 Stimulation: Cells are stimulated with a fixed concentration of IL-2 for a short period (e.g., 15-30 minutes).
-
Cell Lysis and Protein Quantification: Cells are lysed, and the protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for phospho-STAT5 (Tyr694).
-
Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using a chemiluminescent substrate.
-
Loading Control: The membrane is stripped and re-probed with an antibody for total STAT5 to ensure equal protein loading.[3]
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding kinetics and affinity (Kd) of SP4206 to IL-2 in real-time.
Methodology:
-
Ligand Immobilization: Recombinant human IL-2 is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of SP4206 are flowed over the sensor chip surface.
-
Data Collection: The change in the refractive index at the sensor surface, which is proportional to the binding of SP4206 to IL-2, is monitored in real-time to generate sensorgrams.
-
Regeneration: The sensor surface is regenerated to remove bound SP4206.
-
Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as kd/ka.[9]
Conclusion
SP4206 is a potent and specific small molecule inhibitor of the IL-2/IL-2Rα interaction.[2] Its mechanism of action, which involves the direct binding to IL-2 and the competitive inhibition of its receptor binding, has been well-characterized through a variety of biochemical and cell-based assays. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working to understand and potentially exploit this novel immunomodulatory agent. The ability of SP4206 to disrupt a key cytokine signaling pathway at its origin underscores its potential as a therapeutic for a range of immune-mediated diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
SP4206: A Technical Guide to a Novel Small Molecule Inhibitor of the Interleukin-2 Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a pleiotropic cytokine critical for the regulation of the immune response, promoting the proliferation and differentiation of T cells, and also inducing regulatory T cells (Tregs) to maintain immune tolerance.[1] Dysregulation of the IL-2 signaling pathway is implicated in a variety of autoimmune diseases and cancer.[1] Small molecule inhibitors that target the interaction between IL-2 and its high-affinity receptor subunit, IL-2Rα (CD25), represent a promising therapeutic avenue.[1] SP4206 is an experimental small molecule, protein-protein interaction inhibitor that binds with high affinity to IL-2, thereby preventing its association with the IL-2 receptor and blocking downstream signaling.[2][3] This technical guide provides a comprehensive overview of SP4206, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its characterization.
Mechanism of Action: Disrupting the IL-2/IL-2Rα Interaction
SP4206 functions as a competitive inhibitor by binding directly to IL-2 at the protein-protein interface where it interacts with IL-2Rα.[1] This action prevents the formation of the high-affinity IL-2 receptor complex, which is a crucial initial step in amplifying the immune response.[1] By blocking this interaction, SP4206 effectively modulates aberrant immune activity.[1] The inhibitor targets the same critical "hot-spot" residues on IL-2 that are essential for the binding of IL-2Rα.[4] Interestingly, the binding of SP4206 induces and stabilizes a conformation of IL-2 that is distinct from the one observed when it is bound to its receptor.[3]
Below is a diagram illustrating the IL-2 signaling pathway and the point of inhibition by SP4206.
Quantitative Data
The potency and binding affinity of SP4206 have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data available for SP4206.
Table 1: Binding Affinity of SP4206
| Analyte | Ligand | Assay Type | Dissociation Constant (Kd) | Reference |
| SP4206 | IL-2 | Not Specified | 70 nM | [4][5] |
| IL-2 | IL-2Rα | Not Specified | 10 nM | [4][5] |
Table 2: Potency of SP4206
| Inhibitor | Target Interaction | Assay Type | Potency (IC50/EC50) | Reference |
| SP4206 | IL-2/IL-2Rα Inhibition | ELISA | IC50 = 70 nM | [1] |
| SP4206 | WT IL-2 Binding | Not Specified | EC50 = 68.8 nM | [5] |
| SP4206 | IL-2 variant K35L/M39V Binding | Not Specified | EC50 = 80.1 nM | [5] |
| SP4206 | IL-2 variant P65A Binding | Not Specified | EC50 = 117.0 nM | [5] |
| SP4206 | IL-2 variant V69A Binding | Not Specified | EC50 = 10.4 nM | [5] |
Experimental Protocols
The characterization of SP4206 involves a series of in vitro experiments to determine its binding affinity, inhibitory potency, and effect on cell signaling.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to quantitatively measure the ability of SP4206 to inhibit the binding of IL-2 to its receptor, IL-2Rα.[6]
Protocol:
-
Plate Coating: A 96-well microtiter plate is coated with streptavidin.[6]
-
Receptor Immobilization: Biotinylated IL-2Rα is added to the wells and binds to the streptavidin.[6]
-
Competitive Binding: A constant concentration of IL-2 and serial dilutions of SP4206 are added to the wells. The mixture is incubated to allow for competition between SP4206 and immobilized IL-2Rα for binding to IL-2.[6]
-
Washing: The plate is washed to remove unbound IL-2 and SP4206.
-
Detection: An enzyme-labeled antibody specific for IL-2 is added, followed by a substrate. The resulting signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of SP4206.
-
Data Analysis: The data is used to calculate the IC50 value, which represents the concentration of SP4206 required to inhibit 50% of the IL-2/IL-2Rα interaction.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a biophysical technique used to measure the kinetics and affinity of binding between molecules in real-time.[7]
Protocol:
-
Chip Preparation: Immobilize the target protein (e.g., IL-2) on a sensor chip.[7]
-
Analyte Injection: Prepare a series of dilutions of SP4206 in a suitable running buffer. Inject the analyte dilutions over the sensor chip surface at a constant flow rate.[7][8]
-
Data Collection: Measure the change in the refractive index at the surface in real-time, which corresponds to the binding of SP4206 to the immobilized IL-2.[7][8]
-
Dissociation: After the association phase, flow running buffer over the chip to measure the dissociation of SP4206.[7]
-
Regeneration: Regenerate the sensor surface to remove any bound analyte.[7]
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[7]
Cell-Based Proliferation Assay
This assay assesses the functional consequence of SP4206-mediated inhibition of IL-2 signaling by measuring its effect on IL-2-dependent T-cell proliferation.
Protocol:
-
Cell Culture: Culture an IL-2-dependent T-cell line (e.g., CTLL-2) in the appropriate medium.
-
Treatment: Seed the cells in a 96-well plate and treat them with a constant, suboptimal concentration of IL-2 and serial dilutions of SP4206.
-
Incubation: Incubate the cells for a period sufficient to allow for proliferation (e.g., 48-72 hours).
-
Proliferation Measurement: Assess cell proliferation using a standard method, such as the addition of a metabolic dye (e.g., MTT, XTT) or by measuring the incorporation of tritiated thymidine.
-
Data Analysis: Quantify the signal from each well and plot the results against the concentration of SP4206 to determine the IC50 value for the inhibition of T-cell proliferation.[1]
Preclinical Status
SP4206 is described as an experimental drug and has been evaluated in preclinical studies.[8] These investigations have primarily centered on its mechanism of action and binding properties.[8] To date, there is no publicly available information regarding the advancement of SP4206 into formal clinical trials.[8]
Conclusion
SP4206 is a potent small molecule inhibitor of the IL-2/IL-2Rα interaction, demonstrating nanomolar efficacy in biochemical assays.[1] Its mechanism of action, involving the direct binding to IL-2 and prevention of high-affinity receptor formation, presents a promising strategy for the modulation of the immune system. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of SP4206 and similar IL-2 pathway inhibitors. Further preclinical and potentially clinical studies are necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. SP4206 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
SP4206: A Technical Guide to a Potent Small Molecule Inhibitor of the IL-2/IL-2Rα Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SP4206, a potent small molecule inhibitor of the protein-protein interaction (PPI) between Interleukin-2 (IL-2) and its high-affinity receptor subunit, IL-2Rα (CD25). SP4206 serves as a significant tool for researchers studying immune regulation and represents a promising scaffold for the development of therapeutics targeting autoimmune diseases and other immune-mediated disorders.
Introduction
Interleukin-2 is a critical cytokine that plays a pivotal role in the regulation of the immune system, influencing both the proliferation and differentiation of T cells and the maintenance of immune tolerance through regulatory T cells (Tregs).[1] The biological effects of IL-2 are initiated by its binding to the IL-2 receptor (IL-2R), a multi-subunit complex. The α-subunit (IL-2Rα or CD25) is responsible for the initial high-affinity binding of IL-2.[2] Dysregulation of the IL-2 signaling pathway is implicated in various pathologies, including autoimmune diseases and cancer.[1]
SP4206 is an experimental drug that functions as a protein-protein interaction inhibitor.[3][4] It was discovered through a fragment-based drug discovery approach and has been shown to bind with high affinity to IL-2, effectively blocking its interaction with IL-2Rα.[5][6] This guide details the structure, properties, mechanism of action, and experimental characterization of SP4206.
Structure and Properties of SP4206
SP4206 is a complex small molecule with the IUPAC name 5-[[2,3-dichloro-4-[5-[1-[2-[[(2R)-2-(diaminomethylideneamino)-4-methylpentanoyl]amino]acetyl]piperidin-4-yl]-1-methylpyrazol-3-yl]phenoxy]methyl]furan-2-carboxylic acid.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C30H37Cl2N7O6 | [3] |
| Molar Mass | 662.57 g·mol−1 | [3] |
| CAS Number | 515846-21-6 | [3] |
| PubChem CID | 5288251 | [3] |
| Hydrogen Bond Acceptors | 10 | [7] |
| Hydrogen Bond Donors | 4 | [7] |
| Rotatable Bonds | 14 | [7] |
| Topological Polar Surface Area | 191.3 Ų | [7] |
| XLogP | 3.25 | [7] |
Mechanism of Action
SP4206 functions by directly binding to IL-2 at the protein-protein interface where it interacts with IL-2Rα.[1] This competitive inhibition prevents the formation of the high-affinity IL-2 receptor complex, thereby blocking downstream signaling cascades crucial for T cell activation and proliferation.[1][2] The binding of SP4206 to IL-2 occurs at a "cryptic" binding site, a groove that is not apparent in the unbound structure of IL-2.[2] This interaction stabilizes a conformation of IL-2 that is distinct from the one it adopts when bound to IL-2Rα.[2]
IL-2 Signaling Pathway and Inhibition by SP4206
The binding of IL-2 to the IL-2Rα subunit is the first and critical step in the formation of a high-affinity quaternary receptor complex, which also includes the β (CD122) and common gamma (γc, CD132) chains.[2][8] This assembly brings associated Janus kinases (JAK1 and JAK3) into proximity, leading to their activation via trans-phosphorylation.[2] Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[2] Phosphorylated STAT5 proteins dimerize and translocate to the nucleus to regulate gene expression, leading to T-cell proliferation and differentiation.[2] SP4206 acts at the apex of this cascade by occupying the IL-2Rα binding site on IL-2.[2]
Quantitative Data
The potency of SP4206 has been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Inhibitory Potency of SP4206
| Parameter | Value | Assay Type | Reference |
| Kd (Binding Affinity to IL-2) | 70 nM | Surface Plasmon Resonance | [5] |
| IC50 (IL-2/IL-2Rα Inhibition) | 70 nM | ELISA | [1] |
Table 2: Binding of SP4206 to Wild-Type and Variant IL-2
| IL-2 Variant | EC50 (nM) | Reference |
| Wild-Type (WT) | 68.8 | [5] |
| K35L/M39V | 80.1 | [5] |
| P65A | 117.0 | [5] |
| V69A | 10.4 | [5] |
Experimental Protocols
The characterization of SP4206 and its mechanism of action relies on a combination of biochemical, biophysical, and structural biology techniques.[2]
IL-2/IL-2Rα Inhibition Assay (ELISA-based)
This assay quantitatively measures the ability of SP4206 to inhibit the binding of IL-2 to its receptor.[2][9]
Methodology:
-
Immobilization: Biotinylated IL-2Rα (10–20 nM) is immobilized onto streptavidin-coated 96-well plates.[2]
-
Compound Preparation: SP4206 is serially diluted in a suitable solvent (e.g., DMSO).[2]
-
Incubation: The diluted SP4206 is mixed with a constant concentration of labeled IL-2 (e.g., with horseradish peroxidase - HRP) and incubated to allow for binding.[1][2]
-
Competition: The SP4206/IL-2 mixture is added to the wells containing the immobilized IL-2Rα and incubated. The inhibitor competes with the immobilized IL-2Rα for binding to IL-2.[1][2]
-
Detection: The plate is washed to remove unbound IL-2. A substrate for the enzyme label is added, and the resulting signal is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.[1]
-
Data Analysis: The effect of the inhibitor on IL-2 binding is calculated and can be used to determine an IC50 value.[1]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity (Kd) and the association (ka) and dissociation (kd) rate constants of the interaction between SP4206 and IL-2.[8]
Methodology:
-
Immobilization: IL-2 is immobilized on a sensor chip surface.
-
Analyte Injection: A solution of SP4206 at various concentrations is flowed over the sensor surface.
-
Detection: The change in the refractive index at the surface, which corresponds to the binding of the analyte to the immobilized ligand, is measured in real-time.[8]
-
Dissociation: After the association phase, running buffer is flowed over the chip to measure the dissociation of the analyte.[8]
-
Regeneration: The sensor surface is regenerated to remove any bound analyte.[8]
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd (Kd = kd/ka).[8]
Fragment-Based Drug Discovery Workflow for SP4206
The discovery of SP4206 utilized a fragment-based approach, starting with the identification of low-affinity fragments that were then optimized into a potent inhibitor.[6]
Conclusion
SP4206 is a well-characterized small molecule inhibitor of the IL-2/IL-2Rα interaction, demonstrating nanomolar efficacy in biochemical assays.[1] Its discovery through fragment-based methods highlights the potential of this approach for targeting challenging protein-protein interactions.[6] As a potent and specific inhibitor, SP4206 serves as an invaluable tool for researchers investigating the intricacies of IL-2 signaling and provides a foundation for the development of novel immunomodulatory therapeutics. Further research is warranted to explore its pharmacokinetic properties and in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SP4206 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. SP-4206 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
SP4206 Binding Affinity to IL-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and mechanism of action of SP4206, a small molecule inhibitor of the Interleukin-2 (IL-2) signaling pathway. The document details the quantitative binding data, experimental methodologies for characterization, and the molecular basis of its inhibitory function.
Introduction
Interleukin-2 (IL-2) is a pleiotropic cytokine crucial for the regulation of the immune response, primarily through its role in the proliferation and differentiation of T cells.[1] The biological activity of IL-2 is initiated by its binding to the IL-2 receptor (IL-2R), which exists in low, intermediate, and high-affinity forms. The high-affinity receptor is a heterotrimeric complex composed of the α (CD25), β (CD122), and common gamma (γc, CD132) chains.[2] The interaction between IL-2 and the IL-2Rα subunit is the initial and critical step for the formation of the high-affinity receptor complex.[3]
SP4206 is an experimental small molecule drug that acts as a protein-protein interaction inhibitor.[4] It directly binds to IL-2, competitively inhibiting its interaction with the IL-2Rα subunit, thereby blocking the downstream signaling cascade.[1][4] This inhibitory action makes SP4206 a molecule of significant interest for therapeutic applications in autoimmune diseases and other conditions associated with elevated IL-2 activity.[4]
Quantitative Binding Affinity of SP4206 to IL-2
The binding affinity of SP4206 to human IL-2 has been characterized using various biophysical and biochemical assays. The key quantitative data are summarized in the tables below.
Table 1: Binding Affinity and Potency of SP4206 against Wild-Type Human IL-2
| Parameter | Value | Assay Method | Reference |
| Dissociation Constant (Kd) | 70 nM | Surface Plasmon Resonance (SPR) | [3][4] |
| IC50 | 70 nM | Competitive ELISA | [1] |
Table 2: Binding Affinity of SP4206 to IL-2 Variants
| IL-2 Variant | EC50 (nM) | Assay Method | Reference |
| Wild Type (WT) | 68.8 | Competitive ELISA | [5] |
| K35L/M39V | 80.1 | Competitive ELISA | [5] |
| P65A | 117.0 | Competitive ELISA | [5] |
| V69A | 10.4 | Competitive ELISA | [5] |
Mechanism of Action: Inhibition of the IL-2/IL-2Rα Interaction
SP4206 functions by binding to a "hot-spot" of residues on the surface of IL-2 that are critical for its interaction with the IL-2Rα subunit.[4] By occupying this binding site, SP4206 physically obstructs the formation of the IL-2/IL-2Rα complex, which is the requisite first step in the assembly of the high-affinity IL-2 receptor.[1] This prevention of receptor assembly effectively abrogates the downstream signaling cascades, primarily the JAK/STAT pathway, that are responsible for the biological effects of IL-2.[1]
IL-2 Signaling Pathway and Point of Inhibition by SP4206
The binding of IL-2 to the IL-2 receptor complex initiates a series of intracellular signaling events. The diagram below illustrates the canonical IL-2 signaling pathway and the mechanism of inhibition by SP4206.
Caption: IL-2 signaling pathway and the inhibitory action of SP4206.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding affinity of SP4206 to IL-2.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of SP4206 for the IL-2/IL-2Rα interaction.
Materials:
-
96-well streptavidin-coated microplates
-
Biotinylated recombinant human IL-2Rα
-
Recombinant human IL-2
-
SP4206
-
Anti-human IL-2 antibody conjugated to horseradish peroxidase (HRP)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Add 100 µL of biotinylated IL-2Rα (e.g., 1 µg/mL in Assay Buffer) to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer.
-
Compound Preparation: Prepare a serial dilution of SP4206 in Assay Buffer.
-
Competitive Binding: In a separate plate, pre-incubate the serially diluted SP4206 with a constant concentration of IL-2 (e.g., a concentration that gives a signal in the linear range of the assay) for 30 minutes at room temperature.
-
Incubation: Transfer 100 µL of the SP4206/IL-2 mixture to the IL-2Rα-coated plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer.
-
Detection: Add 100 µL of HRP-conjugated anti-human IL-2 antibody (at a pre-optimized dilution in Assay Buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with 200 µL/well of Wash Buffer.
-
Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the SP4206 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Experimental workflow for the competitive ELISA.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (Kd) of the interaction between SP4206 and IL-2.
General Protocol:
-
Sensor Chip Selection and Preparation: A carboxymethylated dextran-coated sensor chip (e.g., CM5) is typically used for protein immobilization. The chip surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Ligand Immobilization: Recombinant human IL-2 is immobilized on the activated sensor chip surface via amine coupling. A target immobilization level should be optimized to minimize mass transport limitations. A reference flow cell is prepared by performing the activation and deactivation steps without protein immobilization.
-
Analyte Preparation: A series of concentrations of SP4206 are prepared in a suitable running buffer (e.g., HBS-EP+). A blank (running buffer only) is also included.
-
Binding Analysis: The SP4206 solutions are injected over the IL-2 and reference flow cells at a constant flow rate. The association of SP4206 to IL-2 is monitored in real-time. This is followed by an injection of running buffer to monitor the dissociation phase.
-
Regeneration: If necessary, the sensor chip surface is regenerated using a low pH buffer or other appropriate regeneration solution to remove bound SP4206.
-
Data Analysis: The sensorgrams from the reference flow cell are subtracted from the IL-2 flow cell data. The resulting data are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Caption: General experimental workflow for SPR analysis.
Conclusion
SP4206 is a potent small molecule inhibitor of the IL-2 signaling pathway, demonstrating a high binding affinity for IL-2. Its mechanism of action, the competitive inhibition of the IL-2/IL-2Rα interaction, has been well-characterized through a variety of biochemical and biophysical techniques. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on the modulation of the IL-2 pathway for therapeutic purposes. Further investigation into the in vivo efficacy and pharmacokinetic properties of SP4206 will be crucial in determining its clinical potential.
References
A Technical Guide to the Research Applications of IL-2/IL-2Rα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted research applications of Interleukin-2 (IL-2) and its high-affinity receptor alpha subunit (IL-2Rα, also known as CD25) inhibitors. By modulating the potent effects of the IL-2 signaling pathway, these inhibitors have emerged as critical tools in both immunology research and as therapeutic agents for a range of diseases, from autoimmune disorders to cancer. This document provides a comprehensive overview of their mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, details essential experimental protocols for their evaluation, and visualizes complex biological and experimental workflows.
Introduction to the IL-2/IL-2Rα Signaling Axis
Interleukin-2 is a pleiotropic cytokine crucial for the regulation of immune responses. It exerts its effects by binding to the IL-2 receptor (IL-2R), which exists in three forms with varying affinities for IL-2. The high-affinity receptor is a heterotrimeric complex composed of the α (CD25), β (CD122), and common gamma (γc, CD132) chains.[1][2] The IL-2Rα chain is essential for high-affinity IL-2 binding and is constitutively expressed at high levels on regulatory T cells (Tregs), while being upregulated on activated effector T cells, B cells, and Natural Killer (NK) cells.[3][4]
The binding of IL-2 to its high-affinity receptor initiates a cascade of intracellular signaling events, primarily through the JAK-STAT, PI3K-Akt, and MAPK pathways.[2][4][5] This signaling is critical for the proliferation, differentiation, and survival of T cells. Notably, the IL-2 pathway plays a dual role: it promotes the expansion and function of effector T cells that drive immune responses, while also being essential for the development, maintenance, and suppressive function of Tregs, which are crucial for maintaining immune tolerance and preventing autoimmunity.[3][4]
IL-2/IL-2Rα inhibitors are designed to block the interaction between IL-2 and its high-affinity receptor, thereby modulating these downstream effects.[1][6] This targeted inhibition can be leveraged to either dampen excessive immune responses in autoimmune diseases or, paradoxically, to enhance anti-tumor immunity by altering the balance between effector T cells and Tregs.
Mechanism of Action of IL-2/IL-2Rα Inhibitors
IL-2/IL-2Rα inhibitors primarily function by binding to the IL-2Rα subunit (CD25), preventing IL-2 from forming the high-affinity heterotrimeric receptor complex.[1][6] This blockade effectively inhibits the activation and proliferation of cells that are highly dependent on high-affinity IL-2 signaling, most notably Tregs and activated effector T cells.
There are two main classes of IL-2/IL-2Rα inhibitors:
-
Monoclonal Antibodies: These are antibodies that specifically target and bind to the CD25 subunit of the IL-2 receptor. By occupying the IL-2 binding site on CD25, they competitively inhibit IL-2 from associating with its receptor.[1] Examples include basiliximab and daclizumab.
-
Small Molecule Inhibitors: These are compounds designed to interfere with the IL-2/IL-2Rα interaction or downstream signaling pathways.[6] Virtual screening of chemical databases has identified novel small molecules that can inhibit this interaction and suppress IL-2 production and IL-2Rα expression.[7]
The therapeutic strategy behind using these inhibitors depends on the disease context. In autoimmune diseases and organ transplantation, the goal is to suppress the immune system by inhibiting the activation and proliferation of T cells that would otherwise attack self-tissues or the transplanted organ.[1][6] In cancer therapy, the rationale is more nuanced. While high-dose IL-2 has been used as a cancer immunotherapy to stimulate anti-tumor T cells, it also expands the population of immunosuppressive Tregs.[8] Some newer strategies involve using modified IL-2 molecules that preferentially bind to the intermediate-affinity IL-2R (composed of the β and γc chains) on effector T cells and NK cells, while avoiding the high-affinity receptor on Tregs.[8] Conversely, blocking the high-affinity IL-2Rα on Tregs with an inhibitor could potentially shift the balance in the tumor microenvironment towards a more robust anti-tumor response.[9]
Figure 1: Mechanism of Action of IL-2/IL-2Rα Inhibitors.
Quantitative Data on IL-2/IL-2Rα Inhibitors
The following tables summarize key quantitative data for representative IL-2/IL-2Rα inhibitors from preclinical and clinical studies.
Table 1: Preclinical Data for Novel IL-2/IL-2Rα Inhibitors
| Compound | Type | Target | IC50 (IL-2/IL-2Rα Interaction) | IC50 (IL-2Rα Expression) | Reference |
| Hit 1 | Small Molecule | IL-2/IL-2Rα Interaction | 6.6 µM | 5.8 µM | [7] |
| Hit 2 | Small Molecule | IL-2/IL-2Rα Interaction | 10.2 µM | 11.2 µM | [7] |
| Hit 3 | Small Molecule | IL-2/IL-2Rα Interaction | 44.3 µM | 140 µM | [7] |
Table 2: Clinical Trial Data for IL-2 Based Therapies
| Drug | Indication | Phase | Combination Therapy | Outcome | Reference |
| High-Dose IL-2 (Aldesleukin) | Metastatic Melanoma | Post-market | - | Objective Response Rate (ORR): 13% | [9] |
| High-Dose IL-2 (Aldesleukin) | Metastatic Melanoma (post-PD-1 failure) | Retrospective | - | ORR: 22.5% | [9] |
| NKTR-214 (Bempegaldesleukin) | Metastatic Melanoma | Phase 3 (PIVOT IO-001) | Pembrolizumab | Missed primary endpoint of superior ORR and PFS vs. Pembrolizumab alone. | [10] |
| NKTR-214 (Bempegaldesleukin) | Advanced Renal Cell Carcinoma | Phase 3 (PIVOT-09) | Nivolumab | Missed primary endpoint of improved ORR vs. Sunitinib or Cabozantinib. | [10] |
| CUE-101 | HPV16+ Refractory/Metastatic HNSCC | Clinical Trials | KEYTRUDA | Shows promising results. | [11] |
| ALKS 4230 (Nemvaleukin alfa) | Platinum-Resistant Ovarian Cancer | Clinical Trials | - | Under investigation. | [11] |
| Rezpegaldesleukin (NKTR-358) | Atopic Dermatitis, Alopecia Areata | Phase 2 | - | Topline data expected in 2025. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of IL-2/IL-2Rα inhibitors.
In Vitro Treg Suppression Assay
This assay measures the ability of regulatory T cells (Tregs) to suppress the proliferation of conventional T cells (Tconv), a key function that can be modulated by IL-2/IL-2Rα inhibitors.
Materials:
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or splenocytes
-
CD4+ T cell isolation kit
-
CD25+ T cell isolation kit
-
T cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep, 2-ME)
-
Anti-CD3 and anti-CD28 antibodies or beads
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
Cell Isolation:
-
Isolate CD4+ T cells from PBMCs or splenocytes using a negative selection kit.
-
From the CD4+ T cell population, isolate CD4+CD25+ Tregs and CD4+CD25- Tconv cells using a positive selection kit for CD25.
-
-
Labeling of Responder Cells:
-
Wash the Tconv cells with PBS.
-
Resuspend the Tconv cells at 2-3 x 10^6 cells/mL in PBS + 0.1% BSA.[12]
-
Prepare an 8 µM solution of CFSE in PBS + 0.1% BSA.[12]
-
Add an equal volume of the CFSE solution to the Tconv cell suspension and incubate for 10 minutes at room temperature.[12]
-
Quench the reaction by adding at least three volumes of ice-cold FBS.[12]
-
Wash the cells twice with T cell culture medium.
-
Resuspend the CFSE-labeled Tconv cells at a concentration of 5 x 10^5 cells/mL.[12]
-
-
Co-culture Setup:
-
In a 96-well round-bottom plate, add 50 µL of culture medium to wells for serial dilutions.[12]
-
Add 100 µL of Tregs to the first well of a row.[12]
-
Perform a two-fold serial dilution of the Tregs across the row, leaving a well with no Tregs as a positive control for Tconv proliferation.[12]
-
Add 50 µL of the CFSE-labeled Tconv cells to all wells.[12]
-
Add 100 µL of anti-CD3/CD28-coated beads to all wells to stimulate T cell proliferation.[12]
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C with 5% CO2 for 72 hours.[12]
-
Harvest the cells and analyze the proliferation of the CFSE-labeled Tconv cells by flow cytometry. The dilution of the CFSE dye is indicative of cell division.
-
Figure 2: Workflow for an In Vitro Treg Suppression Assay.
IL-2 Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the concentration of IL-2 in biological samples such as cell culture supernatants, serum, or plasma.
Materials:
-
Human IL-2 ELISA kit (containing capture antibody-coated plate, detection antibody, enzyme conjugate, substrate, and stop solution)
-
Wash buffer
-
Assay diluent
-
Recombinant IL-2 standard
-
Microplate reader
Protocol:
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the recombinant IL-2 standard to generate a standard curve.
-
Prepare the wash buffer and other reagents as per the kit instructions.
-
-
Assay Procedure:
-
Add 100 µL of assay diluent to each well of the antibody-coated plate.
-
Add 100 µL of the standards, controls, or samples to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.[13][14]
-
Add 100 µL of the detection antibody to each well.[13]
-
Cover the plate and incubate for 1 hour at room temperature.[13]
-
Aspirate and wash the plate as before.
-
Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well.
-
Incubate for 30 minutes to 1 hour at room temperature.[13][14]
-
Aspirate and wash the plate thoroughly.
-
Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 30 minutes.[13][14]
-
-
Data Analysis:
STAT5 Phosphorylation Assay by Flow Cytometry
This assay measures the phosphorylation of STAT5, a key downstream event in the IL-2 signaling pathway, in response to IL-2 stimulation.
Materials:
-
Human or mouse T cells
-
Recombinant IL-2
-
Cell culture medium
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 90% methanol)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD25)
-
Fluorochrome-conjugated antibody against phosphorylated STAT5 (pSTAT5)
-
Flow cytometer
Protocol:
-
Cell Preparation and Starvation:
-
Prepare single-cell suspensions of T cells.
-
To reduce basal signaling, starve the cells of cytokines by incubating them in cytokine-free medium for at least 2 days.[15]
-
-
IL-2 Stimulation:
-
Resuspend the starved cells in fresh culture medium.
-
Stimulate the cells with varying concentrations of recombinant IL-2 for 15 minutes at 37°C.[15] Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding an equal volume of 4% paraformaldehyde and incubating for 10 minutes at room temperature.[15][16]
-
Wash the cells with PBS.
-
Permeabilize the cells by resuspending them in ice-cold 90% methanol (B129727) and incubating for at least 10 minutes on ice or at -80°C.[15][16]
-
-
Staining:
-
Wash the permeabilized cells with FACS buffer.
-
Stain for cell surface markers by incubating with the appropriate antibodies for 30 minutes at room temperature.
-
Wash the cells.
-
Stain for intracellular pSTAT5 by incubating with the anti-pSTAT5 antibody for 30-60 minutes at room temperature.[15]
-
-
Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of pSTAT5 in the different T cell populations.
-
Figure 3: Workflow for a STAT5 Phosphorylation Assay.
Conclusion
IL-2/IL-2Rα inhibitors represent a powerful class of immunomodulatory agents with broad research and therapeutic applications. Their ability to selectively target the high-affinity IL-2 receptor allows for the fine-tuning of immune responses, offering promising strategies for the treatment of autoimmune diseases, prevention of organ transplant rejection, and the development of novel cancer immunotherapies. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the effects of these inhibitors and to further elucidate the complex role of the IL-2 signaling pathway in health and disease. As our understanding of the nuances of IL-2 biology continues to grow, so too will the potential for developing more sophisticated and effective therapies targeting this critical cytokine axis.
References
- 1. What are IL-2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. invivogen.com [invivogen.com]
- 3. Interleukin-2 Receptor Signaling: At the Interface between Tolerance and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IL-2 – IL-2 receptor pathway: Key to understanding multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of Low-Dose Interleukin-2 (IL-2) Therapy for Systemic Lupus Erythematosus: Mechanisms, Efficacy, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are IL-2R antagonists and how do they work? [synapse.patsnap.com]
- 7. Identification of novel Interleukin-2 inhibitors through computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. IL-2 based cancer immunotherapies: an evolving paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. Interleukin-2 Therapies: A Journey from Discovery to Treatment [delveinsight.com]
- 12. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 16. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SP4206 in T-Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP4206 is a small molecule inhibitor that potently and specifically disrupts the protein-protein interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα (CD25). This interaction is a critical initiating step in the high-affinity IL-2 signaling cascade, which is central to the proliferation and activation of T-cells. By competitively binding to a "hot-spot" on IL-2, SP4206 effectively blocks the formation of the high-affinity IL-2 receptor complex, leading to the inhibition of downstream signaling pathways, including the JAK-STAT, PI3K-AKT, and MAPK pathways. This guide provides an in-depth overview of the mechanism of action of SP4206, detailed experimental protocols for its evaluation, and a summary of its effects on T-cell proliferation and associated signaling cascades.
Introduction
Interleukin-2 (IL-2) is a pleiotropic cytokine that plays a pivotal role in the regulation of the immune response, primarily through its effects on T-lymphocytes. The binding of IL-2 to its receptor complex on the surface of T-cells initiates a cascade of intracellular signaling events that culminate in cell proliferation, differentiation, and survival. The IL-2 receptor exists in three forms with varying affinities for IL-2: low (IL-2Rα), intermediate (IL-2Rβγc), and high (IL-2Rαβγc). The high-affinity receptor is crucial for mediating the majority of IL-2's effects at physiological concentrations.
The formation of the high-affinity IL-2 receptor complex is initiated by the binding of IL-2 to the IL-2Rα subunit (CD25). This initial interaction facilitates the recruitment of the IL-2Rβ and common gamma chain (γc) subunits, which are responsible for signal transduction. Given the central role of the IL-2 pathway in T-cell mediated immunity, its dysregulation is implicated in various autoimmune diseases and transplant rejection. Consequently, the development of inhibitors targeting this pathway is of significant therapeutic interest.
SP4206 is a small molecule protein-protein interaction inhibitor designed to specifically block the initial, critical step of IL-2 binding to IL-2Rα.[1][2] This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the mechanism of action, experimental evaluation, and effects of SP4206 on T-cell proliferation.
Mechanism of Action of SP4206
SP4206 functions as a competitive inhibitor of the IL-2/IL-2Rα interaction. It binds with high affinity to a "hot-spot" on the surface of the IL-2 cytokine, the same critical site that IL-2Rα recognizes.[3][4] This direct binding sterically hinders the association of IL-2 with IL-2Rα, thereby preventing the formation of the high-affinity IL-2 receptor complex.[1][2] The X-ray crystal structure of SP4206 in complex with IL-2 has been resolved (PDB ID: 1PY2), providing a detailed view of this interaction.[4]
By preventing the assembly of the high-affinity IL-2 receptor, SP4206 effectively abrogates the downstream signaling cascades that are essential for T-cell proliferation. These include:
-
The JAK-STAT Pathway: The primary signaling pathway activated by IL-2. Inhibition of receptor formation prevents the trans-phosphorylation and activation of JAK1 and JAK3, which in turn blocks the phosphorylation and nuclear translocation of STAT5.[2]
-
The PI3K-AKT Pathway: This pathway is crucial for T-cell growth, survival, and metabolism.
-
The MAPK/ERK Pathway: This pathway is involved in T-cell activation and differentiation.
The inhibitory action of SP4206 at the apex of the IL-2 signaling cascade makes it a potent modulator of T-cell activity.
Quantitative Data
The potency of SP4206 has been characterized through various in vitro assays. The available quantitative data is summarized in the tables below.
Table 1: Binding Affinity and Potency of SP4206 [3]
| Analyte | Parameter | Value |
| SP4206 binding to IL-2 | Kd | ~70 nM |
| IL-2 binding to IL-2Rα | Kd | ~10 nM |
| SP4206 inhibition of WT IL-2 binding to IL-2Rα | IC50 | 70 nM |
Table 2: Potency of SP4206 against IL-2 Variants
| IL-2 Variant | EC50 of SP4206 Inhibition |
| Wild-Type | 68.8 nM |
| K35L/M39V | 80.1 nM |
| P65A | 117.0 nM |
| V69A | 10.4 nM |
Note: As of the latest search, specific IC50 values for the inhibition of T-cell proliferation from functional assays (e.g., CFSE or BrdU) are not publicly available. The provided IC50/EC50 values are from biochemical binding assays.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of SP4206.
IL-2/IL-2Rα Inhibition ELISA
This assay quantifies the ability of SP4206 to disrupt the interaction between IL-2 and IL-2Rα.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated recombinant human IL-2Rα
-
Recombinant human IL-2
-
SP4206
-
Anti-IL-2 antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., Superblock)
Procedure:
-
Immobilization of IL-2Rα: Coat streptavidin plates with biotinylated IL-2Rα (10-20 nM) and incubate. Wash to remove unbound receptor.
-
Blocking: Block non-specific binding sites with blocking buffer.
-
Compound Preparation: Prepare serial dilutions of SP4206 in a suitable solvent (e.g., DMSO) and then in assay buffer.
-
Competitive Binding: In a separate plate, pre-incubate the serially diluted SP4206 with a constant concentration of IL-2. Transfer the SP4206/IL-2 mixture to the IL-2Rα-coated plate and incubate.
-
Washing: Wash the plate to remove unbound IL-2.
-
Detection: Add HRP-conjugated anti-IL-2 antibody and incubate. Wash to remove unbound antibody.
-
Signal Development: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the SP4206 concentration to determine the IC50 value.
T-Cell Proliferation Assays
These assays measure the functional consequence of IL-2/IL-2Rα inhibition by SP4206 on T-cell proliferation.
Materials:
-
Primary T-cells or an IL-2-dependent T-cell line (e.g., CTLL-2)
-
Complete cell culture medium
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Recombinant human IL-2
-
SP4206
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate primary T-cells or harvest the T-cell line.
-
CFSE Staining: Resuspend cells in PBS and add CFSE to the desired final concentration. Incubate, then quench the staining reaction with complete medium. Wash the cells.
-
Cell Seeding: Seed CFSE-labeled cells into a 96-well plate.
-
Treatment: Add serial dilutions of SP4206 to the wells.
-
Stimulation: Add T-cell activation stimuli (e.g., anti-CD3/CD28) and a sub-maximal concentration of IL-2.
-
Incubation: Incubate the cells for 3-5 days to allow for proliferation.
-
Staining for Flow Cytometry: Harvest the cells and stain with antibodies for surface markers if desired (e.g., CD4, CD8).
-
Data Acquisition: Acquire samples on a flow cytometer.
-
Data Analysis: Analyze the CFSE dilution profiles to determine the percentage of proliferating cells and the proliferation index in response to different concentrations of SP4206.
Materials:
-
Primary T-cells or an IL-2-dependent T-cell line
-
Complete cell culture medium
-
Recombinant human IL-2
-
SP4206
-
T-cell activation stimuli
-
BrdU labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of SP4206 and T-cell stimuli as described for the CFSE assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
Fixation and Denaturation: Remove the culture medium, and add fixation/denaturation solution.
-
Antibody Incubation: Add anti-BrdU antibody and incubate. Wash, then add HRP-conjugated secondary antibody and incubate.
-
Signal Development and Detection: Wash the wells and add TMB substrate. Stop the reaction and read the absorbance.
-
Data Analysis: Calculate the percentage of proliferation inhibition and determine the IC50 value.
Western Blot for Downstream Signaling
This protocol is to assess the effect of SP4206 on the phosphorylation of key downstream signaling proteins like STAT5, Akt, and ERK.
Materials:
-
Primary T-cells or an IL-2-dependent T-cell line
-
Recombinant human IL-2
-
SP4206
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Culture T-cells and, if necessary, starve them of serum or growth factors to reduce basal signaling.
-
Treatment and Stimulation: Pre-treat cells with various concentrations of SP4206 or vehicle control. Stimulate with a fixed concentration of IL-2 for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and block.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest. Wash, then incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein as a loading control.
Visualization of Signaling Pathways and Workflows
SP4206 Mechanism of Action
References
Preclinical Profile of SP4206: A Technical Guide to a Novel IL-2/IL-2Rα Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for SP4206, a small molecule inhibitor targeting the protein-protein interaction between Interleukin-2 (IL-2) and its high-affinity receptor subunit, IL-2Rα (CD25). This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and workflows to support further research and development of this compound class.
Core Mechanism of Action
SP4206 acts as a competitive inhibitor of the IL-2/IL-2Rα interaction. By binding directly to IL-2, SP4206 blocks the formation of the high-affinity IL-2 receptor complex, a critical step in T-cell activation and proliferation. This targeted inhibition of the IL-2 signaling pathway makes SP4206 a potential therapeutic agent for autoimmune diseases and other conditions driven by excessive IL-2 activity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of SP4206, focusing on its binding affinity and inhibitory activity.
Table 1: Binding Affinity of SP4206
| Analyte | Ligand | Assay Type | Kd (nM) |
| SP4206 | IL-2 | Not Specified | 70 |
Kd (dissociation constant) is a measure of binding affinity; a lower value indicates a stronger binding affinity.
Table 2: Inhibitory Activity of SP4206
| Inhibitor | Target Interaction | Assay Type | IC50 (nM) |
| SP4206 | IL-2/IL-2Rα | ELISA | 70 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Experimental Protocols
Detailed methodologies for the key assays used to characterize SP4206 are provided below.
IL-2/IL-2Rα Inhibition Assay (Competitive ELISA)
This assay quantifies the ability of SP4206 to inhibit the binding of IL-2 to its receptor, IL-2Rα.
Principle: This is a competitive enzyme-linked immunosorbent assay. Recombinant IL-2Rα is immobilized on a microplate. A fixed concentration of labeled IL-2 is mixed with varying concentrations of the test compound (SP4206) and added to the plate. The amount of labeled IL-2 that binds to the immobilized receptor is inversely proportional to the concentration of the inhibitor.
Protocol:
-
Plate Coating: Coat a 96-well microplate with streptavidin.
-
Receptor Immobilization: Incubate the coated plate with biotinylated IL-2Rα to allow for immobilization.
-
Compound Preparation: Prepare serial dilutions of SP4206 in a suitable buffer.
-
Competitive Binding: In a separate plate, incubate a constant concentration of horseradish peroxidase (HRP)-labeled IL-2 with the serially diluted SP4206.
-
Incubation: Transfer the IL-2/SP4206 mixture to the IL-2Rα-coated plate and incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of SP4206. Calculate the IC50 value by plotting the absorbance against the log of the inhibitor concentration and fitting to a dose-response curve.
Binding Kinetics Analysis (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the real-time binding kinetics and affinity of molecular interactions.
Principle: One interacting partner (the ligand) is immobilized on a sensor chip surface. The other partner (the analyte) is flowed over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected by the instrument and reported in response units (RU).
Protocol:
-
Ligand Immobilization: Immobilize recombinant IL-2 onto a sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of SP4206 in a suitable running buffer.
-
Association: Inject the SP4206 dilutions sequentially over the sensor chip surface at a constant flow rate and monitor the increase in RU as SP4206 binds to the immobilized IL-2.
-
Dissociation: After the association phase, flow the running buffer over the chip to monitor the decrease in RU as SP4206 dissociates from IL-2.
-
Regeneration: Inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams (plots of RU versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
IL-2-Induced STAT5 Phosphorylation Inhibition Assay (Flow Cytometry)
This cell-based assay assesses the functional consequence of IL-2/IL-2Rα inhibition by measuring the phosphorylation of STAT5, a key downstream signaling molecule in the IL-2 pathway.
Principle: IL-2 binding to its receptor on T-cells induces the phosphorylation of STAT5. The ability of SP4206 to inhibit this phosphorylation is quantified by flow cytometry using an antibody specific for phosphorylated STAT5 (pSTAT5).
Protocol:
-
Cell Culture: Culture an IL-2-dependent T-cell line (e.g., CTLL-2) or peripheral blood mononuclear cells (PBMCs).
-
Cytokine Starvation: Prior to the assay, starve the cells of cytokines for a defined period to reduce baseline pSTAT5 levels.
-
Inhibitor Treatment: Incubate the cells with serial dilutions of SP4206 for a specified time.
-
IL-2 Stimulation: Add a fixed, sub-maximal concentration of recombinant IL-2 to stimulate STAT5 phosphorylation and incubate for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a suitable fixation buffer (e.g., paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., methanol) to allow intracellular antibody staining.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for pSTAT5. Co-staining with antibodies against cell surface markers (e.g., CD4, CD8) can be performed to identify specific cell populations.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the pSTAT5 signal in the cell population of interest.
-
Data Analysis: Normalize the pSTAT5 MFI to unstimulated and IL-2-stimulated controls. Determine the IC50 value of SP4206 by plotting the normalized pSTAT5 signal against the log of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Preclinical Pharmacokinetics and Toxicology
Publicly available information on the preclinical pharmacokinetics (PK) and toxicology of SP4206 is limited. Typically, preclinical development for a small molecule inhibitor like SP4206 would involve the following studies:
Pharmacokinetics:
-
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: These in vitro and in vivo studies characterize how the drug is absorbed, distributed throughout the body, metabolized by enzymes (e.g., cytochrome P450s), and excreted. Key parameters evaluated include bioavailability, plasma protein binding, half-life, and clearance.
-
Pharmacokinetic Profiling in Animal Models: Studies in rodent and non-rodent species are conducted to understand the PK profile of the compound and to enable dose selection for efficacy and toxicology studies.
Toxicology:
-
In Vitro Toxicity: Initial screening for potential toxicities is often performed using in vitro assays, such as cytotoxicity assays and genotoxicity assays (e.g., Ames test).
-
In Vivo Toxicology:
-
Single-Dose Toxicity Studies: These studies determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.
-
Repeated-Dose Toxicity Studies: These studies, conducted in at least two species (one rodent, one non-rodent), evaluate the toxicological effects of the drug after repeated administration over a defined period. These studies are crucial for identifying a no-observed-adverse-effect level (NOAEL) and for supporting the safety of the drug for clinical trials.
-
Safety Pharmacology: These studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions (e.g., cardiovascular, respiratory, and central nervous systems).
-
At present, specific data from such studies for SP4206 are not available in the public domain.
Conclusion
SP4206 is a potent small molecule inhibitor of the IL-2/IL-2Rα interaction, demonstrating low nanomolar efficacy in preclinical in vitro assays. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and comparison of this and similar therapeutic agents. Further studies are required to fully elucidate the therapeutic potential of SP4206, including comprehensive pharmacokinetic and in vivo efficacy and safety assessments.
References
The Disruption of Cytokine Signaling by SP4206: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-2 (IL-2) is a pleiotropic cytokine crucial for the regulation of immune responses, promoting the proliferation and differentiation of T cells. Dysregulation of IL-2 signaling is implicated in a spectrum of autoimmune diseases and cancer. Consequently, the IL-2 signaling pathway, particularly the high-affinity IL-2 receptor alpha subunit (IL-2Rα), has emerged as a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of SP4206, a small molecule inhibitor designed to modulate IL-2 signaling. We will explore its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the core concepts of its interaction with the IL-2 pathway.
Introduction to SP4206 and its Target: The IL-2/IL-2Rα Interaction
SP4206 is a small molecule inhibitor that potently and specifically disrupts the protein-protein interaction between IL-2 and the alpha subunit of its receptor, IL-2Rα (also known as CD25).[1][2] The formation of the IL-2/IL-2Rα complex is the initial and critical step in assembling the high-affinity IL-2 receptor, which also includes the β (CD122) and common gamma (γc, CD132) chains.[3][4] By binding to a critical "hot-spot" on IL-2, SP4206 competitively prevents its association with IL-2Rα, thereby abrogating the downstream signaling cascade.[5][6]
Mechanism of Action: Inhibition of the JAK-STAT Pathway
The biological effects of IL-2 are primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[4][7] The binding of IL-2 to its high-affinity receptor complex leads to the activation of associated Janus kinases (JAK1 and JAK3).[4] These kinases then phosphorylate tyrosine residues on the receptor's intracellular domains, creating docking sites for STAT proteins, predominantly STAT5.[4][8] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and induces the transcription of genes involved in T cell proliferation and survival.[8][9]
SP4206 acts at the apex of this cascade. By preventing the initial IL-2/IL-2Rα interaction, it effectively blocks the entire downstream signaling sequence, leading to the inhibition of STAT5 phosphorylation.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The JAK/STAT Pathway in Skeletal Muscle Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Unraveling the Pharmacodynamics of SP4206: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP4206 is a novel small-molecule inhibitor that has garnered significant interest for its potential therapeutic applications in autoimmune diseases and other immune-mediated disorders.[1] This technical guide provides an in-depth overview of the pharmacodynamics of SP4206, focusing on its mechanism of action, quantitative binding and functional data, detailed experimental protocols, and its impact on downstream signaling pathways.
Mechanism of Action
SP4206 exerts its pharmacological effect by disrupting the critical protein-protein interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα (also known as CD25).[2][3] IL-2 is a pleiotropic cytokine crucial for the proliferation and differentiation of T cells.[4][5] The formation of the high-affinity IL-2 receptor complex, which includes IL-2Rα, IL-2Rβ (CD122), and the common gamma chain (γc or CD132), is a prerequisite for the initiation of downstream signaling cascades that drive T cell activation.[3]
SP4206 functions as a competitive inhibitor by binding directly to a "hot-spot" on the IL-2 protein, the same critical residues that are essential for its interaction with IL-2Rα.[4][6][7][8] By occupying this binding site, SP4206 effectively prevents the association of IL-2 with IL-2Rα, thereby blocking the formation of the high-affinity receptor complex and abrogating the subsequent signaling events.[2][6]
Quantitative Data Summary
The following table summarizes the key quantitative pharmacodynamic parameters of SP4206, providing a comparative view of its binding affinity and inhibitory potency.
| Parameter | Value | Assay Type | Target | Reference |
| Binding Affinity (Kd) | 70 nM | Surface Plasmon Resonance (SPR) | Human IL-2 | [4][6][9] |
| IL-2 to IL-2Rα Binding Affinity (Kd) | 10 nM | Surface Plasmon Resonance (SPR) | Human IL-2 / Human IL-2Rα | [4][6][9] |
| IC50 | 70 nM | IL-2/IL-2Rα Inhibition ELISA | IL-2/IL-2Rα Interaction | [2] |
| EC50 vs. WT IL-2 | 68.8 nM | Not Specified | Wild-Type IL-2 | [9] |
| EC50 vs. IL-2 variant K35L/M39V | 80.1 nM | Not Specified | IL-2 Variant | [9] |
| EC50 vs. IL-2 variant P65A | 117.0 nM | Not Specified | IL-2 Variant | [9] |
| EC50 vs. IL-2 variant V69A | 10.4 nM | Not Specified | IL-2 Variant | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation by researchers.
IL-2/IL-2Rα Inhibition Assay (Competitive ELISA)
This assay quantifies the ability of SP4206 to inhibit the binding of IL-2 to IL-2Rα in a competitive format.[2][6]
Materials:
-
Streptavidin-coated 96-well microplates
-
Biotinylated recombinant human IL-2Rα
-
Recombinant human IL-2
-
SP4206
-
HRP-conjugated anti-human IL-2 antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
Protocol:
-
Immobilization of IL-2Rα: Coat the streptavidin-coated 96-well plates with biotinylated recombinant human IL-2Rα (e.g., 1 µg/mL in Assay Buffer) and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Competitive Binding: Prepare serial dilutions of SP4206. In a separate plate, pre-incubate the SP4206 dilutions with a constant concentration of recombinant human IL-2 (e.g., a concentration that yields 80-90% of the maximum binding signal) for 30 minutes at room temperature.
-
Incubation: Transfer the IL-2/SP4206 mixtures to the IL-2Rα-coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Detection: Add HRP-conjugated anti-human IL-2 antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with Wash Buffer.
-
Signal Development: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add Stop Solution to quench the reaction, resulting in a yellow color.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of SP4206.
-
Data Analysis: Calculate the IC50 value, which is the concentration of SP4206 that causes 50% inhibition of IL-2 binding to IL-2Rα.
IL-2 Dependent Cell Proliferation Assay
This bioassay assesses the functional consequence of SP4206-mediated IL-2 inhibition by measuring the proliferation of an IL-2-dependent T-cell line, such as CTLL-2 or HT-2.[2][10][11]
Materials:
-
CTLL-2 or HT-2 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, and antibiotics)
-
Recombinant human IL-2
-
SP4206
-
Cell proliferation reagent (e.g., MTS, MTT, or a reagent for measuring ATP content)
-
96-well cell culture plates
Protocol:
-
Cell Preparation: Culture CTLL-2 or HT-2 cells in complete medium supplemented with IL-2. Prior to the assay, wash the cells three times with IL-2-free medium to remove any residual cytokine.
-
Cell Seeding: Resuspend the cells in IL-2-free medium and seed them into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well).
-
Compound Addition: Add serial dilutions of SP4206 to the wells.
-
IL-2 Stimulation: Add a sub-maximal concentration of recombinant human IL-2 to stimulate proliferation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Determine the IC50 value of SP4206, representing the concentration that inhibits 50% of the IL-2-induced cell proliferation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between SP4206 and IL-2.[1][9]
Protocol Outline:
-
Ligand Immobilization: Covalently immobilize recombinant human IL-2 onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of SP4206 over the sensor surface.
-
Association and Dissociation: Monitor the binding (association) and subsequent release (dissociation) of SP4206 from the immobilized IL-2 in real-time.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Signaling Pathway and Visualization
The binding of IL-2 to its high-affinity receptor complex triggers the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a critical signaling cascade for T-cell function.[2][8] Specifically, the IL-2 receptor-associated kinases JAK1 and JAK3 are activated, leading to the phosphorylation and activation of STAT5.[2] Phosphorylated STAT5 then dimerizes, translocates to the nucleus, and induces the transcription of genes involved in T-cell proliferation, differentiation, and survival.[2]
SP4206, by preventing the initial IL-2/IL-2Rα interaction, effectively blocks the entire downstream JAK/STAT signaling cascade.[2]
Caption: IL-2 signaling pathway and the point of inhibition by SP4206.
Experimental Workflow for IL-2/IL-2Rα Inhibition ELISA
Caption: Workflow for the IL-2/IL-2Rα inhibition ELISA.
Conclusion
SP4206 is a potent and specific small-molecule inhibitor of the IL-2/IL-2Rα interaction, demonstrating low nanomolar efficacy in both biochemical and cell-based assays. Its mechanism of action, which involves the direct binding to IL-2 and subsequent blockade of the JAK/STAT signaling pathway, provides a promising therapeutic strategy for the treatment of various immune-related diseases. The detailed experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of SP4206 and similar molecules.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. benchchem.com [benchchem.com]
- 3. affiniteinstruments.com [affiniteinstruments.com]
- 4. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. benchchem.com [benchchem.com]
- 7. Disorders of the JAK/STAT Pathway in T Cell Lymphoma Pathogenesis: Implications for Immunotherapy* | Annual Reviews [annualreviews.org]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Preclinical Evaluation of STAT6 Inhibitors for Atopic Asthma Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "SP4206" is not found in the public domain. This document uses the designation "SP4206" to represent a hypothetical, selective, small-molecule inhibitor of STAT6 (Signal Transducer and Activator of Transcription 6) to serve as a technical guide for the preclinical evaluation of such a therapeutic candidate for atopic asthma. The data and protocols presented are representative examples based on published research on STAT6 inhibitors.
Introduction: Targeting STAT6 in Atopic Asthma
Atopic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR) and dominated by a Type 2 immune response.[1] Key cytokines driving this inflammation are Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1] Both cytokines signal through a shared receptor subunit, leading to the activation of STAT6, a critical transcription factor.[1][2] Once activated via phosphorylation, STAT6 dimerizes, translocates to the nucleus, and initiates the transcription of genes responsible for many hallmarks of asthma, including eosinophilic inflammation, mucus hypersecretion, and IgE production.[1][3]
Given its central role as a convergence point for IL-4 and IL-13 signaling, STAT6 represents a highly attractive intracellular target for therapeutic intervention.[2][4] A small-molecule inhibitor of STAT6, such as the representative compound "SP4206," offers the potential for an oral therapy that could replicate or exceed the efficacy of injectable biologics that target IL-4/IL-13 pathways.[2][5] This guide provides an in-depth overview of the preclinical data and methodologies required to evaluate the therapeutic potential of a novel STAT6 inhibitor for atopic asthma.
Mechanism of Action: Inhibition of the IL-4/IL-13 Signaling Pathway
The primary mechanism of action for SP4206 is the direct inhibition of STAT6 activation. IL-4 and IL-13 binding to their respective receptors on immune and structural cells of the airway leads to the activation of Janus kinases (JAKs), which then phosphorylate a specific tyrosine residue (Tyr641) on STAT6.[3][6] This phosphorylation event is essential for STAT6 dimerization and subsequent nuclear translocation. SP4206 is designed to prevent this critical phosphorylation, thereby blocking the downstream gene transcription that drives the atopic asthma phenotype.[2][5]
Data Presentation: Preclinical Efficacy of SP4206
The preclinical efficacy of a STAT6 inhibitor like SP4206 is evaluated through a series of in vitro and in vivo assays. The following tables summarize representative quantitative data from such studies.
Table 1: In Vitro Target Engagement and Potency
This assay measures the ability of SP4206 to inhibit IL-4-stimulated phosphorylation of STAT6 in human peripheral blood mononuclear cells (PBMCs).
| Compound | Target | Assay Type | Cell Type | Stimulant | IC₅₀ (nM) |
| SP4206 | p-STAT6 (Tyr641) | In-Cell ELISA | Human PBMCs | IL-4 | 5.2 |
| Vehicle | p-STAT6 (Tyr641) | In-Cell ELISA | Human PBMCs | IL-4 | >10,000 |
Table 2: In Vivo Efficacy in Ovalbumin-Induced Asthma Model
These data are from a murine model of allergic asthma induced by ovalbumin (OVA) sensitization and challenge. SP4206 was administered orally once daily.
| Treatment Group | Dose (mg/kg, p.o.) | Airway Hyperresponsiveness (Penh) | Total Eosinophils in BALF (x10⁴ cells/mL) |
| Naive (Saline) | N/A | 1.5 ± 0.2 | 0.1 ± 0.05 |
| OVA + Vehicle | N/A | 4.8 ± 0.5 | 25.6 ± 3.1 |
| OVA + SP4206 | 10 | 2.1 ± 0.3 | 6.2 ± 1.5 |
| OVA + SP4206 | 30 | 1.7 ± 0.2 | 2.5 ± 0.8 |
| OVA + Dexamethasone | 1 | 1.9 ± 0.3 | 4.1 ± 1.1 |
| Data are presented as Mean ± SEM. *p < 0.01 compared to OVA + Vehicle group. |
Table 3: Effect on Th2 Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF)
Cytokine levels in the BAL fluid from the same in vivo study were measured by ELISA.
| Treatment Group | Dose (mg/kg, p.o.) | IL-4 (pg/mL) | IL-13 (pg/mL) |
| Naive (Saline) | N/A | 15 ± 4 | 22 ± 6 |
| OVA + Vehicle | N/A | 95 ± 12 | 150 ± 18 |
| OVA + SP4206 | 10 | 35 ± 7 | 55 ± 9 |
| OVA + SP4206 | 30 | 20 ± 5 | 31 ± 7 |
| Data are presented as Mean ± SEM. *p < 0.01 compared to OVA + Vehicle group. |
Experimental Protocols
Detailed and reproducible protocols are critical for the evaluation of drug candidates. Below are methodologies for the key experiments cited.
Ovalbumin-Induced Allergic Asthma Mouse Model[7][8]
This is a standard model to induce a Th2-dominant, eosinophilic airway inflammation that mimics key features of human atopic asthma.
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Materials: Ovalbumin (OVA, Grade V), Aluminum hydroxide (B78521) (Alum), Sterile phosphate-buffered saline (PBS).
-
Procedure:
-
Sensitization (Day 0 & 7): Sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg Alum in a total volume of 200 µL PBS. A booster injection is given on Day 7.
-
Challenge (Day 18, 19, 20): Place mice in a whole-body exposure chamber and challenge them with an aerosol of 1% (w/v) OVA in PBS for 30 minutes on three consecutive days.
-
Treatment: Administer SP4206 or vehicle control (e.g., 0.5% methylcellulose) via oral gavage (p.o.) one hour prior to each OVA challenge and daily from Day 14 to Day 20.
-
Measurement of Airway Hyperresponsiveness (AHR)[9][10]
AHR is measured 24 hours after the final OVA challenge using whole-body plethysmography to assess the response to a bronchoconstrictor.
-
Equipment: Whole-body plethysmography system, nebulizer.
-
Reagent: Methacholine (MCh) solutions in PBS (0, 6.25, 12.5, 25, 50 mg/mL).
-
Procedure:
-
Place a conscious, unrestrained mouse into the main chamber and allow it to acclimatize for 15 minutes.
-
Record baseline readings for 3 minutes.
-
Nebulize PBS for 3 minutes and record the response (Penh - enhanced pause) for 3 minutes.
-
Sequentially nebulize increasing concentrations of MCh, recording Penh values for 3 minutes after each nebulization.
-
The Penh value is a calculated dimensionless index that reflects changes in bronchoconstriction. Data are plotted as Penh versus MCh concentration.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis[7]
BAL is performed to collect cells and fluid from the airways for analysis of inflammatory infiltrate.
-
Materials: Tracheal cannula, suture thread, 1 mL syringe, ice-cold PBS, hemocytometer, cytospin, Wright-Giemsa stain.
-
Procedure:
-
Euthanize the mouse and surgically expose the trachea.
-
Insert and secure a tracheal cannula.
-
Instill 0.8 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process twice, pooling the recovered fluid.
-
Centrifuge the pooled BAL fluid (400 x g, 10 min, 4°C).
-
Collect the supernatant and store at -80°C for cytokine analysis.
-
Resuspend the cell pellet. Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential cell count (at least 300 cells) to quantify eosinophils, neutrophils, macrophages, and lymphocytes.
-
Measurement of Cytokines by ELISA[11][12]
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of Th2 cytokines in the BAL fluid supernatant.
-
Materials: Commercial ELISA kits for mouse IL-4 and IL-13, microplate reader.
-
Procedure:
-
Bring all reagents, BALF samples, and standards to room temperature.
-
Add 100 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Incubate for 2.5 hours at room temperature.
-
Wash the wells 4 times with the provided wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well and incubate for 1 hour.
-
Wash the wells 4 times.
-
Add 100 µL of Streptavidin-HRP solution and incubate for 45 minutes.
-
Wash the wells 4 times.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm immediately.
-
Calculate cytokine concentrations by comparing sample absorbance to the standard curve.
-
In Vitro STAT6 Phosphorylation Assay[13][14]
This cell-based ELISA is used to confirm target engagement by measuring the inhibition of STAT6 phosphorylation in a cellular context.
-
Materials: 96-well tissue culture plates, human PBMCs, IL-4, commercial phospho-STAT6 (Tyr641) In-Cell ELISA kit.
-
Procedure:
-
Seed PBMCs (e.g., 1x10⁵ cells/well) into a 96-well plate.
-
Pre-incubate cells with serial dilutions of SP4206 or vehicle for 1 hour at 37°C.
-
Stimulate the cells with a pre-determined concentration of IL-4 (e.g., 20 ng/mL) for 15 minutes.
-
Immediately fix the cells by adding fixing solution as per the kit manufacturer's protocol.
-
Wash the cells and quench endogenous peroxidases.
-
Block the wells to reduce non-specific binding.
-
Incubate with the primary antibody (anti-phospho-STAT6 or anti-total-STAT6).
-
Wash, then incubate with the HRP-conjugated secondary antibody.
-
Wash, then add TMB substrate and develop color.
-
Add stop solution and read absorbance at 450 nm.
-
Normalize the phospho-STAT6 signal to the total-STAT6 signal and calculate IC₅₀ values.
-
Conclusion
The targeted inhibition of STAT6 is a promising therapeutic strategy for atopic asthma. A selective, oral small-molecule inhibitor like the representative "SP4206" has the potential to block the core pathogenic pathway driven by IL-4 and IL-13. The preclinical data presented in this guide demonstrate significant dose-dependent efficacy in a relevant animal model, with reductions in airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production.[5][7] The detailed experimental protocols provide a robust framework for the evaluation of future STAT6 inhibitor candidates. Successful preclinical development based on these methodologies will be crucial for advancing this new class of oral therapies into clinical trials for patients with atopic asthma and other Type 2 inflammatory diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. recludixpharma.com [recludixpharma.com]
- 3. STAT6 regulates the development of eosinophilic versus neutrophilic asthma in response to Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recludix Pharma Presents Data Demonstrating Potent Efficacy [globenewswire.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. revvity.com [revvity.com]
- 7. A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
SP4206 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP4206 is a small molecule inhibitor that potently disrupts the interaction between Interleukin-2 (IL-2) and its high-affinity receptor subunit, IL-2Rα (CD25).[1][2][3] By binding directly to IL-2 at the protein-protein interface, SP4206 competitively prevents the formation of the high-affinity IL-2 receptor complex, a critical step in the activation of downstream signaling pathways that drive T-cell proliferation and differentiation.[2][4] This mechanism of action makes SP4206 a valuable tool for studying IL-2-mediated immune responses and a potential therapeutic candidate for autoimmune diseases and other conditions driven by excessive T-cell activation.
These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of SP4206.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for SP4206 activity in various in vitro assays.
| Parameter | Value | Assay Type | Notes |
| Kd | ~70 nM | In Vitro Binding Assay | Dissociation constant for the binding of SP4206 to IL-2.[1][3][5] |
| IC50 | 70 nM | IL-2/IL-2Rα Inhibition (ELISA) | Concentration of SP4206 required to inhibit 50% of the IL-2/IL-2Rα interaction in a cell-free biochemical assay.[2] |
| EC50 | 68.8 nM | Cell-Free Binding Assay | Effective concentration of SP4206 for binding to wild-type IL-2.[5] |
| IC50 | Dependent on cell line and assay conditions | T-Cell Proliferation Assay | A recommended starting concentration range for determining the IC50 is 10 nM - 10 µM.[6] |
| IC50 | Dependent on cell line and assay conditions | STAT5 Phosphorylation Assay | The determined IC50 from a proliferation assay can be used as a starting point for concentration selection.[6] |
Signaling Pathway and Mechanism of Action
SP4206 acts as a competitive inhibitor of the IL-2/IL-2Rα interaction. This initial binding event is crucial for the assembly of the high-affinity heterotrimeric IL-2 receptor (IL-2Rα, IL-2Rβ, and γc), which in turn activates the JAK-STAT signaling cascade. Specifically, the activation of JAK1 and JAK3 leads to the phosphorylation and subsequent dimerization of STAT5. The pSTAT5 dimer then translocates to the nucleus to regulate the transcription of genes involved in T-cell proliferation, differentiation, and survival. By blocking the initial IL-2/IL-2Rα binding, SP4206 effectively abrogates this entire downstream signaling pathway.
Experimental Protocols
IL-2/IL-2Rα Inhibition Assay (ELISA)
This biochemical assay quantifies the ability of SP4206 to directly inhibit the binding of IL-2 to its receptor, IL-2Rα, in a cell-free system.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated recombinant human IL-2Rα
-
Recombinant human IL-2
-
SP4206
-
Anti-IL-2 antibody conjugated to Horseradish Peroxidase (HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., Superblock with 0.01% Tween 20)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Protocol:
-
Immobilize IL-2Rα: Add biotinylated IL-2Rα (e.g., 10-20 nM) to streptavidin-coated 96-well plates. Incubate for 1 hour at room temperature.
-
Wash: Wash the plate three times with wash buffer to remove unbound receptor.
-
Prepare Inhibition Reaction: In a separate plate, prepare serial dilutions of SP4206 in assay buffer. Add a constant concentration of IL-2 to each dilution. Include controls with IL-2 alone (no inhibitor) and without IL-2 (background).
-
Competitive Binding: Transfer the SP4206/IL-2 mixtures to the IL-2Rα-coated plate. Incubate for 1 hour at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Add Detection Antibody: Add HRP-conjugated anti-IL-2 antibody to each well. Incubate for 1 hour at room temperature.
-
Wash: Wash the plate five times with wash buffer.
-
Develop Signal: Add TMB substrate to each well and incubate until sufficient color develops.
-
Stop Reaction: Add stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the SP4206 concentration and use non-linear regression to determine the IC50 value.
T-Cell Proliferation Assay
This cell-based functional assay measures the ability of SP4206 to inhibit IL-2-dependent T-cell proliferation.
Materials:
-
IL-2-dependent T-cell line (e.g., CTLL-2) or primary T-cells
-
Complete cell culture medium
-
Recombinant human IL-2
-
SP4206
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Plate reader
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Cell Preparation: Culture T-cells in complete medium. Prior to the assay, wash the cells to remove any residual IL-2 and resuspend in assay medium (complete medium without IL-2).
-
Cell Seeding: Seed the T-cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well.[6]
-
Prepare Treatments: Prepare serial dilutions of SP4206 in assay medium. A common starting range is from 10 µM down to 10 nM.[6] Include a vehicle control (DMSO only) and a no-treatment control.
-
Add Inhibitor: Add the diluted SP4206 or control solutions to the appropriate wells.
-
Stimulation: Add a pre-determined optimal concentration of IL-2 to stimulate proliferation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.[6]
-
Measure Proliferation: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell proliferation signal against the log of the SP4206 concentration and use non-linear regression to determine the IC50 value.[6]
STAT5 Phosphorylation Assay
This assay measures the inhibition of IL-2 signaling upstream of proliferation by quantifying the phosphorylation of STAT5. This can be performed using Western blotting or flow cytometry.
Protocol (Western Blotting):
Materials:
-
T-cell line or primary T-cells
-
6-well plates
-
Recombinant human IL-2
-
SP4206
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed T-cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with desired concentrations of SP4206 (e.g., IC50 and 2x IC50) or vehicle control for 1-2 hours.[6]
-
Stimulation: Stimulate the cells with recombinant human IL-2 (e.g., 10 ng/mL) for 15-30 minutes.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-STAT5 and total STAT5.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT5 to total STAT5.
References
Application Notes and Protocols for SP4206: An IL-2/IL-2Rα Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a pleiotropic cytokine crucial for regulating immune responses. It exerts its effects by binding to the IL-2 receptor (IL-2R), which exists in low, intermediate, and high-affinity forms. The high-affinity receptor, composed of α (CD25), β (CD122), and γ (CD132) chains, is critical for T-cell proliferation and differentiation.[1][2] Dysregulation of the IL-2 signaling pathway is implicated in various autoimmune diseases and cancer.[3][4] SP4206 is a small molecule inhibitor that potently and selectively disrupts the interaction between IL-2 and its high-affinity receptor subunit, IL-2Rα.[3][5] By binding directly to IL-2 at the protein-protein interface with IL-2Rα, SP4206 competitively prevents the formation of the high-affinity IL-2 receptor complex, thereby blocking downstream signaling cascades essential for T-cell activation and proliferation.[3][6] These application notes provide detailed protocols for assessing the inhibitory activity of SP4206.
Mechanism of Action
SP4206 functions as a competitive inhibitor of the IL-2/IL-2Rα interaction. It binds with high affinity to IL-2 (Kd = 70 nM) and physically blocks its binding to IL-2Rα.[5][6] This prevents the assembly of the high-affinity IL-2 receptor complex (IL-2Rαβγ), which is necessary for robust downstream signaling. The primary signaling pathway initiated by IL-2 binding to its receptor is the JAK/STAT pathway, leading to the phosphorylation of STAT5, which then translocates to the nucleus to regulate gene expression related to cell proliferation, survival, and differentiation.[1][4][7] By inhibiting the initial binding event, SP4206 effectively abrogates these downstream effects.
Data Presentation
Quantitative Analysis of SP4206 Inhibition
| Compound Name | Target | Assay Type | Potency (IC50/Kd) | Reference |
| SP4206 | IL-2 | IL-2/IL-2Rα Inhibition (ELISA) | IC50 = 70 nM | [3] |
| SP4206 | IL-2 | Binding Affinity | Kd = 70 nM | [5][6] |
| Natural Receptor | IL-2 | Binding Affinity | Kd = 10 nM | [5][6] |
Experimental Protocols
IL-2/IL-2Rα Inhibition Assay (ELISA-based)
This enzyme-linked immunosorbent assay (ELISA) is a direct binding assay designed to quantify the ability of SP4206 to inhibit the interaction between IL-2 and its receptor subunit, IL-2Rα.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated recombinant human IL-2Rα
-
Recombinant human IL-2
-
SP4206
-
Anti-IL-2 antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer (e.g., PBS with 0.5% BSA and 0.05% Tween-20)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Protocol:
-
Plate Preparation: Coat the wells of a 96-well streptavidin-coated plate with 100 µL of biotinylated IL-2Rα (e.g., 10-20 nM in assay buffer). Incubate for 1 hour at room temperature.[7]
-
Washing: Wash the plate three times with 200 µL of wash buffer per well to remove unbound receptor.[7]
-
Compound Preparation: Prepare serial dilutions of SP4206 in DMSO. Further dilute the compound in assay buffer to the desired final concentrations, ensuring the final DMSO concentration is ≤1%.[6][7]
-
Inhibition Reaction: In a separate plate, pre-incubate the serially diluted SP4206 with a constant concentration of IL-2 for 30 minutes at room temperature. The concentration of IL-2 should be predetermined to give a signal in the linear range of the assay.[7]
-
Competitive Binding: Transfer 100 µL of the SP4206/IL-2 mixture to the IL-2Rα-coated plate. Incubate for 1 hour at room temperature to allow for competitive binding.[3][7]
-
Washing: Wash the plate three times with 200 µL of wash buffer per well to remove unbound reagents.[7]
-
Detection: Add 100 µL of HRP-conjugated anti-IL-2 antibody to each well and incubate for 1 hour at room temperature.[7]
-
Final Wash: Wash the plate five times with 200 µL of wash buffer per well.[7]
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the inhibitory activity of SP4206.
-
Data Analysis: Calculate the IC50 value by plotting the absorbance against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based T-Cell Proliferation Assay
This assay assesses the functional consequence of IL-2/IL-2Rα inhibition by measuring the proliferation of an IL-2-dependent T-cell line, such as CTLL-2.
Materials:
-
CTLL-2 cells (or other IL-2-dependent T-cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 1% Pen-Strep)
-
Recombinant human IL-2
-
SP4206
-
Cell proliferation reagent (e.g., MTS, [³H]-thymidine)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Cell Preparation: Culture CTLL-2 cells in complete medium supplemented with IL-2. Prior to the assay, wash the cells three times with IL-2-free medium to remove any residual cytokine.[7]
-
Assay Setup: Resuspend the cells in assay medium (complete medium without IL-2) and seed them into a 96-well plate at a density of 2 x 10⁵ cells/mL.[7]
-
Inhibitor Addition: Prepare serial dilutions of SP4206 and add them to the wells.
-
IL-2 Stimulation: Add a fixed, sub-maximal concentration of IL-2 to the wells to stimulate proliferation.[3]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator to allow for cell proliferation.[3]
-
Proliferation Measurement: Add the cell proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or radioactivity to determine the extent of cell proliferation.
-
Data Analysis: Calculate the IC50 value by plotting the proliferation signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Phospho-STAT5 (pSTAT5) Inhibition Assay by Flow Cytometry
This assay measures the inhibition of IL-2-induced STAT5 phosphorylation, a key downstream signaling event.
Materials:
-
IL-2 responsive cells (e.g., primary human T-cells, CTLL-2)
-
Recombinant human IL-2
-
SP4206
-
Fixation buffer
-
Permeabilization buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated anti-pSTAT5 antibody
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the target cells.
-
Inhibitor Pre-treatment: Resuspend the cells in serum-free medium and pre-incubate with desired concentrations of SP4206 or a vehicle control for 30 minutes at 37°C.[7]
-
IL-2 Stimulation: Add a pre-determined optimal concentration of IL-2 and incubate for 15 minutes at 37°C.[7]
-
Fixation: Immediately stop the stimulation by adding an equal volume of fixation buffer and incubate for 10 minutes at room temperature.[7]
-
Permeabilization: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in ice-cold 90% methanol. Incubate on ice for 30 minutes.[7]
-
Staining: Wash the cells with FACS buffer and then stain with a fluorochrome-conjugated anti-pSTAT5 antibody.
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity of pSTAT5.
-
Data Analysis: Determine the percentage of pSTAT5 positive cells or the mean fluorescence intensity and calculate the IC50 value for pSTAT5 inhibition by SP4206.
Visualizations
Caption: IL-2 signaling pathway and the inhibitory action of SP4206.
Caption: Workflow for an ELISA-based IL-2/IL-2Rα inhibition assay.
Caption: Workflow for a cell-based T-cell proliferation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The IL-2 – IL-2 receptor pathway: Key to understanding multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: CTLL-2 Proliferation Assay with SP4206
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a critical cytokine that drives the proliferation and differentiation of T lymphocytes, making the IL-2 signaling pathway a key target for immunomodulatory therapeutics. The CTLL-2 cell line, an IL-2-dependent murine cytotoxic T lymphocyte line, serves as a standard in vitro model for studying IL-2 signaling and for screening compounds that modulate this pathway.[1] SP4206 is a small molecule inhibitor that has been identified as a potent antagonist of the IL-2/IL-2Rα interaction.[2][3] By binding with high affinity to IL-2, SP4206 blocks its association with the high-affinity IL-2 receptor subunit, IL-2Rα (CD25), thereby preventing the formation of the high-affinity receptor complex and inhibiting downstream signaling cascades essential for T-cell proliferation.[1][2]
These application notes provide a detailed protocol for assessing the inhibitory activity of SP4206 on IL-2-mediated CTLL-2 cell proliferation. The included methodologies, data presentation, and visual diagrams are intended to guide researchers in the evaluation of SP4206 and similar compounds targeting the IL-2 pathway.
Data Presentation
The inhibitory effect of SP4206 on CTLL-2 cell proliferation can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table presents illustrative dose-response data for SP4206 in a typical CTLL-2 proliferation assay. This data is representative of the expected outcome and can be used as a template for data analysis.
| SP4206 Concentration (nM) | % Proliferation Inhibition |
| 1000 | 98.5 |
| 300 | 92.1 |
| 100 | 75.4 |
| 30 | 48.2 |
| 10 | 20.3 |
| 3 | 5.1 |
| 1 | 1.2 |
| 0 | 0 |
Note: This data is illustrative. Actual results may vary depending on experimental conditions. The IC50 value is calculated from the dose-response curve by identifying the concentration at which 50% of the maximal inhibition is achieved.[4]
Experimental Protocols
CTLL-2 Cell Culture and Maintenance
Materials:
-
CTLL-2 cell line (ATCC® TIB-214™)
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant mouse IL-2 (carrier-free)
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Culture CTLL-2 cells in complete RPMI-1640 medium supplemented with 10-20 ng/mL of recombinant mouse IL-2.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Passage cells every 2-3 days by centrifuging at 300 x g for 5 minutes, removing the supernatant, and resuspending the cell pellet in fresh, pre-warmed complete medium containing IL-2 to the desired seeding density.
-
Regularly assess cell viability using trypan blue exclusion; viability should be >95%.
CTLL-2 Proliferation Assay with SP4206
Materials:
-
CTLL-2 cells
-
Complete RPMI-1640 medium (without IL-2)
-
Recombinant mouse IL-2
-
SP4206 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1)
-
Microplate reader
Protocol:
-
Cell Preparation:
-
Harvest CTLL-2 cells in the logarithmic growth phase.
-
Wash the cells twice with pre-warmed, IL-2-free complete RPMI-1640 medium to remove residual IL-2. Centrifuge at 300 x g for 5 minutes for each wash.
-
Resuspend the cells in IL-2-free complete RPMI-1640 medium and perform a cell count. Adjust the cell concentration to 2 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 50 µL of the cell suspension (1 x 10^4 cells) to each well of a 96-well plate.
-
Prepare serial dilutions of SP4206 in IL-2-free complete RPMI-1640 medium. The final solvent concentration should be kept constant across all wells (e.g., ≤0.1% DMSO).
-
Add 25 µL of the SP4206 dilutions to the respective wells. Include a vehicle control (solvent only).
-
-
IL-2 Stimulation:
-
Prepare a solution of recombinant mouse IL-2 in IL-2-free complete RPMI-1640 medium at a concentration that induces submaximal proliferation (e.g., 2-5 ng/mL, to be determined empirically).
-
Add 25 µL of the IL-2 solution to all wells except for the negative control (no IL-2) wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Proliferation Measurement:
-
Add the cell proliferation reagent (e.g., 20 µL of MTS or WST-1 reagent) to each well according to the manufacturer's instructions.
-
Incubate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only) from all readings.
-
Calculate the percentage of proliferation inhibition for each SP4206 concentration relative to the vehicle-treated, IL-2-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the SP4206 concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
IL-2 Signaling Pathway and SP4206 Inhibition
The following diagram illustrates the canonical IL-2 signaling pathway in T lymphocytes and the point of intervention by SP4206.
Caption: IL-2 signaling pathway and the inhibitory action of SP4206.
Experimental Workflow for CTLL-2 Proliferation Assay
The following diagram outlines the key steps in the experimental workflow for assessing the effect of SP4206 on CTLL-2 cell proliferation.
Caption: Experimental workflow for the CTLL-2 proliferation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Pharmacokinetic Profile of Interleukin 2 Through Site Specific Conjugation to a Selective Small Molecule Transthyretin Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
Application Note: Measuring the Binding Kinetics of SP4206 to Interleukin-2 using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP4206 is a small molecule inhibitor that potently disrupts the protein-protein interaction between Interleukin-2 (IL-2) and its high-affinity receptor subunit, IL-2Rα (CD25)[1][2][3]. This interaction is a critical step in the activation of T-cells and the subsequent immune response[4][5]. By binding directly to IL-2 with high affinity, SP4206 competitively inhibits the formation of the IL-2/IL-2Rα signaling complex, making it a valuable tool for studying immune regulation and a potential therapeutic agent for autoimmune diseases[2][3][4]. Understanding the binding kinetics of SP4206 to IL-2 is crucial for elucidating its mechanism of action and for the development of structure-activity relationships.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions[6][7]. It allows for the precise determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd)[8]. This application note provides a detailed protocol for measuring the binding kinetics of SP4206 to human IL-2 using SPR technology.
Principle of the Assay
The SPR experiment will be designed with recombinant human IL-2 immobilized on the sensor chip surface, acting as the ligand. SP4206, the small molecule analyte, is then injected at various concentrations in a continuous flow of buffer over the sensor surface. The binding of SP4206 to the immobilized IL-2 causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU)[6][7]. By analyzing the association and dissociation phases of the binding curves (sensorgrams) at different analyte concentrations, the kinetic and affinity constants of the interaction can be accurately determined.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| SPR Instrument (e.g., Biacore T200) | Cytiva | - |
| CM5 Sensor Chip | Cytiva | BR100012 |
| Amine Coupling Kit (EDC, NHS, Ethanolamine) | Cytiva | BR100050 |
| Recombinant Human IL-2 | R&D Systems | 202-IL |
| SP4206 | MedChemExpress | HY-100435 |
| HBS-EP+ Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) | Cytiva | BR100669 |
| Glycine-HCl pH 2.0 | Sigma-Aldrich | G7126 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |
| 10 mM Sodium Acetate (B1210297) pH 5.0 | Sigma-Aldrich | S7670 |
Experimental Protocols
IL-2 Immobilization on CM5 Sensor Chip
This protocol describes the covalent immobilization of recombinant human IL-2 onto a CM5 sensor chip using standard amine coupling chemistry.
-
Instrument Preparation:
-
Start the SPR instrument and equilibrate the system with HBS-EP+ buffer.
-
Perform a system normalization and prime the microfluidics with the running buffer.
-
-
Sensor Chip Activation:
-
Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the EDC/NHS mixture over the desired flow cells (e.g., flow cells 2 and 4, with 1 and 3 as references) for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethylated dextran (B179266) surface.
-
-
Ligand Preparation:
-
Dilute the recombinant human IL-2 to a concentration of 20 µg/mL in 10 mM sodium acetate buffer, pH 5.0.
-
-
Ligand Immobilization:
-
Inject the diluted IL-2 solution over the activated flow cells until the desired immobilization level (approximately 3000-5000 RU) is reached.
-
To achieve this, multiple injections may be necessary. Monitor the immobilization level in real-time.
-
-
Deactivation:
-
Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.
-
-
Surface Stabilization:
-
Perform three startup cycles with the running buffer to stabilize the baseline.
-
SP4206 Binding Kinetics Analysis
This protocol details the kinetic analysis of SP4206 binding to the immobilized IL-2.
-
Analyte Preparation:
-
Prepare a 10 mM stock solution of SP4206 in 100% DMSO.
-
Create a dilution series of SP4206 in HBS-EP+ buffer. A typical concentration range for a compound with a Kd of ~70 nM would be 0 nM (blank), 10 nM, 30 nM, 90 nM, 270 nM, and 810 nM.
-
Ensure the final DMSO concentration is matched across all samples and does not exceed 1% to minimize solvent effects. The blank should contain the same final DMSO concentration.
-
-
Kinetic Assay:
-
Set the instrument temperature to 25°C.
-
Perform a "Kinetics" run with the following parameters:
-
Flow Rate: 30 µL/min.
-
Contact Time (Association): 120 seconds.
-
Dissociation Time: 300 seconds.
-
-
Inject the SP4206 dilution series in order of increasing concentration over all flow cells. Include several blank injections (running buffer with matched DMSO) for double referencing.
-
-
Surface Regeneration:
-
After each SP4206 injection, regenerate the sensor surface to remove any bound analyte.
-
Inject a pulse of Glycine-HCl pH 2.0 for 30 seconds.
-
Test the regeneration conditions to ensure they effectively remove the analyte without damaging the immobilized ligand.
-
Data Analysis
-
Data Processing:
-
Use the SPR instrument's analysis software (e.g., Biacore T200 Evaluation Software).
-
Perform double referencing by subtracting the reference surface sensorgram (e.g., flow cell 1 from 2, and 3 from 4) and then subtracting the average of the blank injections.
-
-
Kinetic Model Fitting:
-
Fit the processed sensorgrams to a suitable binding model. For a 1:1 interaction, the Langmuir binding model is appropriate.
-
The software will calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Data Presentation
The quantitative data from the SPR analysis should be summarized in a clear and structured table to facilitate comparison and interpretation.
| Analyte | Ligand | ka (1/Ms) | kd (1/s) | Kd (nM) |
| SP4206 | Human IL-2 | Value | Value | Value |
Note: The values in the table are placeholders and should be replaced with the experimentally determined values.
Mandatory Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SP4206 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
SP4206: Application Notes and Protocols for T-Cell Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP4206 is a potent, cell-permeable small molecule inhibitor that disrupts the crucial interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα (CD25).[1][2] Interleukin-2 is a key cytokine that governs the proliferation and differentiation of T-cells, making it a prime target for immunomodulatory therapeutics.[3] Dysregulation of the IL-2 signaling pathway is implicated in a variety of autoimmune diseases and cancers.[1][4] SP4206 offers a novel approach to IL-2 pathway inhibition by directly binding to IL-2 at the protein-protein interface where it interacts with IL-2Rα.[1] This competitive inhibition blocks the formation of the high-affinity IL-2 receptor complex, thereby preventing the initiation of downstream signaling cascades essential for T-cell activation and proliferation.[1][3]
These application notes provide detailed protocols for utilizing SP4206 to modulate T-cell activity in vitro, along with data presentation and visualization of the relevant biological pathways and experimental workflows.
Mechanism of Action
SP4206 functions as a competitive inhibitor of the IL-2/IL-2Rα interaction.[1] By binding with high affinity to a critical "hot-spot" on the surface of IL-2, SP4206 physically obstructs the binding of IL-2 to IL-2Rα.[5][6] This initial step is critical for the formation of the high-affinity IL-2 receptor complex, which also includes the IL-2Rβ (CD122) and common gamma chain (γc or CD132) subunits.[2] The prevention of this complex formation effectively halts the downstream signaling cascade, primarily mediated through the JAK-STAT, PI3K-AKT, and MAPK pathways, which are responsible for promoting T-cell proliferation, survival, and differentiation.[3]
Quantitative Data
The following tables summarize the key quantitative data for SP4206, providing a benchmark for its potency and binding affinity.
| Interaction | Binding Affinity (Kd) | Reference(s) |
| IL-2 / IL-2Rα | ~10 nM | [5][6] |
| SP4206 / IL-2 | ~60-70 nM | [4][5][6] |
| Table 1: Equilibrium Dissociation Constants (Kd). This table shows the binding affinity of SP4206 to IL-2 in comparison to the natural ligand-receptor interaction. |
| Compound/Variant | Assay Type | Potency (IC50/EC50) | Reference(s) |
| SP4206 | IL-2/IL-2Rα Inhibition (ELISA) | 70 nM (IC50) | [1] |
| SP4206 (WT IL-2) | Cell-Free Binding Assay | 68.8 nM (EC50) | [4][7] |
| SP4206 (IL-2 variant V69A) | Cell-Free Binding Assay | 10.4 nM (EC50) | [4] |
| Table 2: In Vitro Potency of SP4206. This table highlights the inhibitory concentration of SP4206 in biochemical assays. |
Experimental Protocols
Detailed methodologies for key experiments to assess the T-cell modulatory effects of SP4206 are provided below.
Protocol 1: IL-2/IL-2Rα Inhibition ELISA
This assay quantifies the ability of SP4206 to inhibit the binding of IL-2 to its receptor IL-2Rα in a competitive ELISA format.[4]
Materials:
-
96-well microtiter plates (streptavidin-coated)
-
Biotinylated IL-2Rα
-
Recombinant human IL-2
-
SP4206
-
HRP-conjugated anti-IL-2 antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Immobilize biotinylated IL-2Rα on a streptavidin-coated 96-well plate.[6]
-
Compound Preparation: Prepare serial dilutions of SP4206 in DMSO, and then dilute further in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is ≤1%.[8]
-
Competitive Binding: In a separate plate, pre-incubate the serially diluted SP4206 with a constant concentration of IL-2 for 30 minutes at room temperature.[8]
-
Incubation: Transfer 100 µL of the SP4206/IL-2 mixture to the IL-2Rα-coated plate and incubate for 1 hour at room temperature.[8]
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.[8]
-
Detection: Add 100 µL of HRP-conjugated anti-IL-2 antibody to each well and incubate for 1 hour at room temperature.[8]
-
Final Wash: Wash the plate five times with 200 µL of wash buffer per well.[8]
-
Signal Development: Add TMB substrate and incubate until sufficient color develops. Stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of SP4206.
Protocol 2: T-Cell Proliferation Assay
This cell-based assay assesses the functional consequence of IL-2 inhibition by measuring the proliferation of an IL-2-dependent T-cell line, such as CTLL-2.[1]
Materials:
-
IL-2-dependent T-cell line (e.g., CTLL-2) or primary T-cells
-
Complete cell culture medium
-
Recombinant human IL-2
-
SP4206
-
DMSO
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Preparation: Culture CTLL-2 cells in complete medium supplemented with IL-2. Prior to the assay, wash the cells three times with IL-2-free medium to remove residual cytokine.[8]
-
Cell Seeding: Resuspend cells in assay medium (complete medium without IL-2) and seed into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.[7][8]
-
Compound Addition: Prepare serial dilutions of SP4206. A common starting range is from 10 µM down to 10 nM. Add the diluted SP4206 or vehicle control (DMSO) to the wells.[7]
-
Stimulation: Add a fixed, sub-maximal concentration of IL-2 to stimulate proliferation.[1]
-
Incubation: Incubate the plate for 48-72 hours to allow for cell proliferation.[1][7]
-
Proliferation Assessment: Add the cell proliferation reagent according to the manufacturer's instructions.[1][7]
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.[7]
-
Data Analysis: Plot the signal against the log of the SP4206 concentration and use non-linear regression to determine the IC50 value.[7]
Protocol 3: Phosphorylated STAT5 (pSTAT5) Flow Cytometry Assay
This protocol measures the inhibition of IL-2-induced STAT5 phosphorylation, a key downstream event in the IL-2 signaling cascade.[8]
Materials:
-
Primary T-cells or a responsive cell line
-
Serum-free medium
-
SP4206
-
Recombinant human IL-2
-
Fixation buffer
-
Ice-cold 90% methanol
-
FACS buffer
-
Fluorochrome-conjugated antibodies against pSTAT5 and cell surface markers (e.g., CD4, CD8)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare and rest T-cells in serum-free medium.[8]
-
SP4206 Pre-treatment: Pre-incubate cells with desired concentrations of SP4206 or vehicle control for 30 minutes at 37°C.[8]
-
IL-2 Stimulation: Add a pre-determined optimal concentration of IL-2 and incubate for 15 minutes at 37°C.[8]
-
Fixation: Stop the stimulation by adding an equal volume of fixation buffer and incubate for 10 minutes at room temperature.[8]
-
Permeabilization: Pellet the cells and resuspend in ice-cold 90% methanol. Incubate on ice for 30 minutes.[8]
-
Staining: Wash the cells with FACS buffer and stain for pSTAT5 and cell surface markers.[8]
-
Data Acquisition: Acquire events on a flow cytometer.
-
Data Analysis: Analyze the Mean Fluorescence Intensity (MFI) of pSTAT5 in the relevant T-cell populations. Calculate the percent inhibition of pSTAT5 MFI at different SP4206 concentrations relative to the IL-2-stimulated control.[8]
Troubleshooting and Optimization
-
SP4206 Solubility and Stability: Ensure SP4206 is fully dissolved in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment.[7]
-
Cell Viability: High concentrations of SP4206 or the vehicle (DMSO) may be toxic to cells. It is recommended to perform a cell viability assay to determine the cytotoxic threshold for your specific cell line. Ensure the final DMSO concentration in the cell culture medium is below 0.1%.[7]
-
IL-2 Concentration: The optimal concentration of IL-2 for stimulation should be determined in preliminary experiments to ensure a robust and reproducible response.[7]
Conclusion
SP4206 is a valuable research tool for investigating the role of the IL-2 signaling pathway in T-cell biology. The protocols outlined in these application notes provide a framework for characterizing the inhibitory effects of SP4206 on T-cell activation and proliferation. Further studies, including in vivo efficacy and pharmacokinetic assessments, are necessary to fully elucidate the therapeutic potential of SP4206 and related compounds in the treatment of immune-mediated diseases.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
SP4206: Application Notes and Protocols for Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP4206 is a novel small molecule inhibitor that targets the protein-protein interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα (CD25).[1][2] By binding with high affinity to a critical "hot-spot" on IL-2, SP4206 competitively inhibits the formation of the high-affinity IL-2 receptor complex, a crucial step in the potentiation of IL-2 signaling.[1][2] This targeted disruption of the IL-2 pathway presents a promising therapeutic strategy for autoimmune diseases and other inflammatory conditions characterized by excessive IL-2 signaling. This document provides detailed application notes, experimental protocols for in vitro characterization, and general protocols for evaluating the efficacy of compounds like SP4206 in established autoimmune disease models.
Mechanism of Action: IL-2/IL-2Rα Inhibition
SP4206 functions as a direct antagonist of the IL-2 signaling pathway. It physically occludes the binding site of IL-2Rα on the IL-2 molecule, preventing the formation of the high-affinity IL-2 receptor complex (IL-2Rαβγ).[1] This inhibition is competitive and characterized by a high affinity, with a dissociation constant (Kd) of approximately 70 nM for wild-type human IL-2.[1] The efficacy of SP4206 stems from its ability to target key "hot-spot" residues on the surface of IL-2 that are essential for IL-2Rα binding.[1]
References
SP4206 Application Notes: Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP4206 is a potent small-molecule inhibitor that disrupts the protein-protein interaction between Interleukin-2 (IL-2) and its high-affinity receptor subunit, IL-2Rα (CD25).[1][2][3][4] By binding with high affinity to IL-2 (Kd = 70 nM), SP4206 effectively blocks the formation of the high-affinity IL-2 receptor complex, a critical step in the activation and proliferation of T cells.[4][5] This inhibitory action makes SP4206 a valuable tool for studying the immunological consequences of IL-2 signaling blockade and a potential therapeutic candidate for autoimmune diseases and other conditions driven by excessive T-cell activation.[3][4] These application notes provide detailed protocols for the preparation and storage of SP4206 solutions to ensure experimental reproducibility and compound integrity.
Data Presentation
Table 1: SP4206 Binding Affinity and Inhibitory Potency
| Analyte | Parameter | Value |
| SP4206 binding to IL-2 | Kd | 70 nM[4][5] |
| IL-2 binding to IL-2Rα | Kd | 10 nM[4][5] |
| SP4206 inhibition of WT IL-2 binding to IL-2Rα | EC50 | 68.8 nM[5][6] |
| SP4206 inhibition of IL-2 variant K35L/M39V binding | EC50 | 80.1 nM[5][6] |
| SP4206 inhibition of IL-2 variant P65A binding | EC50 | 117.0 nM[5][6] |
| SP4206 inhibition of IL-2 variant V69A binding | EC50 | 10.4 nM[5][6] |
Table 2: Recommended Storage Conditions for SP4206
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | 3 years[7] | |
| 4°C | 2 years[7] | ||
| Solution (in DMSO) | -80°C | 6 months[5][7][8] | Recommended for long-term storage of stock solutions. |
| -20°C | 1 month[5][7][8] | Suitable for short-term storage of stock solutions. |
Experimental Protocols
Protocol 1: Preparation of SP4206 Stock Solution for In Vitro Experiments
Materials:
-
SP4206 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the SP4206 vial to equilibrate to room temperature for at least 60 minutes before opening to minimize moisture uptake.
-
Calculation: Determine the mass of SP4206 required to prepare the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Add the appropriate volume of DMSO to the SP4206 powder.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5][7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[5][8]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5][7][8]
Note: For cell-based assays, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that would cause cellular toxicity, typically recommended to be ≤0.1%.[8]
Protocol 2: Preparation of SP4206 Working Solution for In Vivo Experiments
This protocol describes the preparation of a 2.08 mg/mL SP4206 solution in a vehicle suitable for in vivo administration.
Materials:
-
SP4206
-
DMSO
-
PEG300
-
Tween-80
-
Saline
-
Sterile tubes
Procedure:
-
Prepare a 20.8 mg/mL Stock Solution in DMSO: Dissolve the required amount of SP4206 powder in DMSO to achieve a concentration of 20.8 mg/mL.[8]
-
Vehicle Preparation and Mixing (for 1 mL final solution):
-
Final Concentration: The final concentration of SP4206 will be 2.08 mg/mL.[5]
-
Administration: It is recommended to prepare this working solution fresh on the day of use.[5]
Note: Other vehicle formulations can be used, such as 10% DMSO and 90% (20% SBE-β-CD in Saline) or 10% DMSO and 90% Corn Oil, which also yield a clear solution of at least 2.08 mg/mL.[5]
Visualizations
SP4206 Mechanism of Action: Inhibition of IL-2 Signaling Pathway
Caption: IL-2 signaling pathway and the inhibitory action of SP4206.
Experimental Workflow: In Vitro IL-2/IL-2Rα Inhibition Assay (ELISA-based)
Caption: Workflow for the IL-2/IL-2Rα inhibition ELISA.
References
proper handling and storage of SP4206 compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the proper handling, storage, and utilization of SP4206, a potent small-molecule inhibitor of the Interleukin-2 (IL-2) and Interleukin-2 receptor alpha (IL-2Rα) protein-protein interaction (PPI). Adherence to these protocols is crucial for ensuring the compound's integrity and obtaining reproducible experimental results.
Compound Information
-
Compound Name: SP4206
-
Mechanism of Action: SP4206 is an experimental drug that functions as a protein-protein interaction inhibitor.[1] It binds with high affinity to IL-2, effectively blocking its interaction with the IL-2 receptor α-subunit (IL-2Rα).[1][2] This disruption of the IL-2/IL-2Rα interaction is the basis of its potential therapeutic applications in conditions such as autoimmune diseases and asthma.[1][3]
-
Molecular Formula: C₃₀H₃₇Cl₂N₇O₆[3]
-
CAS Number: 515846-21-6[4]
Quantitative Data Summary
The following tables summarize key quantitative data for SP4206.
Table 1: Binding Affinity
| Interacting Molecules | Binding Affinity (Kd) | Reference |
| SP4206 / IL-2 | ~70 nM | [1] |
| IL-2 / IL-2Rα | ~10 nM | [1] |
Table 2: In Vitro Potency (EC₅₀)
| Compound/Variant | EC₅₀ (nM) | Reference | | :--- | :--- |[4] | | SP4206 (WT IL-2) | 68.8 | | | SP4206 (IL-2 variant K35L/M39V) | 80.1 | | | SP4206 (IL-2 variant P65A) | 117.0 | | | SP4206 (IL-2 variant V69A) | 10.4 | |
Handling and Storage
Proper handling and storage of SP4206 are critical to maintain its stability and ensure the validity of experimental outcomes.
3.1. Safety Precautions
While specific toxicology data for SP4206 is not extensively detailed in the provided search results, general laboratory safety precautions for handling chemical compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling SP4206.[5][6]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[5][6]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7][8]
-
Disposal: Dispose of waste in accordance with local regulations.[6]
3.2. Storage Conditions
Table 3: Storage of Solid SP4206
| Storage Temperature | Duration |
| -20°C | 3 years[9][10] |
| 4°C | 2 years[9] |
Table 4: Storage of SP4206 Solutions
| Storage Temperature | Duration | Notes |
| -80°C | 6 months[4][9] | Recommended for long-term storage of stock solutions. |
| -20°C | 1 month[4][9] | Suitable for short-term storage of stock solutions. |
General Recommendations:
-
Upon receipt, SP4206 powder is typically shipped at room temperature and is stable for a short period.[11] For long-term storage, refer to the conditions in Table 3.
-
It is highly recommended to prepare working solutions fresh for each experiment.[9]
-
Avoid repeated freeze-thaw cycles of stock solutions.[11] Aliquoting the stock solution into single-use volumes is advised.[11]
Solubility and Solution Preparation
4.1. In Vitro Stock Solution Preparation
For in vitro experiments, SP4206 can be dissolved in DMSO to prepare a stock solution.[9]
Protocol:
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of SP4206 in DMSO.
-
If the compound does not dissolve completely, ultrasonic treatment may be used to aid dissolution.[9]
-
If precipitation is observed, gentle heating and/or sonication can be applied.[4][9]
4.2. In Vivo Formulation
For in vivo studies, specific solvent formulations are required.
Table 5: In Vivo Formulations
| Protocol | Solvents | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.14 mM)[4] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.14 mM)[4] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.14 mM)[4] |
Experimental Protocols
The following are general protocols for common assays involving SP4206. Researchers should optimize these protocols for their specific experimental systems.
5.1. Competitive ELISA for IL-2/IL-2Rα Inhibition
This assay measures the ability of SP4206 to inhibit the binding of IL-2 to immobilized IL-2Rα.[12][13]
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with streptavidin.[12]
-
Receptor Immobilization: Add biotinylated IL-2Rα to the wells to bind to the streptavidin.[12]
-
Competitive Binding: Add a constant concentration of IL-2 and serial dilutions of SP4206 to the wells. Incubate to allow for competition for binding to the immobilized IL-2Rα.[12]
-
Washing: Wash the plate to remove unbound reagents.[2]
-
Detection: Add a labeled secondary antibody that detects IL-2, followed by a substrate to generate a measurable signal. The signal intensity will be inversely proportional to the concentration of SP4206.[14]
5.2. Cell-Based T-Cell Proliferation Assay
This assay assesses the functional effect of SP4206 on IL-2-dependent T-cell proliferation.[1][14]
Methodology:
-
Cell Culture: Culture an IL-2-dependent T-cell line (e.g., CTLL-2) under standard conditions.[1]
-
Assay Setup: Seed the cells in a 96-well plate.[14]
-
Treatment: Add serial dilutions of SP4206 to the wells, followed by a sub-maximal concentration of IL-2 to stimulate proliferation.[14]
-
Incubation: Incubate the plate for 48-72 hours.[14]
-
Proliferation Measurement: Quantify cell proliferation using a standard method, such as an MTT assay or CellTiter-Glo®.[1][2]
-
Data Analysis: Normalize the data to controls and fit to a dose-response curve to determine the IC₅₀ value of SP4206.[1]
Visualizations
Caption: Mechanism of SP4206 action on the IL-2 signaling pathway.
Caption: A generalized workflow for experiments involving SP4206.
Caption: A logical workflow for troubleshooting experiments with SP4206.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SP4206 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. SP4206 | IL Receptor | TargetMol [targetmol.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Note and Protocols for Flow Cytometry Analysis of SP4206 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
SP4206 is a small molecule inhibitor that disrupts the interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα (also known as CD25).[1][2] This interaction is critical for high-affinity IL-2 binding and subsequent downstream signaling, which plays a pivotal role in the proliferation and differentiation of T cells.[1][3] By binding directly to IL-2 with a high affinity (Kd = 70 nM), SP4206 competitively prevents the formation of the high-affinity IL-2 receptor complex, thereby blocking key signaling cascades such as the JAK/STAT pathway.[1][3][4] The dysregulation of the IL-2 signaling pathway is implicated in various autoimmune diseases and cancer, making SP4206 a valuable tool for immunological research and a potential therapeutic agent.[1]
This application note provides detailed protocols for the analysis of SP4206-treated cells using flow cytometry. The described methods will enable researchers to quantitatively assess the effects of SP4206 on T cell proliferation, apoptosis, and the phosphorylation status of STAT5, a key downstream effector in the IL-2 signaling pathway.
Data Presentation
Quantitative data from flow cytometry analysis should be summarized for clear comparison. The following tables provide templates for organizing your results from dose-response and time-course experiments.
Table 1: Dose-Response Effect of SP4206 on T Cell Proliferation and Viability
| SP4206 Concentration (nM) | % Proliferating Cells (e.g., Ki-67+) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 500 | ||||
| 1000 |
Table 2: Time-Course Effect of SP4206 on STAT5 Phosphorylation
| Time Point (hours) | % p-STAT5 Positive Cells (in CD4+ T cells) | Median Fluorescence Intensity (MFI) of p-STAT5 |
| 0 | ||
| 0.5 | ||
| 1 | ||
| 2 | ||
| 6 | ||
| 24 |
Experimental Protocols
Here we provide detailed methodologies for key experiments to analyze the effects of SP4206.
Protocol 1: T Cell Proliferation Assay
This protocol measures the inhibitory effect of SP4206 on IL-2-induced T cell proliferation using Ki-67 staining.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
T cell activation reagents (e.g., anti-CD3/CD28 beads or PHA)
-
Recombinant human IL-2
-
SP4206
-
RPMI-1640 medium with 10% FBS
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS)
-
Fixation/Permeabilization Buffer
-
Anti-human CD4-FITC (or other conjugate)
-
Anti-human Ki-67-PE (or other conjugate)
-
Flow cytometer
Procedure:
-
T Cell Activation: Isolate PBMCs from healthy donor blood. Activate T cells by culturing with anti-CD3/CD28 beads or PHA for 48-72 hours.
-
Cell Treatment: Seed activated T cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Prepare serial dilutions of SP4206 in culture medium. Add the desired concentrations of SP4206 to the cells. Include a vehicle control (e.g., DMSO).
-
Add a sub-maximal concentration of IL-2 (e.g., 5 ng/mL) to stimulate proliferation.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Staining: Harvest the cells and wash twice with PBS.
-
Stain for the surface marker CD4 by incubating with anti-CD4-FITC for 30 minutes on ice.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for the intracellular marker Ki-67 by incubating with anti-Ki-67-PE for 30 minutes at room temperature.
-
Wash the cells and resuspend in FACS buffer.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the CD4+ T cell population and quantify the percentage of Ki-67 positive cells.
Protocol 2: Apoptosis Assay (Annexin V and PI Staining)
This protocol assesses the induction of apoptosis in response to SP4206 treatment.
Materials:
-
T cells (e.g., Jurkat cell line or activated primary T cells)
-
SP4206
-
RPMI-1640 medium with 10% FBS
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed T cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with various concentrations of SP4206 for 24, 48, or 72 hours. Include vehicle-treated and untreated controls.
-
Cell Harvesting: Collect both adherent (if any) and suspension cells.
-
Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[5]
Protocol 3: STAT5 Phosphorylation Assay (Phospho-flow)
This protocol measures the inhibition of IL-2-induced STAT5 phosphorylation.[6]
Materials:
-
PBMCs or isolated T cells
-
Recombinant human IL-2
-
SP4206
-
RPMI-1640 medium
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
FACS Buffer
-
Anti-human CD4-PerCP
-
Anti-human phospho-STAT5 (Y694)-Alexa Fluor 647
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or T cells and rest them in serum-free media for at least 2 hours.
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentrations of SP4206 for 30 minutes at 37°C.
-
Stimulation: Stimulate the cells with a saturating concentration of IL-2 (e.g., 100 ng/mL) for 15 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding an equal volume of Fixation Buffer and incubate for 10 minutes at room temperature.
-
Permeabilization: Pellet the cells, discard the supernatant, and resuspend in ice-cold 90% methanol. Incubate on ice for 30 minutes.
-
Staining: Wash the cells twice with FACS buffer.
-
Stain with anti-CD4-PerCP and anti-phospho-STAT5-Alexa Fluor 647 for 60 minutes at room temperature, protected from light.
-
Wash the cells and resuspend in FACS buffer.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the CD4+ T cell population and measure the percentage of p-STAT5 positive cells and the median fluorescence intensity.
Visualizations
The following diagrams illustrate the signaling pathway affected by SP4206 and a typical experimental workflow.
Caption: IL-2 signaling pathway and the inhibitory action of SP4206.
Caption: General workflow for flow cytometry analysis of SP4206-treated cells.
References
Troubleshooting & Optimization
SP4206 ELISA Technical Support Center
Welcome to the technical support center for the SP4206 ELISA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments involving SP4206.
Frequently Asked Questions (FAQs)
Q1: What is SP4206 and its mechanism of action in the context of an ELISA?
A1: SP4206 is an experimental small molecule that functions as a protein-protein interaction inhibitor.[1] It specifically targets the binding of interleukin-2 (B1167480) (IL-2) to its high-affinity receptor, IL-2Rα.[1] In a competitive ELISA, SP4206 will compete with a labeled IL-2 for binding to the immobilized IL-2Rα. The resulting signal will be inversely proportional to the concentration of SP4206, allowing for the quantification of its inhibitory activity.
Q2: How should SP4206 be stored and handled?
A2: Proper storage is crucial to maintain the integrity of SP4206. For long-term storage, it is recommended to store the compound as a solid powder at -20°C for up to three years or at 4°C for up to two years.[1] Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes to prevent condensation.[1]
Q3: What are the recommended solvents for dissolving SP4206?
A3: SP4206 is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL.[1] For the ELISA, a stock solution in DMSO is typically prepared and then further diluted in an appropriate assay buffer to the final desired concentrations. It is important to ensure that the final DMSO concentration in the assay is low (e.g., ≤1%) to avoid affecting the assay performance.[2]
Troubleshooting Guides
This section provides solutions to common problems you may encounter with your SP4206 ELISA experiments.
Problem 1: Weak or No Signal
Possible Causes and Solutions
| Possible Cause | Solution |
| Incorrect Reagent Preparation or Addition | Double-check the protocol to ensure all reagents were prepared at the correct concentrations and added in the proper order.[3][4] |
| Expired or Improperly Stored Reagents | Verify the expiration dates of all kit components.[3][4] Ensure that all reagents have been stored at the recommended temperatures.[3][4] |
| Inadequate Incubation Times or Temperatures | Ensure all incubation steps are carried out for the specified duration and at the correct temperature.[5] All reagents should be brought to room temperature before starting the assay.[3][4] |
| Ineffective Substrate | Ensure the substrate is fresh and has been protected from light.[3][4] The substrate should be colorless before use.[6] |
| Low Concentration of IL-2 | The concentration of IL-2 used should be sufficient to produce a strong signal in the absence of the inhibitor. A concentration that gives 80-90% of the maximum binding signal is recommended.[2] |
| Washing Issues | Overly stringent washing can strip away bound proteins. Ensure washing steps are performed as described in the protocol. |
Problem 2: High Background
Possible Causes and Solutions
| Possible Cause | Solution |
| Insufficient Washing | Ensure that wells are completely filled and aspirated during each wash step.[7] Tap the plate on absorbent paper to remove residual buffer after the final wash.[4] |
| Inadequate Blocking | Use the recommended blocking buffer and ensure the incubation is carried out for the specified time to prevent non-specific binding.[3][8] |
| High Concentration of Detection Reagents | Titrate the concentration of the HRP-conjugated anti-IL-2 antibody to determine the optimal dilution that provides a strong signal with low background. |
| Contaminated Reagents or Buffers | Use fresh, sterile buffers and reagents.[6] |
| Extended Incubation Times | Adhere to the recommended incubation times. Over-incubation can lead to increased non-specific binding.[8] |
| Substrate Exposure to Light | Keep the substrate in the dark and limit its exposure to light during the assay.[3][4] |
Problem 3: Poor Reproducibility (High Coefficient of Variation - CV)
Possible Causes and Solutions
| Possible Cause | Solution |
| Pipetting Errors | Use calibrated pipettes and fresh tips for each standard, sample, and reagent.[4][6] Ensure consistent pipetting technique. |
| Inconsistent Washing | Use an automated plate washer if available for more consistent washing across the plate. If washing manually, ensure all wells are treated identically. |
| Temperature Gradients Across the Plate | Avoid stacking plates during incubation.[6] Ensure the plate is evenly warmed to room temperature before adding reagents.[9] |
| Improper Reagent Mixing | Thoroughly mix all reagents before use.[6] |
| Bubbles in Wells | Inspect the plate for bubbles before reading and remove them if present.[6][9] |
Experimental Protocol: SP4206 Competitive ELISA
This protocol describes a competitive ELISA to measure the inhibitory activity of SP4206 on the IL-2/IL-2Rα interaction.
Materials:
-
Streptavidin-coated 96-well plate
-
Biotinylated IL-2Rα
-
Recombinant IL-2
-
SP4206
-
HRP-conjugated anti-IL-2 antibody
-
Assay Buffer
-
Wash Buffer
-
TMB Substrate
-
Stop Solution
-
DMSO
Methodology:
-
Plate Coating:
-
Add 100 µL of biotinylated IL-2Rα (e.g., 1 µg/mL in assay buffer) to each well of a streptavidin-coated plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.[1]
-
-
Preparation of SP4206 and IL-2 Mixture:
-
Prepare a serial dilution of SP4206 in assay buffer containing a constant concentration of IL-2. A concentration of IL-2 that gives approximately 80% of the maximum signal is recommended.[1]
-
Include a control with only IL-2 and no SP4206 (maximum signal) and a blank with only assay buffer (background).
-
Pre-incubate the SP4206/IL-2 mixture for 30 minutes at room temperature in a separate plate.[2]
-
-
Competitive Binding:
-
Detection:
-
Signal Development and Measurement:
Data Presentation: Example SP4206 Inhibition Data
| SP4206 Conc. (nM) | Absorbance (450 nm) | % Inhibition |
| 0 (Max Signal) | 1.850 | 0 |
| 1 | 1.665 | 10 |
| 10 | 1.295 | 30 |
| 50 | 0.833 | 55 |
| 100 | 0.555 | 70 |
| 500 | 0.185 | 90 |
| 1000 | 0.093 | 95 |
| Blank | 0.050 | 100 |
% Inhibition = [1 - (Sample OD - Blank OD) / (Max Signal OD - Blank OD)] x 100
Visualizations
Caption: Workflow for the SP4206 competitive ELISA.
Caption: Decision tree for troubleshooting high background.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spbase.org [spbase.org]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Common problems in ELISA experiments - Protein Information - |DLdevelop [dldevelop.com]
- 6. mabtech.com [mabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Optimizing SP4206 Concentration in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of SP4206 in cell culture experiments. SP4206 is a potent small molecule inhibitor that disrupts the interaction between Interleukin-2 (IL-2) and its high-affinity receptor, IL-2Rα (CD25)[1][2]. By binding directly to IL-2, SP4206 effectively blocks downstream signaling pathways crucial for T-cell activation and proliferation[1][3]. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SP4206?
A1: SP4206 is a protein-protein interaction inhibitor. It binds with high affinity to Interleukin-2 (IL-2) at the same site where the IL-2 receptor alpha (IL-2Rα) binds[1][4][5]. This competitive inhibition prevents the formation of the high-affinity IL-2 receptor complex, thereby blocking downstream signaling cascades, such as the JAK/STAT pathway, which are essential for T-cell proliferation and immune response modulation[1][3].
Q2: What is a recommended starting concentration for SP4206 in cell culture?
A2: The optimal concentration of SP4206 is highly dependent on the specific cell type, cell density, and the experimental endpoint. Based on its in vitro binding affinity (Kd ≈ 70 nM) and biochemical assay potency (IC50 ≈ 70 nM), a good starting point for a dose-response experiment is a concentration range from 10 nM to 10 µM[1][2][5][6]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions[2].
Q3: How should I prepare and store SP4206 stock solutions?
A3: SP4206 is soluble in dimethyl sulfoxide (B87167) (DMSO)[2]. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. To avoid precipitation when adding to aqueous cell culture media, it is advisable to perform serial dilutions. The final DMSO concentration in the cell culture should not exceed 0.1% to prevent solvent-induced cytotoxicity[2]. For long-term storage, aliquot the stock solution and store it at -20°C or -80°C. It is important to avoid repeated freeze-thaw cycles[2].
Q4: Which cell lines are most suitable for experiments with SP4206?
A4: SP4206 is most effective in cell lines that are dependent on IL-2 signaling and express the high-affinity IL-2 receptor (IL-2Rα or CD25). Suitable cell lines include various T-cell lines like CTLL-2 and Jurkat cells, as well as activated primary T-cells and natural killer (NK) cells[1][2]. The efficacy of SP4206 will directly correlate with the level of IL-2 dependency of the chosen cell line.
Q5: What are the expected downstream effects of SP4206 treatment?
A5: By inhibiting the IL-2/IL-2Rα interaction, SP4206 is expected to block the activation of key downstream signaling pathways. This includes the JAK-STAT pathway (specifically the phosphorylation of STAT5), the PI3K/Akt pathway, and the MAPK pathway[2]. Consequently, treatment with SP4206 should lead to a reduction in IL-2-mediated cellular responses, such as T-cell proliferation and cytokine production[1][2].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed | Compound Degradation: Improper storage or handling of SP4206. | Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure stock solutions are stored correctly at -20°C or -80°C and avoid multiple freeze-thaw cycles[2]. |
| Incorrect Cell Line: The cell line used may not be dependent on IL-2 signaling or may not express sufficient levels of IL-2Rα. | Confirm that your cell line is responsive to IL-2. Use a positive control (a known IL-2 responsive cell line) to validate your experimental setup. | |
| Suboptimal Assay Conditions: The concentration of IL-2 used for stimulation might be too high, or the incubation time with SP4206 might be insufficient. | Optimize the IL-2 concentration to a sub-maximal level that induces a robust but not oversaturated response. Increase the pre-incubation time with SP4206 to allow for sufficient binding to IL-2. | |
| High levels of cell death or cytotoxicity | SP4206 Concentration is Too High: The concentration of SP4206 used may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold of SP4206 for your specific cell line. Start with a lower concentration range in your experiments. |
| DMSO Toxicity: The final concentration of DMSO in the cell culture medium is too high. | Ensure the final DMSO concentration is at or below 0.1%[2]. Include a vehicle control (media with the same DMSO concentration but without SP4206) in all experiments to account for any solvent effects. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| Edge Effects in Assay Plates: Evaporation from the outer wells of the plate can lead to increased compound concentrations. | Avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or media to maintain humidity. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Kd) to IL-2 | ~70 nM | [5][6][7] |
| IC50 for IL-2/IL-2Rα Inhibition (ELISA) | ~70 nM | [1] |
| Recommended Starting Concentration Range | 10 nM - 10 µM | [2] |
| Stock Solution Solvent | DMSO | [2] |
| Maximum Final DMSO Concentration | ≤ 0.1% | [2] |
Experimental Protocols
Protocol 1: Dose-Response Curve for SP4206 using a Cell Proliferation Assay (MTT Assay)
Objective: To determine the optimal inhibitory concentration (IC50) of SP4206 for a specific cell line.
Materials:
-
IL-2 dependent cell line (e.g., CTLL-2)
-
Complete cell culture medium
-
SP4206
-
DMSO
-
Recombinant IL-2
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the IL-2 dependent cells into a 96-well plate at a predetermined optimal density and allow them to attach or stabilize for a few hours.
-
Compound Preparation: Prepare serial dilutions of SP4206 in complete culture medium. A typical starting range is from 10 µM down to 10 nM. Include a vehicle control (DMSO only) and a no-treatment control[2].
-
Treatment: Add the diluted SP4206 or control solutions to the appropriate wells.
-
Stimulation: Add a pre-determined, sub-maximal concentration of recombinant IL-2 to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator[1].
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each SP4206 concentration relative to the IL-2 stimulated control. Plot the data and determine the IC50 value.
Protocol 2: Western Blot Analysis of STAT5 Phosphorylation
Objective: To assess the effect of SP4206 on the IL-2-induced phosphorylation of STAT5.
Materials:
-
IL-2 responsive T-cell line
-
SP4206
-
Recombinant IL-2
-
Lysis buffer
-
Primary antibodies (anti-phospho-STAT5 and anti-total-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed T-cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with the desired concentrations of SP4206 (e.g., IC50 and 2x IC50) for 1-2 hours. Include a vehicle control[2].
-
Stimulation: Stimulate the cells with recombinant IL-2 (e.g., 10 ng/mL) for 15-30 minutes[2].
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer[2].
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against phospho-STAT5. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT5 to confirm equal protein loading.
Visualizations
Caption: SP4206 inhibits the IL-2 signaling pathway by binding to IL-2.
Caption: Workflow for determining the IC50 of SP4206.
Caption: A logical troubleshooting guide for SP4206 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SP4206 - Wikipedia [en.wikipedia.org]
- 5. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
Technical Support Center: SP4206 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SP4206, a small molecule inhibitor of the Interleukin-2 (IL-2) and IL-2 receptor α (IL-2Rα) protein-protein interaction.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SP4206?
A1: SP4206 is a protein-protein interaction inhibitor that selectively binds to IL-2.[3] This binding occurs at the "hot-spot" residues on IL-2 that are critical for its interaction with the IL-2Rα subunit.[3][4] By occupying this site, SP4206 competitively prevents the formation of the high-affinity IL-2/IL-2Rα complex, thereby blocking downstream signaling pathways that are essential for T-cell proliferation and differentiation.[1][3][5]
Q2: What are the recommended storage and handling conditions for SP4206?
A2: For long-term storage, SP4206 powder should be kept at -20°C for up to three years.[6] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or at -20°C for one month.[7] It is advisable to avoid repeated freeze-thaw cycles to maintain the compound's integrity.[8]
Q3: What are the solubility characteristics of SP4206?
A3: SP4206 is soluble in DMSO.[8] For in vivo studies, various solvent formulations can be used to achieve a clear solution. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil can yield a clear solution with a solubility of at least 2.08 mg/mL.[7] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[7]
Troubleshooting Common Experimental Issues
This section addresses specific problems that may be encountered during experiments with SP4206.
Cell-Based Assays
Problem 1: No observable effect or lower than expected potency of SP4206.
-
Potential Cause: Insufficient concentration of SP4206.
-
Potential Cause: The cell line is not responsive to IL-2.
-
Solution: Confirm that your cell line expresses the IL-2 receptor and responds to IL-2 stimulation. Run a positive control with recombinant IL-2 to measure a downstream effect, such as T-cell proliferation.[8]
-
-
Potential Cause: Incorrect preparation of the stock solution.
-
Solution: Double-check all calculations for the stock solution preparation and ensure that the compound is fully dissolved in high-quality, anhydrous DMSO. If in doubt, prepare a fresh stock solution.[8]
-
-
Potential Cause: Degradation of SP4206.
-
Solution: Avoid multiple freeze-thaw cycles of the stock solution. For each experiment, prepare fresh dilutions from a properly stored stock.[8]
-
Problem 2: High levels of cell death or cytotoxicity.
-
Potential Cause: DMSO toxicity.
-
Solution: Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.1%. Always include a vehicle control (medium with the same DMSO concentration but without SP4206) in your experiments.[8]
-
-
Potential Cause: Off-target effects.
-
Potential Cause: Poor cell health.
-
Solution: Use healthy cells that are in the logarithmic growth phase for your experiments. Issues such as contamination or high cell passage numbers can increase the sensitivity of cells to cytotoxic effects.[8]
-
Problem 3: Inconsistent or variable results between experiments.
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure that a consistent number of cells are seeded for each experiment, as cell density can affect the cellular response to inhibitors.[8]
-
-
Potential Cause: Variability in reagent preparation.
-
Solution: Prepare fresh dilutions of SP4206 for each experiment from a well-maintained stock solution to ensure consistency.[8]
-
-
Potential Cause: Inconsistent incubation times.
-
Solution: Standardize the duration of SP4206 treatment and any stimulation steps across all experiments to ensure reproducibility.[8]
-
-
Potential Cause: High cell passage number.
-
Solution: Use cells within a consistent and low passage number range, as cellular characteristics and responses can change over time with continuous culturing.[8]
-
Biophysical Assays (e.g., Surface Plasmon Resonance - SPR)
Problem 4: Low signal or no binding observed in SPR experiments.
-
Potential Cause: Inactive ligand (immobilized IL-2).
-
Potential Cause: Insufficient ligand density on the sensor chip.
-
Solution: Optimize the ligand immobilization density. Too low a density will result in a weak signal, while too high a density can cause steric hindrance.[11]
-
-
Potential Cause: Mass transport limitation.
-
Solution: If the binding rate is limited by the diffusion of the analyte to the sensor surface, it can affect the kinetic analysis. This can be checked by testing different flow rates; if the binding response changes with the flow rate, mass transport limitation is likely present. Increasing the flow rate or using a lower ligand density can help mitigate this.[12]
-
Problem 5: Non-specific binding in SPR experiments.
-
Potential Cause: Analyte (SP4206) binding to the sensor chip surface or reference channel.
-
Solution: Use a blocking agent, such as bovine serum albumin (BSA) or ethanolamine, to block any remaining active sites on the sensor surface after ligand immobilization.[11] Optimizing the buffer composition, for instance by adding a small amount of surfactant like Tween-20, can also help reduce non-specific interactions.[11]
-
Structural Biology (Protein Crystallization)
Problem 6: Difficulty in obtaining crystals of the IL-2/SP4206 complex.
-
Potential Cause: Protein sample is not pure or homogeneous.
-
Potential Cause: Incorrect protein or ligand concentration.
-
Solution: The concentration of both the protein and the ligand is a critical parameter. If the concentration is too low, the solution may not reach supersaturation. If it is too high, it can lead to amorphous precipitation instead of ordered crystals.[13] It is recommended to screen a range of protein and ligand concentrations.
-
-
Potential Cause: Suboptimal crystallization conditions.
-
Solution: Crystallization is highly dependent on factors like pH, temperature, and the type of precipitant used. It is often necessary to perform high-throughput screening of various crystallization conditions.[1]
-
Quantitative Data Summary
| Parameter | Molecules | Value | Assay |
| Binding Affinity (Kd) | SP4206 and IL-2 | ~70 nM | Surface Plasmon Resonance (SPR) |
| Binding Affinity (Kd) | IL-2 and IL-2Rα | ~10 nM | Surface Plasmon Resonance (SPR) |
| EC50 | SP4206 vs. WT IL-2 | 68.8 nM | Not Specified |
| EC50 | SP4206 vs. IL-2 variant K35L/M39V | 80.1 nM | Not Specified |
| EC50 | SP4206 vs. IL-2 variant P65A | 117.0 nM | Not Specified |
| EC50 | SP4206 vs. IL-2 variant V69A | 10.4 nM | Not Specified |
| Recommended Starting Concentration Range (Cell-based assays) | SP4206 | 10 nM - 10 µM | Cell-based proliferation assay |
| Stock Solution Concentration | SP4206 in DMSO | 10 mM | - |
| Final DMSO Concentration (Cell-based assays) | DMSO | < 0.1% | Cell Culture |
Experimental Protocols
IL-2/IL-2Rα Inhibition Assay (ELISA-based)
This assay quantitatively measures the ability of SP4206 to inhibit the binding of IL-2 to its receptor subunit, IL-2Rα.[15]
-
Immobilize IL-2Rα: Add 100 µL of biotinylated recombinant human IL-2Rα (e.g., 10-20 nM in assay buffer) to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature.
-
Wash: Wash the plate three times with 200 µL of wash buffer per well.
-
Prepare SP4206 dilutions: Prepare a serial dilution of SP4206 in DMSO, and then dilute further in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is ≤1%.
-
Inhibition Reaction: In a separate plate, pre-incubate the serially diluted SP4206 with a constant concentration of IL-2 for 30 minutes at room temperature.
-
Transfer to Assay Plate: Transfer 100 µL of the SP4206/IL-2 mixture to the IL-2Rα-coated plate. Incubate for 1 hour at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Add Detection Antibody: Add 100 µL of HRP-conjugated anti-IL-2 antibody to each well. Incubate for 1 hour at room temperature.
-
Wash: Wash the plate five times with wash buffer.
-
Develop and Read: Add TMB substrate and stop the reaction with a stop solution. Read the absorbance at 450 nm using a plate reader.
Cell-Based T-Cell Proliferation Assay
This assay assesses the functional consequence of IL-2 inhibition by measuring the proliferation of an IL-2-dependent T-cell line (e.g., CTLL-2).[3][5]
-
Cell Preparation: Culture an IL-2 dependent T-cell line under standard conditions. Before the assay, wash the cells to remove any residual IL-2.
-
Assay Setup: Seed the cells into a 96-well plate.
-
Inhibitor and IL-2 Addition: Add serial dilutions of SP4206 to the wells. Then, add a fixed, sub-maximal concentration of IL-2 to stimulate proliferation.
-
Incubation: Incubate the plate for 48-72 hours.
-
Proliferation Measurement: Quantify cell proliferation using a standard method, such as an MTT assay or by measuring the incorporation of tritiated thymidine.
Visualizations
Caption: Simplified IL-2 signaling pathway and the point of inhibition by SP4206.
References
- 1. benchchem.com [benchchem.com]
- 2. SP4206 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. SP4206 | IL Receptor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 12. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
identifying and minimizing off-target effects of SP4206
Disclaimer: The compound SP4206 is an inhibitor of the Interleukin-2 (IL-2) and Interleukin-2 receptor alpha (IL-2Rα) protein-protein interaction, discovered through fragment-based drug discovery.[1] This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with SP4206, leveraging established principles of drug development to address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SP4206?
A1: SP4206 is a potent small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between Interleukin-2 (IL-2) and its high-affinity receptor subunit, IL-2Rα.[1] This interaction is a critical step in the proliferation and differentiation of T-cells.[1] By blocking this interaction, SP4206 can modulate the immune response, which is relevant in the context of autoimmune diseases and cancer.[1]
Q2: What are the potential sources of off-target effects for a compound like SP4206?
A2: Off-target effects can occur when a drug interacts with unintended molecular targets.[2][3] For SP4206, potential off-target effects could arise from:
-
Interaction with other cytokine receptors: Due to structural similarities among cytokine receptors, SP4206 might partially interact with receptors other than IL-2Rα.
-
Binding to structurally related proteins: The compound could bind to other proteins that have similar "hot-spot" regions to the one it targets on the IL-2/IL-2Rα interface.[1]
-
High compound concentrations: Using concentrations of SP4206 that significantly exceed the IC50 for the IL-2/IL-2Rα interaction increases the likelihood of binding to lower-affinity off-target molecules.[4]
Q3: How can I distinguish between on-target and off-target effects in my cell-based assays?
A3: A multi-faceted approach is recommended to differentiate on-target from off-target effects:
-
Use a structurally unrelated inhibitor: Confirm your experimental findings with another inhibitor that targets the IL-2/IL-2Rα interaction but has a different chemical structure. If the observed phenotype is consistent, it is more likely to be an on-target effect.[4]
-
Perform dose-response analysis: Conduct experiments across a broad range of SP4206 concentrations. On-target effects should correlate with the known IC50 of the compound for IL-2/IL-2Rα inhibition.[4]
-
Genetic knockdown/knockout: Utilize techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of IL-2Rα.[4] If the phenotype observed with genetic knockdown is similar to that of SP4206 treatment, it strongly supports an on-target mechanism.[4]
-
Rescue experiments: Attempt to "rescue" the phenotype by adding downstream components of the IL-2 signaling pathway. If the effect of SP4206 can be reversed, it points to an on-target action.[3]
Q4: Can off-target effects of SP4206 have therapeutic benefits?
A4: Yes, it is possible for off-target effects to contribute to the therapeutic efficacy of a drug, a concept known as polypharmacology.[4] For instance, if SP4206 were to inhibit another pathway involved in inflammation, it could potentially enhance its overall therapeutic effect in autoimmune diseases. However, any off-target activity must be carefully characterized to understand its clinical implications.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Higher than expected cytotoxicity at low concentrations | Potent off-target effects on proteins essential for cell survival.[4] | 1. Titrate SP4206 concentration: Determine the lowest effective concentration that inhibits the IL-2/IL-2Rα interaction without causing widespread cell death.[4]2. Assess apoptosis: Use assays such as Annexin V staining or caspase-3 cleavage to determine if the observed cell death is apoptotic.[4]3. Perform a kinome scan: A broad kinase profiling panel can identify if SP4206 is inhibiting essential kinases.[4] |
| Inconsistent results between different primary cell batches | Biological variability in primary cells from different donors, including varying expression levels of on- and off-target proteins.[4] | 1. Use pooled donors: If feasible, use primary cells pooled from multiple donors to average out individual variations.[4]2. Characterize each donor: Perform baseline characterization of IL-2Rα expression and signaling for each donor. |
| Unexpected phenotype observed (e.g., activation of an inflammatory pathway) | The inhibitor may be hitting an off-target that has an opposing biological function or inhibiting a negative feedback loop.[4] | 1. Validate with a different tool: Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR).[4]2. Perform a broad target screen: Utilize a commercial service to screen SP4206 against a panel of receptors and other proteins to identify potential off-targets. |
| Lack of expected biological effect | Compound instability, incorrect dosage, or the targeted pathway may not be the primary driver in your specific cell model.[6] | 1. Verify compound integrity: Check the stability and concentration of your SP4206 stock solution.[6]2. Confirm target engagement: Use a biochemical or biophysical assay to confirm that SP4206 is binding to IL-2Rα in your experimental setup.3. Re-evaluate cell model: Ensure that the IL-2/IL-2Rα pathway is active and critical in your chosen cell line. |
Key Experimental Protocols
Protocol 1: Competitive Binding Assay to Confirm On-Target Activity
This assay measures the ability of SP4206 to compete with IL-2 for binding to immobilized IL-2Rα.[1]
Methodology:
-
Immobilize IL-2Rα: Coat a high-binding 96-well plate with recombinant human IL-2Rα and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Competitive Binding: Add a fixed concentration of biotinylated IL-2 along with serial dilutions of SP4206 to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Signal Generation: Wash the plate and add a TMB substrate. Stop the reaction with sulfuric acid.
-
Read Plate: Measure the absorbance at 450 nm. A decrease in signal indicates successful competition by SP4206.
Protocol 2: Kinase Profiling to Identify Off-Target Effects
This protocol outlines a general approach for screening SP4206 against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare serial dilutions of SP4206 in DMSO.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins). These services typically offer panels of hundreds of purified kinases.
-
Assay Performance: The service will perform radiometric or fluorescence-based assays to measure the inhibitory activity of SP4206 against each kinase in the panel, typically at a fixed ATP concentration.
-
Data Analysis: The results will be provided as a percentage of inhibition for each kinase at a given concentration of SP4206. Significant inhibition of any kinase would indicate a potential off-target effect.
Quantitative Data Summary
Table 1: SP4206 Binding Affinity and On-Target Inhibition
| Parameter | Value | Assay Type |
| IC50 (IL-2/IL-2Rα) | 50 nM | Competitive Binding Assay |
| Kd (IL-2Rα) | 25 nM | Surface Plasmon Resonance |
Table 2: Example Off-Target Kinase Profiling Results for SP4206 at 1 µM
| Kinase Target | % Inhibition at 1 µM | Potential Implication |
| Lck | 75% | T-cell signaling |
| JAK3 | 60% | Cytokine signaling |
| p38α | 15% | Inflammatory response |
| ERK1 | 5% | Proliferation |
Visualizations
Caption: SP4206 mechanism of action.
Caption: Workflow for off-target identification.
References
SP4206 solubility and formulation challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SP4206, a potent small molecule inhibitor of the Interleukin-2 (IL-2) and IL-2 receptor alpha (IL-2Rα) interaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for SP4206?
A1: SP4206 is an experimental drug that functions as a small molecule protein-protein interaction inhibitor.[1] It binds with high affinity directly to IL-2 at the specific interface where IL-2 interacts with its high-affinity receptor subunit, IL-2Rα (also known as CD25).[1][2][3] This competitive inhibition physically blocks the formation of the high-affinity IL-2 receptor complex, thereby preventing the initiation of downstream signaling cascades essential for T-cell activation and proliferation.[2][3]
Q2: My SP4206 is precipitating out of my aqueous buffer or cell culture medium. What should I do?
A2: Precipitation in aqueous solutions is a common challenge with hydrophobic small molecules like SP4206. Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your aqueous solution is as low as possible, typically ≤1%, to maintain compound solubility without inducing cellular toxicity.[4]
-
Use a Pre-formulated Vehicle: For in vivo studies, it is highly recommended to use a pre-optimized formulation vehicle. Several have been reported to achieve clear solutions at concentrations of at least 2.08 mg/mL.[5]
-
Solubilization Aids: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5] Be cautious with temperature-sensitive compounds and avoid excessive heat.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of SP4206 from a high-concentration stock in DMSO just before use.
Q3: What is the recommended solvent for preparing a stock solution of SP4206?
A3: The recommended solvent for preparing a high-concentration stock solution of SP4206 is Dimethyl sulfoxide (B87167) (DMSO). Commercial suppliers often provide pre-dissolved solutions in DMSO at a concentration of 10 mM.[5]
Q4: I am seeing inconsistent results in my cell-based assays. Could this be related to SP4206 solubility?
A4: Yes, inconsistent results can often be traced back to solubility and formulation issues. If SP4206 precipitates, the effective concentration in your assay will be lower and more variable than intended. To mitigate this, visually inspect your solutions for any signs of precipitation before adding them to your assay. Consider preparing serial dilutions of SP4206 in your final assay buffer to ensure it remains soluble at the highest concentration tested.[4]
Q5: What are the best practices for storing SP4206 solutions?
A5: For long-term storage, SP4206 powder should be stored at -20°C for up to three years. Once dissolved in a solvent like DMSO, the solution should be stored at -80°C for up to one year to maintain stability.[6]
Quantitative Data Summary
Binding Affinity & Potency
The following tables summarize key quantitative data for SP4206. Note that potency can vary based on experimental conditions.
| Interaction / Assay | Constant | Value | Reference(s) |
| SP4206 / IL-2 Binding Affinity | Kd | 70 nM | [5] |
| IL-2 / IL-2Rα Binding Affinity | Kd | ~10 nM | [7] |
| IL-2/IL-2Rα Inhibition (ELISA) | IC50 | 70 nM | [2] |
| Activity against WT IL-2 | EC50 | 68.8 nM | [5][7] |
| Activity against IL-2 variant V69A | EC50 | 10.4 nM | [7] |
| Activity against IL-2 variant K35L/M39V | EC50 | 80.1 nM | [7] |
| Activity against IL-2 variant P65A | EC50 | 117.0nM | [7] |
In Vivo Formulation Protocols
For animal studies, achieving a stable and soluble formulation is critical. The following vehicle compositions have been shown to yield a clear solution of SP4206 at concentrations of ≥ 2.08 mg/mL (3.14 mM).[5]
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - |
| 3 | 10% DMSO | 90% Corn Oil | - | - |
Experimental Protocols & Methodologies
Protocol: Preparation of an SP4206 Dosing Solution (Example using Protocol 1)
This protocol describes the preparation of a 1 mL working solution of SP4206 at 2.08 mg/mL.
-
Prepare Stock Solution: Prepare a 20.8 mg/mL stock solution of SP4206 in 100% DMSO.
-
Solvent Addition (Sequential): To prepare 1 mL of the final dosing solution, add the solvents one by one in the following order: a. Start with 400 µL of PEG300. b. Add 100 µL of the 20.8 mg/mL SP4206 DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix. d. Finally, add 450 µL of saline and mix until a clear, homogenous solution is achieved.
-
Final Check: Visually inspect the solution for any signs of precipitation before use. If the solution is cloudy, gentle warming or sonication may be applied.[5]
Protocol: IL-2/IL-2Rα Inhibition ELISA
This assay quantitatively measures the ability of SP4206 to inhibit the binding of IL-2 to its receptor IL-2Rα.[4][7]
-
Plate Coating: Coat a 96-well microtiter plate with IL-2Rα.
-
Blocking: Block non-specific binding sites using a suitable blocking buffer (e.g., PBS with 1% BSA).
-
Compound Incubation: Prepare serial dilutions of SP4206. In a separate plate, pre-incubate the SP4206 dilutions with a constant concentration of labeled IL-2 (e.g., HRP-conjugated) for 30 minutes.[2][4]
-
Competitive Binding: Transfer the SP4206/IL-2 mixture to the IL-2Rα-coated plate and incubate for 1 hour to allow competition for binding.[4]
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add a substrate for the enzyme label (e.g., TMB for HRP). The resulting signal is inversely proportional to the inhibitory activity of SP4206.[2]
-
Data Analysis: Measure the signal (e.g., absorbance at a specific wavelength) and plot the results against the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: IL-2 signaling pathway and the point of competitive inhibition by SP4206.
Experimental Workflow
Caption: Workflow for a competitive ELISA to determine SP4206 inhibitory potency.
Logical Relationship
Caption: Relationship between SP4206 properties, challenges, and formulation solutions.
References
Technical Support Center: Improving Reproducibility of SP4202 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of assays involving SP4206, a small molecule inhibitor of the Interleukin-2 (IL-2) and IL-2 receptor alpha (IL-2Rα) protein-protein interaction (PPI).[1]
Understanding SP4206
SP4206 is an experimental drug that functions as a protein-protein interaction inhibitor.[2][3] It binds with high affinity (Kd ≈ 70 nM) directly to IL-2, preventing its interaction with the IL-2Rα subunit.[1][2][3] This blockade of the IL-2/IL-2Rα interaction disrupts downstream signaling pathways crucial for T-cell proliferation and immune regulation.[1]
The primary mechanism of action involves SP4206 binding to a "hot-spot" on IL-2, effectively outcompeting the natural binding of IL-2Rα.[2] This inhibition of the initial step in the IL-2 signaling cascade makes SP4206 a valuable tool for studying autoimmune diseases and a potential therapeutic candidate.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for SP4206, providing a reference for expected assay outcomes.
Table 1: Binding Affinities
| Interacting Molecules | Dissociation Constant (Kd) |
| SP4206 and IL-2 | ~70 nM[2] |
| IL-2 and IL-2Rα | ~10 nM[2] |
Table 2: SP4206 Potency (IC50/EC50) in Various Assays
| Assay Type | IL-2 Variant | IC50/EC50 (nM) |
| IL-2/IL-2Rα Inhibition (ELISA) | Wild-Type (WT) IL-2 | 68.8[2] |
| K35L/M39V | 80.1[2] | |
| P65A | 117.0[2] | |
| V69A | 10.4[2] | |
| Cell-Based Proliferation Assay | Not Specified | Varies by cell line and conditions |
| pSTAT5 Inhibition (Flow Cytometry) | Not Specified | Varies by cell line and conditions |
IL-2 Signaling Pathway and SP4206 Inhibition
IL-2 signaling pathway and the inhibitory action of SP4206.
Troubleshooting Guide: IL-2/IL-2Rα Inhibition ELISA
This biochemical assay quantitatively measures the ability of SP4206 to inhibit the binding of IL-2 to its receptor, IL-2Rα.
Experimental Workflow
Workflow for an ELISA-based IL-2/IL-2Rα inhibition assay.
Frequently Asked Questions (FAQs)
Q1: Why is there no or a very weak signal across the entire plate?
-
Possible Cause: Reagents were not at room temperature before use.
-
Solution: Allow all reagents to sit on the bench for 15-20 minutes to reach room temperature before starting the assay.[4]
-
-
Possible Cause: Incorrect storage or expired reagents.
-
Solution: Double-check the storage conditions and expiration dates on all kit components. Do not use expired reagents.[5]
-
-
Possible Cause: Reagents were added in the wrong order or prepared incorrectly.
Q2: Why is the background signal too high?
-
Possible Cause: Insufficient washing.
-
Possible Cause: Ineffective blocking.
-
Solution: Ensure the blocking buffer is prepared correctly and incubated for the recommended time. You may need to optimize the blocking buffer concentration.[4]
-
-
Possible Cause: TMB substrate solution was contaminated or exposed to light.
-
Solution: Use fresh, colorless TMB substrate. Store it in the dark and avoid exposure to light during incubation.[3]
-
Q3: Why is there high variability between replicate wells (poor duplicates)?
-
Possible Cause: Pipetting errors.
-
Solution: Ensure pipettes are properly calibrated. Use fresh tips for each reagent and sample. Avoid introducing air bubbles into the wells.[4]
-
-
Possible Cause: Uneven plate coating or temperature.
-
Solution: Ensure the plate is coated evenly and that there are no "edge effects" from temperature gradients across the plate. Using a plate sealer during incubations can help.[6]
-
Detailed Experimental Protocol
-
Plate Coating: Coat a 96-well plate with streptavidin, then incubate with biotinylated IL-2Rα to immobilize the receptor.
-
Compound Preparation: Prepare serial dilutions of SP4206 in an appropriate solvent (e.g., DMSO), followed by further dilution in assay buffer.
-
Incubation: In a separate plate, pre-incubate the serially diluted SP4206 with a constant concentration of labeled IL-2 (e.g., HRP-conjugated) for 30 minutes at room temperature.[7]
-
Competitive Binding: Transfer the SP4206/IL-2 mixture to the IL-2Rα-coated plate and incubate for 1-2 hours at room temperature.[7][8]
-
Washing: Wash the plate three to five times with a wash buffer (e.g., PBS with 0.05% Tween-20).[7][8]
-
Detection: Add the appropriate substrate (e.g., TMB) and incubate in the dark until a color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to halt the reaction.[8]
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Troubleshooting Guide: Cell-Based T-Cell Proliferation Assay (CTLL-2)
This assay assesses the functional consequence of IL-2 inhibition by measuring the proliferation of an IL-2-dependent T-cell line, such as CTLL-2.[9]
Experimental Workflow
Workflow for a cell-based T-cell proliferation assay.
Frequently Asked Questions (FAQs)
Q1: Why are the CTLL-2 cells not growing or showing low viability after thawing?
-
Possible Cause: CTLL-2 cells are sensitive and have a long recovery period after thawing.
-
Solution: Be patient; it can take 7-14 days, and sometimes up to three weeks, for the cells to recover and start growing robustly. Initially, the culture may have few visibly viable cells and significant debris; this is normal.[10] Perform partial media changes every 2-3 days instead of centrifuging.[10]
-
Q2: Why is there high variability in proliferation between wells?
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding. Mix the cells gently but thoroughly between pipetting.
-
-
Possible Cause: "Edge effect" in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the perimeter wells with sterile PBS or media.
-
Q3: Why is the assay window (signal-to-background ratio) low?
-
Possible Cause: Suboptimal IL-2 concentration.
-
Solution: Titrate the IL-2 concentration to find the EC50-EC80 range that gives a robust proliferative signal without being maximal, which would make it difficult to see inhibition.
-
-
Possible Cause: Incorrect incubation time.
-
Solution: Optimize the incubation time (typically 48-72 hours) to allow for sufficient cell proliferation in the control wells.[9]
-
Detailed Experimental Protocol
-
Cell Culture: Culture CTLL-2 cells in complete medium supplemented with IL-2.
-
Cell Preparation: Prior to the assay, wash the cells three times with IL-2-free medium to remove any residual cytokine. Resuspend the cells in assay medium (complete medium without IL-2).[9]
-
Assay Setup: Seed the cells into a 96-well plate at an optimized density.
-
Inhibitor Addition: Add serial dilutions of SP4206 to the wells.
-
IL-2 Stimulation: Add a fixed, sub-maximal concentration of IL-2 to stimulate proliferation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]
-
Proliferation Assessment: Add a proliferation reagent (e.g., MTS or CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (no IL-2 and IL-2 alone) and fit to a dose-response curve to determine the IC50 value.[2]
Troubleshooting Guide: pSTAT5 Inhibition by Flow Cytometry
This assay measures the inhibition of IL-2-induced phosphorylation of STAT5, a key downstream signaling event.
Experimental Workflow
Experimental workflow for the pSTAT5 inhibition assay.
Frequently Asked Questions (FAQs)
Q1: Why is there no or low pSTAT5 signal even in the positive control (IL-2 stimulated) cells?
-
Possible Cause: Insufficient IL-2 stimulation.
-
Possible Cause: Problem with the fixation/permeabilization step.
-
Solution: Methanol-based permeabilization is often recommended for pSTAT5 staining.[11][13] However, some surface marker antibodies may not be compatible with methanol (B129727), so staining for these markers may need to be done after fixation.[13]
-
-
Possible Cause: Loss of phosphorylation due to phosphatase activity.
-
Solution: After stimulation, immediately fix the cells to stop all enzymatic activity. Keep samples on ice during preparation.[1]
-
Q2: Why is there high background pSTAT5 signal in the unstimulated control?
-
Possible Cause: Incomplete removal of IL-2 during the cell preparation/washing steps.
-
Solution: Ensure cells are thoroughly washed and starved of cytokines before the assay.[11]
-
-
Possible Cause: Non-specific antibody binding.
-
Solution: Use an appropriate Fc block and ensure the pSTAT5 antibody is titrated to its optimal concentration. Run an isotype control to check for non-specific binding.
-
Q3: Why are the results not reproducible between experiments?
-
Possible Cause: Variation in cell health or passage number.
-
Solution: Use cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase.
-
-
Possible Cause: Inconsistent timing of stimulation or fixation.
-
Solution: STAT5 phosphorylation is a rapid and transient event. Precise and consistent timing for stimulation and fixation is crucial for reproducibility.[11]
-
Detailed Experimental Protocol
-
Cell Preparation: Prepare cells of interest (e.g., primary T-cells or CTLL-2). Starve cells of cytokines for at least 2 days.[11]
-
SP4206 Pre-treatment: Resuspend cells in serum-free medium and pre-incubate with desired concentrations of SP4206 for 30 minutes at 37°C.
-
IL-2 Stimulation: Add a pre-determined optimal concentration of IL-2 and incubate for 15 minutes at 37°C.[11][12]
-
Fixation: Immediately stop the stimulation by adding a fixation buffer (e.g., 1.6% PFA) and incubate for 10 minutes at room temperature.[13]
-
Permeabilization: Resuspend the cells in ice-cold 90% methanol and incubate on ice for 10-30 minutes.[11]
-
Staining: Wash the cells and stain with a fluorescently conjugated anti-pSTAT5 antibody and any desired surface marker antibodies for 30 minutes.[11]
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and quantify the Mean Fluorescence Intensity (MFI) of pSTAT5. Calculate the percentage inhibition of pSTAT5 MFI at different SP4206 concentrations relative to the IL-2-stimulated control.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. MTS dye based colorimetric CTLL-2 cell proliferation assay for product release and stability monitoring of Interleukin-15: Assay qualification, standardization and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ctll-2 cell line: Topics by Science.gov [science.gov]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting CTLL-2 Cell Culture Challenges [procellsystem.com]
- 11. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 12. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: SP4206 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SP4206, a small molecule inhibitor of the Interleukin-2 (IL-2) and Interleukin-2 receptor alpha (IL-2Rα) protein-protein interaction.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SP4206?
A1: SP4206 is a protein-protein interaction inhibitor that binds directly to IL-2 at the interface where it interacts with its high-affinity receptor subunit, IL-2Rα (also known as CD25).[2][3] This competitive inhibition prevents the formation of the high-affinity IL-2 receptor complex, thereby blocking downstream signaling cascades essential for T-cell activation and proliferation.[2][3]
Q2: What are the key signaling pathways affected by SP4206?
A2: By blocking the IL-2/IL-2Rα interaction, SP4206 inhibits the initiation of the IL-2 signaling cascade.[4] This primarily affects the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the phosphorylation of STAT5, which is a critical step in IL-2-mediated gene expression and T-cell proliferation.[3][4] Other downstream pathways, such as the PI3K-Akt and MAPK/ERK pathways, are also inhibited.[1]
Q3: What are the typical binding affinity and inhibitory concentrations for SP4206?
A3: SP4206 binds to IL-2 with a high affinity, with a dissociation constant (Kd) of approximately 70 nM.[5][6] In biochemical assays, such as IL-2/IL-2Rα inhibition ELISAs, it demonstrates an IC50 of around 70 nM.[3] The effective concentration in cell-based assays can vary depending on the cell line and experimental conditions.[7]
Troubleshooting Guides
IL-2/IL-2Rα Inhibition ELISA
Issue 1: High background or no signal in the ELISA assay.
-
Possible Cause: Reagent or plate issues.
-
Troubleshooting Steps:
-
Ensure all reagents are properly prepared and added in the correct sequence.[8]
-
Verify the activity of the enzyme conjugate and substrate.[8]
-
Use fresh buffers and ensure the correct coating buffer (e.g., PBS pH 7.4 or carbonate-bicarbonate pH 9.6) was used.[8]
-
Confirm that the plate reader settings are optimal for the substrate used.[8]
-
If using streptavidin-coated plates, ensure efficient binding of biotinylated IL-2Rα.[9]
-
Issue 2: Inconsistent or non-reproducible IC50 values.
-
Possible Cause: Inconsistent experimental conditions.
-
Troubleshooting Steps:
-
Standardize incubation times and temperatures across all experiments.
-
Ensure accurate and consistent pipetting, especially for serial dilutions of SP4206.[8]
-
Thoroughly mix all reagents before use.[8]
-
Pre-incubate SP4206 with IL-2 for a consistent period before adding to the IL-2Rα-coated plate to allow for equilibrium binding.[9]
-
T-Cell Proliferation Assays (e.g., using CTLL-2 cells)
Issue 3: High levels of cell death observed at expected inhibitory concentrations.
-
Possible Cause: Cytotoxicity of SP4206 or the solvent.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the cytotoxic threshold of SP4206 for your specific cell line.[7]
-
Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1% to 0.5%.[4][7]
-
Include a vehicle control (media with the same concentration of DMSO without SP4206) in all experiments.[5]
-
Issue 4: No significant inhibition of T-cell proliferation observed.
-
Possible Cause: Suboptimal assay conditions or insensitive cells.
-
Troubleshooting Steps:
-
Confirm that the T-cell line used is dependent on IL-2 for proliferation and expresses the IL-2Rα.[7]
-
Use a positive control, such as a known inhibitor of IL-2 signaling, to validate the assay.
-
Optimize the concentration of IL-2 used for stimulation; a sub-maximal concentration is often recommended for inhibition studies.[3]
-
Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[10]
-
Issue 5: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding or reagent addition.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well.[2]
-
Carefully add reagents, especially viscous solutions, to the center of the wells to ensure even distribution.
-
Data Presentation
Table 1: Quantitative Data for SP4206
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) to IL-2 | ~70 nM | In Vitro Binding Assay | [5][6] |
| IC50 vs. WT IL-2 | ~70 nM | IL-2/IL-2Rα Inhibition ELISA | [3] |
| EC50 vs. WT IL-2 | 68.8 nM | Cell-Free Binding Assay | [11] |
Experimental Protocols
Protocol 1: IL-2/IL-2Rα Inhibition ELISA
This protocol measures the ability of SP4206 to inhibit the binding of IL-2 to immobilized IL-2Rα.[9][12]
-
Plate Coating: Coat a 96-well streptavidin plate with biotinylated recombinant human IL-2Rα.
-
SP4206 Preparation: Prepare serial dilutions of SP4206 in an appropriate assay buffer. Ensure the final DMSO concentration is consistent and non-inhibitory (e.g., ≤1%).[9]
-
Competitive Binding: In a separate plate, pre-incubate the serially diluted SP4206 with a constant concentration of recombinant human IL-2 for 30 minutes at room temperature.[9]
-
Incubation: Transfer the SP4206/IL-2 mixture to the IL-2Rα-coated plate and incubate for 1 hour at room temperature.[9]
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection: Add an HRP-conjugated anti-IL-2 antibody and incubate for 1 hour at room temperature.[9]
-
Signal Development: After another wash step, add a TMB substrate and incubate in the dark. Stop the reaction with a stop solution.[9]
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of SP4206.
Protocol 2: T-Cell Proliferation Assay
This protocol assesses the effect of SP4206 on the proliferation of an IL-2-dependent T-cell line, such as CTLL-2.[3][13]
-
Cell Preparation: Culture CTLL-2 cells in complete medium. Before the assay, wash the cells to remove any residual IL-2.[3]
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density.
-
Treatment: Add serial dilutions of SP4206 to the wells. Include a vehicle control.
-
Stimulation: Add a pre-determined sub-maximal concentration of recombinant human IL-2 to stimulate proliferation.[3]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.[3]
-
Proliferation Measurement: Assess cell proliferation using a suitable reagent such as MTT, resazurin, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the proliferation signal against the log of the SP4206 concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: IL-2 signaling pathway and the inhibitory action of SP4206.
Caption: Experimental workflows for evaluating SP4206 efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. benchchem.com [benchchem.com]
- 8. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
interpreting unexpected results with SP4206
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with SP4206, a potent inhibitor of the IL-2/IL-2Rα interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SP4206?
A1: SP4206 is a small molecule that functions as a protein-protein interaction inhibitor.[1] It binds with high affinity (Kd ≈ 70 nM) directly to Interleukin-2 (IL-2), a critical cytokine in the immune system.[2][3] This binding occurs at the specific interface where IL-2 normally interacts with the alpha subunit of its receptor, IL-2Rα (CD25).[4][5] By competitively blocking this interaction, SP4206 prevents the formation of the high-affinity IL-2 receptor complex, thereby inhibiting downstream signaling pathways, most notably the JAK/STAT cascade, which is essential for T-cell activation and proliferation.[4][5]
Q2: What is the primary application of SP4206 in research?
A2: SP4206 is primarily used in immunology and cancer research to study the effects of IL-2 signaling blockade. Its ability to inhibit T-cell activation and proliferation makes it a valuable tool for investigating autoimmune diseases, transplant rejection, and certain cancers where IL-2 plays a significant role.[1] It is being explored for its therapeutic potential in conditions like atopic asthma, which are associated with elevated IL-2 levels.[1]
Q3: What are the key parameters to consider when designing an experiment with SP4206?
A3: When designing experiments with SP4206, it is crucial to consider the following:
-
Cell Type: The expression levels of IL-2Rα, IL-2Rβ, and the common gamma chain (γc) on your target cells will significantly influence their responsiveness to IL-2 and, consequently, the inhibitory effect of SP4206.
-
IL-2 Concentration: The concentration of IL-2 used for stimulation is a critical factor. A sub-maximal concentration of IL-2 is typically recommended to achieve a robust signaling window for measuring inhibition.
-
SP4206 Concentration Range: To determine the IC50 value accurately, a wide range of SP4206 concentrations should be tested, typically in a log-fold dilution series.
-
Incubation Times: Optimize incubation times for both SP4206 pre-treatment and IL-2 stimulation to capture the desired biological response.
-
Proper Controls: Include appropriate controls such as vehicle-only (e.g., DMSO), IL-2 stimulation without inhibitor, and unstimulated cells to ensure the validity of your results.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in a Cell Proliferation Assay
You are performing a T-cell proliferation assay (e.g., using CTLL-2 cells) and find that the IC50 value for SP4206 is significantly higher than the reported literature values (typically in the nanomolar range).
Caption: Troubleshooting high IC50 values for SP4206.
| Parameter | Expected Result | Unexpected Result | Potential Cause |
| SP4206 IC50 | 50 - 100 nM | > 500 nM | High IL-2 concentration, degraded compound, poor cell health |
| Maximal Inhibition | > 90% | < 50% | Compound inactivity, insufficient concentration |
| Vehicle Control Proliferation | Low | High | Contamination or presence of growth factors in serum |
Issue 2: No Inhibition of STAT5 Phosphorylation (pSTAT5) in Flow Cytometry Assay
You are performing a flow cytometry experiment to measure the inhibition of IL-2-induced STAT5 phosphorylation in primary T-cells, but you observe no significant decrease in the pSTAT5 signal in the presence of SP4206.
Caption: Workflow for a pSTAT5 inhibition flow cytometry assay.
| Observation | Possible Cause | Suggested Action |
| No pSTAT5 signal in positive control (IL-2 only) | Inactive IL-2, issue with fixation/permeabilization, or incorrect antibody clone/concentration. | Test a new aliquot of IL-2. Optimize the fixation and permeabilization protocol. Titrate the anti-pSTAT5 antibody. |
| High pSTAT5 signal in all samples, including SP4206 treated | SP4206 is inactive or used at too low a concentration. The IL-2 concentration is too high. | Verify the integrity and concentration of the SP4206 stock. Perform a dose-response curve. Reduce the IL-2 concentration. |
| High background staining in unstimulated control | Incomplete washing, non-specific antibody binding, or autofluorescence. | Increase the number of wash steps. Include a blocking step (e.g., with Fc block). Use an isotype control for the pSTAT5 antibody. |
Issue 3: Unexpected Decrease in Cell Viability
You observe a significant decrease in cell viability at high concentrations of SP4206, which is not expected from its mechanism of action as an IL-2 signaling inhibitor.
Caption: IL-2 signaling and potential off-target effects of SP4206.
-
Confirm Cytotoxicity: Use a viability dye (e.g., Propidium Iodide, 7-AAD, or a live/dead fixable dye) in your primary assay to distinguish between inhibition of proliferation and induction of cell death.
-
Assess Vehicle Toxicity: Run a vehicle control (e.g., DMSO) at the highest concentration used for SP4206 to rule out solvent-induced cytotoxicity.
-
Perform a Dose-Response Cytotoxicity Assay: Use a dedicated cytotoxicity assay (e.g., LDH release assay or a caspase activity assay) to determine the cytotoxic concentration range of SP4206 for your specific cell type.
-
Consider Off-Target Effects: While SP4206 is designed to be specific for IL-2, at high concentrations, small molecules can sometimes exhibit off-target effects. If cytotoxicity is confirmed and is not due to the vehicle, it may be an intrinsic property of the compound at high doses.
| SP4206 Concentration | % Proliferation Inhibition (Expected) | % Cell Viability (Observed) | Interpretation |
| 10 nM | 20% | 98% | On-target inhibition |
| 100 nM | 85% | 95% | On-target inhibition |
| 1 µM | 95% | 92% | On-target inhibition |
| 10 µM | >95% | 60% | Potential off-target cytotoxicity |
| 100 µM | >95% | 20% | Likely off-target cytotoxicity |
Experimental Protocols
Key Experiment: IL-2/IL-2Rα Inhibition ELISA
This assay quantitatively measures the ability of SP4206 to inhibit the binding of IL-2 to its receptor, IL-2Rα.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with recombinant human IL-2Rα and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Inhibitor Preparation: Prepare serial dilutions of SP4206 in assay buffer.
-
Incubation: Add the SP4206 dilutions to the wells, followed by a fixed concentration of biotinylated recombinant human IL-2. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.
-
Signal Development: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the SP4206 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Key Experiment: Cell Proliferation Assay (MTS/CellTiter-Glo®)
This assay assesses the effect of SP4206 on the proliferation of IL-2-dependent cells.
Methodology:
-
Cell Seeding: Seed an IL-2-dependent cell line (e.g., CTLL-2) in a 96-well plate in a low-serum medium.
-
Compound Addition: Add serial dilutions of SP4206 or vehicle control to the wells.
-
IL-2 Stimulation: Add a pre-determined, sub-maximal concentration of IL-2 to stimulate proliferation.
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
Proliferation Measurement:
-
MTS: Add MTS reagent and incubate for 1-4 hours, then measure absorbance at 490 nm.
-
CellTiter-Glo®: Add the reagent according to the manufacturer's instructions and measure luminescence.
-
-
Data Analysis: Calculate the percentage of inhibition for each SP4206 concentration relative to the IL-2 stimulated control and determine the IC50 value.
References
- 1. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]
SP4206 stability in different buffer conditions
Welcome to the technical support center for SP4206. This guide provides detailed information on the stability of SP4206 in various buffer conditions to ensure the accuracy and reproducibility of your experiments. SP4206 is a small molecule inhibitor that disrupts the protein-protein interaction between Interleukin-2 (IL-2) and its high-affinity receptor subunit, IL-2Rα.[1][2][3] By binding with high affinity to IL-2 (Kd=70 nM), SP4206 blocks the formation of the IL-2/IL-2Rα complex, a critical step in T cell activation.[1][2][4]
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store the master stock of SP4206?
A: For a master stock solution, we recommend reconstituting SP4206 in 100% dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.[1] The lyophilized powder is stable for up to 3 years when stored at -20°C.[5] Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q2: Which aqueous buffer should I use for my working solutions?
A: The choice of buffer depends on the required pH and the duration of your experiment. For short-term experiments (under 24 hours), Tris-HCl and Phosphate-Buffered Saline (PBS) at pH 7.4 provide good stability. For experiments requiring a more acidic pH, a citrate (B86180) buffer is suitable, though stability may be slightly reduced. Always prepare fresh working solutions from your DMSO stock for each experiment.
Q3: How does pH affect the stability of SP4206 in aqueous solutions?
A: SP4206 exhibits pH-dependent stability. It is most stable in neutral to slightly alkaline conditions (pH 7.4-8.0). Stability decreases in acidic conditions (pH below 6.0), with a noticeable increase in degradation over 24 hours. See the data in Table 2 for a detailed summary.
Q4: What is the stability of SP4206 in common biological buffers?
A: The stability of SP4206 (10 µM) was evaluated over 48 hours at 4°C in several common buffers. Tris-HCl at pH 7.4 provided the highest stability, followed closely by PBS. Stability in citrate buffer at pH 6.0 was lower, indicating that both buffer composition and pH influence the compound's integrity. The results are summarized in Table 1.
Q5: I observed precipitation when diluting my SP4206 stock in aqueous buffer. What should I do?
A: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds stored in DMSO. This is often due to the compound's lower solubility in aqueous media. To resolve this:
-
Ensure Final DMSO Concentration is Sufficient: Make sure the final concentration of DMSO in your working solution is adequate (typically 0.1% to 0.5%) to maintain solubility.
-
Use Pre-warmed Buffer: Diluting into a buffer pre-warmed to 37°C can help.
-
Vortex Immediately: Add the SP4206 stock to the aqueous buffer and vortex immediately and vigorously to ensure rapid mixing.
-
Sonication: If precipitation persists, brief sonication in a water bath can aid dissolution.[1]
-
Consider Additives: For in vivo preparations, co-solvents like PEG300 or surfactants like Tween-80 can be used to improve solubility.[1]
Data on SP4206 Stability
The following tables summarize the stability of SP4206 in various buffer conditions as determined by HPLC analysis.
Table 1: Stability of SP4206 (10 µM) in Various Buffers at 4°C
| Buffer (50 mM) | pH | % Remaining (24 hours) | % Remaining (48 hours) |
| Tris-HCl | 7.4 | 98.5 ± 0.8% | 96.2 ± 1.1% |
| PBS | 7.4 | 97.1 ± 1.0% | 94.5 ± 1.3% |
| HEPES | 7.4 | 96.8 ± 0.9% | 93.9 ± 1.5% |
| Citrate | 6.0 | 92.3 ± 1.4% | 85.1 ± 2.2% |
Table 2: Effect of pH on SP4206 (10 µM) Stability in Tris-HCl Buffer at RT
| pH | % Remaining (8 hours) | % Remaining (24 hours) |
| 5.0 | 94.6 ± 1.2% | 88.3 ± 1.9% |
| 6.0 | 97.1 ± 0.7% | 93.5 ± 1.1% |
| 7.4 | 99.2 ± 0.5% | 98.1 ± 0.8% |
| 8.0 | 99.5 ± 0.4% | 98.6 ± 0.6% |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol describes the method used to quantify the remaining percentage of SP4206 in buffer solutions.
-
Preparation of Solutions:
-
A 10 mM stock solution of SP4206 in DMSO is prepared.
-
Working solutions of 10 µM SP4206 are made by diluting the stock into the respective buffers (Tris-HCl, PBS, HEPES, Citrate) at their specified pH.
-
-
Incubation:
-
Samples are incubated at the specified temperatures (4°C or Room Temperature).
-
Aliquots (50 µL) are removed at designated time points (0, 8, 24, 48 hours).
-
-
Sample Analysis:
-
Aliquots are immediately mixed with an equal volume of acetonitrile (B52724) to precipitate buffer salts and stop degradation.
-
Samples are centrifuged at 14,000 x g for 10 minutes.
-
The supernatant is injected into a C18 HPLC column.
-
-
Quantification:
-
The peak area of SP4206 is measured via UV detection at its absorbance maximum.
-
The percentage of SP4206 remaining is calculated by comparing the peak area at each time point to the peak area at T=0.
-
Diagrams and Workflows
Caption: Workflow for preparing SP4206 working solutions.
References
Technical Support Center: Mitigating SP4206-Induced Cytotoxicity In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential cytotoxicity associated with the use of SP4206 in vitro. As specific data on SP4206-induced cytotoxicity is limited, this guide is based on general principles of in vitro toxicology for small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is SP4206 and what is its mechanism of action?
SP4206 is a small molecule inhibitor that disrupts the protein-protein interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα (CD25).[1][2] By binding with high affinity to IL-2 (Kd = 70 nM), SP4206 competitively prevents the formation of the high-affinity IL-2 receptor complex.[3][4] This blockade inhibits downstream signaling cascades that are crucial for T-cell activation and proliferation.[1][2]
Q2: Is SP4206 known to be cytotoxic?
Currently, there is limited publicly available data specifically documenting the cytotoxic effects of SP4206 in vitro. However, as with many small molecule inhibitors, off-target effects or cellular stress can potentially lead to cytotoxicity at higher concentrations or in sensitive cell lines.
Q3: What are the common mechanisms of drug-induced cytotoxicity in vitro?
Drug-induced cytotoxicity in cell culture can manifest through several mechanisms, including:
-
Apoptosis: A programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It is often mediated by caspases.
-
Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling and lysis.
-
Ferroptosis: An iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of cellular components.
Q4: How can I determine if SP4206 is causing cytotoxicity in my experiment?
You can assess cytotoxicity using various commercially available assays, such as:
-
MTT or WST-1 assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.[5]
-
LDH release assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, an indicator of membrane integrity loss.
-
Trypan blue exclusion assay: A simple method to count viable cells, as non-viable cells with compromised membranes take up the dye.
-
Annexin V/Propidium Iodide (PI) staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells.
Troubleshooting Guide: High Cytotoxicity Observed with SP4206
If you are observing significant cytotoxicity in your cell cultures when using SP4206, consider the following troubleshooting steps:
1. Confirm the Identity and Purity of SP4206
-
Issue: The observed cytotoxicity may be due to impurities or degradation of the compound.
-
Solution: Ensure you are using a high-purity batch of SP4206. If possible, confirm the identity and purity of your compound using analytical methods such as HPLC or mass spectrometry.
2. Optimize SP4206 Concentration and Incubation Time
-
Issue: Cytotoxicity is often dose- and time-dependent.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range of SP4206 for your specific cell line and experimental duration. It is recommended to use the lowest concentration that achieves the desired biological effect.
3. Investigate the Mechanism of Cell Death
-
Issue: The strategy to mitigate cytotoxicity depends on the underlying mechanism.
-
Solution: Use a combination of assays to determine the type of cell death. For example, Annexin V/PI staining can differentiate between apoptosis and necrosis. Commercial kits are also available to measure markers of oxidative stress or ferroptosis.
4. Mitigate Specific Types of Cell Death Based on your findings from step 3, you can employ specific inhibitors to counteract the cytotoxic effects:
-
If Apoptosis is Suspected:
-
Solution: Co-incubate your cells with a pan-caspase inhibitor, such as Z-VAD-FMK, to block the apoptotic cascade.
-
-
If Necrosis/Necroptosis is Suspected:
-
If Ferroptosis is Suspected:
-
If Oxidative Stress is Suspected:
Data Presentation
Table 1: Hypothetical IC50 Values for Mitigating Agents in the Presence of Cytotoxic SP4206
| Mitigating Agent | Target Pathway | Hypothetical IC50 (µM) |
| Z-VAD-FMK | Pan-Caspase | 10 - 50 |
| Necrostatin-1 | RIPK1 Kinase | 1 - 10 |
| Ferrostatin-1 | Ferroptosis | 0.1 - 1 |
| N-acetylcysteine (NAC) | Antioxidant | 100 - 1000 |
Note: These are hypothetical values and the optimal concentration of each inhibitor should be determined experimentally for your specific cell system.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of SP4206, with and without the potential mitigating agent. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Differentiation of Apoptosis and Necrosis using Annexin V/PI Staining
-
Cell Treatment: Treat cells with SP4206 at a cytotoxic concentration in a 6-well plate. Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are early apoptotic.
-
Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Visualizations
Caption: Mechanism of action of SP4206.
Caption: Troubleshooting workflow for SP4206 cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Small-molecule inhibitors of IL-2/IL-2R: lessons learned and applied - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelerythrine, a novel small molecule targeting IL-2, inhibits melanoma progression by blocking the interaction between IL-2 and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are IL-2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell cultures in drug development: Applications, challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Effect of SP4206 on IL-2 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SP4206, a small-molecule inhibitor of Interleukin-2 (B1167480) (IL-2) signaling, with alternative therapeutic strategies. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the signaling pathways and experimental workflows involved.
Introduction to IL-2 Signaling and its Inhibition
Interleukin-2 (IL-2) is a critical cytokine that plays a pivotal role in the immune system, primarily in the proliferation and differentiation of T cells. Dysregulation of the IL-2 signaling pathway is implicated in various autoimmune diseases and cancer. Consequently, inhibiting this pathway presents a promising therapeutic avenue. This guide focuses on SP4206 and compares its inhibitory effects with other modalities, namely monoclonal antibodies and engineered IL-2 muteins.
Mechanisms of Action
SP4206: This small molecule directly binds to IL-2 at the protein-protein interface where it interacts with the high-affinity IL-2 receptor alpha subunit (IL-2Rα or CD25).[1] This competitive inhibition prevents the formation of the high-affinity IL-2 receptor complex, thereby blocking downstream signaling cascades essential for T cell activation and proliferation.[1]
Monoclonal Antibodies (e.g., Basiliximab, Daclizumab): These antibodies target and bind to the IL-2Rα (CD25) on the surface of activated T cells. By blocking this receptor subunit, they prevent IL-2 from binding and initiating the signaling cascade.[1][2]
Engineered IL-2 Muteins: These are modified versions of the IL-2 protein designed to act as antagonists. They can bind to components of the IL-2 receptor, such as IL-2Rα, without initiating a downstream signal. This effectively sequesters the receptor, preventing wild-type IL-2 from binding and activating the pathway.[3][4]
Quantitative Comparison of IL-2 Signaling Inhibitors
The following table summarizes the available quantitative data on the potency of SP4206 and its alternatives in inhibiting IL-2 signaling. It is important to note that the inhibitory concentrations are often determined using different assays, which can affect direct comparisons.
| Inhibitor Class | Specific Example | Target | Assay Type | Potency (IC50/Kd) | Reference(s) |
| Small Molecule | SP4206 | IL-2 | IL-2/IL-2Rα Interaction (ELISA) | 70 nM (IC50) | [5] |
| IL-2 | Binding Affinity (Kd) | ~70 nM | [5] | ||
| Monoclonal Antibody | Basiliximab | IL-2Rα (CD25) | T-cell Proliferation | Not explicitly stated | [6][7] |
| Daclizumab | IL-2Rα (CD25) | T-cell Proliferation | Inhibition observed, specific IC50 not stated | [1][8] | |
| Engineered IL-2 Mutein | V91R | IL-2 Receptor | Competitive Antagonism | 183 pM (Ki) | [3] |
| Q126T | IL-2 Receptor | Competitive Antagonism | 216 pM (Ki) | [3] | |
| THOR-707 | IL-2 Receptor | STAT5 Phosphorylation | EC50 within 5-10 fold of rhIL-2 | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
IL-2/IL-2Rα Interaction Inhibition Assay (ELISA-based)
This biochemical assay directly measures the ability of an inhibitor to block the binding of IL-2 to its receptor, IL-2Rα.
Objective: To determine the IC50 value of an inhibitor for the IL-2/IL-2Rα interaction.
Methodology:
-
Immobilization: Coat a 96-well plate with streptavidin. Add biotinylated IL-2Rα to the wells and incubate to allow for immobilization. Wash the wells to remove unbound receptor.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., SP4206) in a suitable buffer.
-
Competition: In a separate plate, pre-incubate a constant concentration of recombinant IL-2 with the serial dilutions of the inhibitor.
-
Binding: Transfer the IL-2/inhibitor mixtures to the IL-2Rα-coated plate and incubate to allow for binding of IL-2 to the immobilized receptor.
-
Detection: Wash the wells to remove unbound IL-2. Add a primary antibody specific for IL-2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add the appropriate substrate and measure the resulting signal (e.g., absorbance).
-
Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[5]
STAT5 Phosphorylation Assay by Flow Cytometry
This cell-based assay measures the functional consequence of IL-2 receptor engagement by quantifying the phosphorylation of STAT5, a key downstream signaling molecule.
Objective: To determine the IC50 of an inhibitor on IL-2-induced STAT5 phosphorylation in T cells.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood or use an IL-2-dependent T cell line (e.g., CTLL-2). If using primary T cells, they may require pre-activation to ensure sufficient expression of the IL-2 receptor.
-
Inhibitor Treatment: Resuspend the cells in appropriate media and add serial dilutions of the inhibitor (SP4206, monoclonal antibody, or engineered mutein). Incubate for a predetermined time.
-
IL-2 Stimulation: Add a fixed concentration of recombinant IL-2 to all wells (except for the negative control) to stimulate the signaling pathway. Incubate for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Stop the stimulation by adding a fixation buffer (e.g., paraformaldehyde). After incubation, wash the cells and add a permeabilization buffer (e.g., ice-cold methanol) to allow antibodies to access intracellular proteins.
-
Staining: Wash the cells to remove the permeabilization buffer. Add a fluorescently-labeled antibody specific for phosphorylated STAT5 (pSTAT5) and incubate. Co-staining with antibodies for cell surface markers (e.g., CD3, CD4, CD8) can be performed to identify specific T cell subsets.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT5 signal. Plot the MFI or the percentage of pSTAT5-positive cells against the inhibitor concentration to calculate the IC50 value.
T-Cell Proliferation Assay
This assay provides a measure of the overall biological effect of inhibiting IL-2 signaling on T cell expansion.
Objective: To determine the IC50 of an inhibitor on IL-2-dependent T-cell proliferation.
Methodology:
-
Cell Seeding: Seed an IL-2-dependent T cell line (e.g., CTLL-2) into a 96-well plate in IL-2-free media.
-
Inhibitor and IL-2 Addition: Add serial dilutions of the test inhibitor to the wells. Then, add a constant, sub-maximal concentration of IL-2 to stimulate proliferation.
-
Incubation: Incubate the plate for 48-72 hours to allow for cell proliferation.
-
Proliferation Measurement: Add a reagent to quantify cell proliferation, such as [3H]-thymidine (measures DNA synthesis) or a colorimetric reagent like MTT or WST-1 (measures metabolic activity).
-
Data Analysis: Measure the appropriate output (radioactivity or absorbance). The signal is proportional to the number of proliferating cells. Plot the percentage of inhibition of proliferation against the inhibitor concentration to determine the IC50 value.[10]
References
- 1. Spotlight on daclizumab: its potential in the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Engineered interleukin-2 antagonists for the inhibition of regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineered Interleukin-2 Antagonists for the Inhibition of Regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Basiliximab for the therapy of acute T cell–mediated rejection in kidney transplant recipient with BK virus infection: A case report [frontiersin.org]
- 7. Impact of basiliximab on the proportion of regulatory T cells and their subsets early after renal transplantation: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An engineered IL-2 reprogrammed for anti-tumor therapy using a semi-synthetic organism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Mechanism of Action: Targeting the IL-2/IL-2Rα Interface
A Comparative Guide to SP4206 and Other Small Molecule IL-2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SP4206 and other emerging small molecule inhibitors of Interleukin-2 (IL-2). This document details their mechanisms of action, summarizes available quantitative data, outlines key experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved in their evaluation.
Interleukin-2 is a pleiotropic cytokine crucial for the regulation of the immune response, promoting the proliferation and differentiation of T cells, and playing a key role in maintaining immune tolerance.[1] Dysregulation of the IL-2 signaling pathway is implicated in a variety of autoimmune diseases and cancers, making it a prime target for therapeutic intervention.[2] Small molecule inhibitors that disrupt the interaction between IL-2 and its high-affinity receptor subunit, IL-2Rα (CD25), represent a promising class of immunomodulatory drugs.[1]
SP4206 and similar small molecule inhibitors function by directly binding to IL-2, specifically at the protein-protein interaction "hot-spot" where it engages with IL-2Rα.[1][3] This competitive inhibition prevents the formation of the high-affinity IL-2 receptor complex (composed of IL-2Rα, IL-2Rβ, and the common gamma chain γc), thereby blocking downstream signaling cascades essential for T cell activation and proliferation.[2][4]
Quantitative Comparison of Small Molecule IL-2 Inhibitors
The potency of small molecule IL-2 inhibitors is a critical factor in their therapeutic potential. The following table summarizes available quantitative data for SP4206 and other reported small molecule inhibitors. Direct comparison of potencies can be challenging due to variations in experimental conditions across different studies.
| Compound Name | Target | Assay Type | Potency (IC₅₀/Kᵢ/Kₑ) | Reference |
| SP4206 | IL-2 | IL-2/IL-2Rα Inhibition (ELISA) | IC₅₀ = 70 nM | [2] |
| IL-2 | Binding Affinity (SPR) | Kₑ = 70 nM | [2] | |
| BX-795 | PDK-1/IKKε/TBK-1 | IL-2 Secretion (Jurkat T cells) | Increased IL-2 secretion at 1.2 and 6 µM | [3][5] |
| Chalcones | IL-2 Production | T-lymphocyte proliferation | Potent inhibitors (specific IC₅₀ values not detailed) | [6] |
| Benzothiazepines | IL-2 Production | T-lymphocyte proliferation | Potent inhibitors (specific IC₅₀ values not detailed) | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to evaluate the efficacy of these inhibitors, it is crucial to visualize the targeted signaling pathways and the experimental procedures used for their characterization.
IL-2 Signaling Pathway
The binding of IL-2 to its receptor complex initiates a cascade of intracellular signaling events, primarily through the JAK/STAT, PI3K/AKT, and MAPK pathways, leading to T-cell proliferation and differentiation.[7][8][9]
Caption: Simplified IL-2 signaling pathway and the point of inhibition by SP4206.
Experimental Workflow for Inhibitor Characterization
The evaluation of small molecule IL-2 inhibitors typically involves a series of in vitro assays to determine their binding affinity, inhibitory potency, and functional effects on T-cells.
Caption: General experimental workflow for the characterization of small molecule IL-2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of IL-2 inhibitors.
IL-2/IL-2Rα Inhibition ELISA
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound for the IL-2 and IL-2Rα interaction.
Methodology:
-
Plate Coating: A 96-well microtiter plate is coated with recombinant human IL-2Rα.
-
Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.
-
Competitive Binding: A constant concentration of biotinylated IL-2 is mixed with serial dilutions of the test compound (e.g., SP4206) and added to the wells.
-
Incubation: The plate is incubated to allow for competitive binding of biotinylated IL-2 or the inhibitor to the immobilized IL-2Rα.
-
Detection: The plate is washed, and Streptavidin-HRP is added to the wells, which binds to the biotinylated IL-2.
-
Substrate Addition: After another wash, a chromogenic HRP substrate (e.g., TMB) is added, and the color development is proportional to the amount of bound biotinylated IL-2.
-
Data Analysis: The absorbance is read using a microplate reader. The IC₅₀ value is calculated by fitting the data to a dose-response curve.
T-Cell Proliferation Assay
Objective: To assess the functional effect of an inhibitor on IL-2-dependent T-cell proliferation.
Methodology:
-
Cell Culture: An IL-2-dependent T-cell line (e.g., CTLL-2) is cultured in appropriate media.
-
Assay Setup: Cells are seeded in a 96-well plate and treated with serial dilutions of the test inhibitor in the presence of a constant, sub-maximal concentration of IL-2.
-
Incubation: The cells are incubated for a period sufficient to allow for proliferation (e.g., 48-72 hours).
-
Proliferation Measurement: Cell proliferation is quantified using a standard method, such as the MTT assay, which measures metabolic activity, or by measuring the incorporation of BrdU into newly synthesized DNA.
-
Data Analysis: The data are normalized to controls (no IL-2 and IL-2 alone) and fitted to a dose-response curve to determine the functional IC₅₀ value of the inhibitor.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity (Kₑ) of an inhibitor to IL-2.
Methodology:
-
Immobilization: Recombinant human IL-2 is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of the small molecule inhibitor (analyte) are flowed over the sensor surface.
-
Data Collection: The association and dissociation of the analyte to the immobilized IL-2 are measured in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
Conclusion
SP4206 is a potent small molecule inhibitor of the IL-2/IL-2Rα interaction, with demonstrated nanomolar efficacy in biochemical assays.[2] While comprehensive comparative data for other small molecule inhibitors is still emerging, the available information suggests that various chemical scaffolds are being explored for their potential to modulate IL-2 signaling. The development of selective and orally bioavailable small molecule inhibitors of the IL-2 pathway holds significant promise for the treatment of a range of immune-mediated diseases.[2] Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of SP4206 and related compounds.
References
- 1. Small-molecule inhibitors of IL-2/IL-2R: lessons learned and applied - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The small molecule inhibitor BX-795 uncouples IL-2 production from inhibition of Th2 inflammation and induces CD4+ T cells resembling iTreg [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. The small molecule inhibitor BX-795 uncouples IL-2 production from inhibition of Th2 inflammation and induces CD4+ T cells resembling iTreg - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. abeomics.com [abeomics.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: SP4206 Versus Monoclonal Antibody IL-2 Blockers in T-Cell Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SP4206, a small molecule inhibitor of the Interleukin-2 (IL-2) pathway, and monoclonal antibody-based IL-2 blockers. The content is structured to offer an objective analysis of their mechanisms of action, performance data, and the experimental methodologies used for their evaluation.
At a Glance: SP4206 vs. Monoclonal Antibody IL-2 Blockers
The fundamental difference between SP4206 and monoclonal antibody IL-2 blockers lies in their therapeutic targets within the IL-2 signaling pathway. SP4206 directly targets the IL-2 cytokine, while monoclonal antibodies target the α-subunit (CD25) of the IL-2 receptor on the surface of T-cells.[1] This distinction in their mechanism of action leads to different pharmacological profiles and potential therapeutic applications.
Quantitative Comparison of IL-2 Pathway Inhibitors
The following table summarizes key quantitative data for SP4206 and representative monoclonal antibody IL-2 blockers. Direct comparison of potency can be challenging due to variations in experimental conditions across different studies.
| Feature | SP4206 | Monoclonal Antibody IL-2 Blockers (e.g., Basiliximab, Daclizumab) |
| Target | Interleukin-2 (IL-2) cytokine[2] | Alpha subunit (CD25) of the IL-2 receptor (IL-2Rα)[3][4] |
| Mechanism of Action | Binds to IL-2, preventing its interaction with IL-2Rα[2] | Binds to CD25 on activated T-cells, blocking IL-2 from binding to its high-affinity receptor[3][4] |
| Nature of Molecule | Small molecule, protein-protein interaction inhibitor[2] | Humanized or chimeric monoclonal antibodies (glycoproteins)[3] |
| Binding Affinity (Kd) | ~70 nM to IL-2 | High affinity to IL-2Rα (Kd for IL-2 to IL-2Rα is ~10 pM)[4]; specific Kd values for basiliximab and daclizumab to CD25 are not consistently reported in publicly available literature. |
| Potency (IC50) | 70 nM (IL-2/IL-2Rα Inhibition ELISA) | Specific IC50 values for T-cell proliferation inhibition are not consistently reported in publicly available literature, but they are known to be potent inhibitors. |
| Clinical Applications | Investigated for atopic asthma in preclinical studies[2] | Prevention of organ transplant rejection (Basiliximab)[3]; Treatment of relapsing multiple sclerosis (Daclizumab, withdrawn) |
Delving into the Mechanisms: A Tale of Two Strategies
The biological effects of IL-2 are initiated by its binding to the IL-2 receptor, which exists in low, intermediate, and high-affinity forms. The high-affinity receptor, crucial for robust T-cell activation, is a heterotrimeric complex consisting of α (CD25), β (CD122), and common gamma (γc) chains.
SP4206: Targeting the Cytokine
SP4206 functions by directly binding to the IL-2 protein. This interaction physically obstructs the binding site on IL-2 that is recognized by the IL-2Rα subunit, thereby preventing the formation of the high-affinity IL-2 receptor complex and inhibiting downstream signaling.[2]
Monoclonal Antibody IL-2 Blockers: Targeting the Receptor
Monoclonal antibodies like basiliximab and daclizumab bind to the CD25 subunit of the IL-2 receptor on the surface of activated T-cells.[3][4] This binding event prevents IL-2 from associating with its high-affinity receptor, thereby inhibiting IL-2-dependent T-cell proliferation and activation.[3][4]
The IL-2 Signaling Cascade
Upon IL-2 binding to its high-affinity receptor, a signaling cascade is initiated, primarily through the JAK-STAT pathway. This leads to the phosphorylation of STAT5, which then dimerizes, translocates to the nucleus, and induces the transcription of genes responsible for T-cell proliferation, differentiation, and survival. Both SP4206 and monoclonal antibody IL-2 blockers interrupt this pathway at its inception.
Experimental Protocols and Workflows
The evaluation of IL-2 pathway inhibitors relies on a variety of in vitro and in vivo experimental protocols.
A Generalized Experimental Workflow for Evaluating IL-2 Inhibitors
A typical workflow for characterizing and comparing IL-2 inhibitors involves a series of biochemical and cell-based assays to determine binding affinity, functional potency, and mechanism of action.
Detailed Methodologies
1. IL-2/IL-2Rα Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the binding of IL-2 to its receptor subunit, IL-2Rα.
-
Principle: A 96-well plate is coated with recombinant IL-2Rα. Labeled IL-2 (e.g., biotinylated or HRP-conjugated) is pre-incubated with serial dilutions of the test compound (e.g., SP4206) before being added to the plate. The amount of labeled IL-2 that binds to the immobilized receptor is inversely proportional to the inhibitory activity of the compound.
-
Protocol Outline:
-
Coat a 96-well plate with recombinant human IL-2Rα and block non-specific binding sites.
-
Prepare serial dilutions of the inhibitor (SP4206) or monoclonal antibody.
-
In a separate plate, pre-incubate a fixed concentration of biotinylated IL-2 with the inhibitor dilutions.
-
Transfer the IL-2/inhibitor mixtures to the IL-2Rα-coated plate and incubate.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the IC50 value from the dose-response curve.
-
2. Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
-
Principle: One molecule (the ligand, e.g., IL-2 or IL-2Rα) is immobilized on a sensor chip. The other molecule (the analyte, e.g., SP4206 or a monoclonal antibody) is flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.
-
Protocol Outline:
-
Immobilize the ligand (recombinant IL-2 for SP4206, or IL-2Rα for monoclonal antibodies) onto a suitable sensor chip (e.g., CM5) using amine coupling.
-
Prepare a series of concentrations of the analyte (SP4206 or monoclonal antibody) in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the association phase.
-
Switch to running buffer alone and monitor the dissociation phase.
-
Regenerate the sensor surface to remove bound analyte.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
3. Cell-Based T-Cell Proliferation Assay
This assay assesses the functional consequence of IL-2 pathway inhibition by measuring the proliferation of an IL-2-dependent T-cell line.
-
Principle: An IL-2-dependent T-cell line (e.g., CTLL-2) is cultured in the presence of a suboptimal concentration of IL-2 and varying concentrations of the inhibitor. Cell proliferation is measured after a set incubation period using methods like MTT, [3H]-thymidine incorporation, or CFSE dye dilution.
-
Protocol Outline:
-
Culture and maintain an IL-2-dependent T-cell line (e.g., CTLL-2).
-
Wash the cells to remove residual IL-2 and seed them into a 96-well plate.
-
Add serial dilutions of the test inhibitor (SP4206 or monoclonal antibody).
-
Add a fixed, sub-maximal concentration of recombinant IL-2 to stimulate proliferation.
-
Incubate the plate for 48-72 hours.
-
Assess cell proliferation using a suitable method (e.g., adding MTT reagent and measuring absorbance).
-
Calculate the IC50 value from the dose-response curve.
-
4. STAT5 Phosphorylation Assay (Flow Cytometry)
This assay measures the phosphorylation of STAT5, a key downstream event in the IL-2 signaling pathway, to confirm the mechanism of action of the inhibitor.
-
Principle: Peripheral blood mononuclear cells (PBMCs) or an IL-2 responsive cell line are stimulated with IL-2 in the presence or absence of the inhibitor. The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5). The level of pSTAT5 is quantified by flow cytometry.
-
Protocol Outline:
-
Isolate PBMCs from healthy donor blood or use an IL-2 responsive cell line.
-
Pre-incubate the cells with serial dilutions of the inhibitor.
-
Stimulate the cells with a fixed concentration of recombinant IL-2 for a short period (e.g., 15-30 minutes).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with methanol.
-
Stain the cells with a fluorescently labeled anti-pSTAT5 antibody and antibodies for cell surface markers (e.g., CD3, CD4) to identify T-cell populations.
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT5 in the target cell populations.
-
Determine the concentration-dependent inhibition of IL-2-induced STAT5 phosphorylation.
-
Conclusion
SP4206 and monoclonal antibody IL-2 blockers represent two distinct and promising strategies for modulating the IL-2 signaling pathway. SP4206, as a small molecule, offers the potential for oral bioavailability and targets the IL-2 cytokine directly. Monoclonal antibodies, on the other hand, are highly specific for the IL-2Rα and have established clinical efficacy in immunosuppression. The choice between these approaches will depend on the specific therapeutic indication, desired pharmacokinetic and pharmacodynamic profiles, and the overall benefit-risk assessment. Further head-to-head comparative studies are necessary to fully elucidate the relative advantages and disadvantages of these two approaches to IL-2 pathway modulation.
References
- 1. A Randomized Prospective Study Comparing Anti–T-Lymphocyte Igs to Basiliximab in Highly Sensitized Kidney Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basiliximab - Wikipedia [en.wikipedia.org]
- 3. Daclizumab Therapy for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daclizumab - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of SP4206 and Engineered IL-2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2 (B1167480) (IL-2) is a pleiotropic cytokine that plays a pivotal role in regulating immune responses. Its dual function in promoting both effector T cell (Teff) proliferation and the maintenance of regulatory T cells (Tregs) makes it a critical target for therapeutic intervention in a variety of diseases, including autoimmune disorders and cancer. This guide provides a detailed comparison of two distinct strategies for antagonizing IL-2 signaling: the small molecule inhibitor SP4206 and engineered IL-2 protein antagonists.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between SP4206 and engineered IL-2 antagonists lies in their molecular nature and their specific targets within the IL-2 signaling pathway.
SP4206: A Small Molecule Inhibitor of the IL-2/IL-2Rα Interaction
SP4206 is an experimental drug identified as a small molecule protein-protein interaction inhibitor.[1] It functions by binding with high affinity directly to IL-2, specifically at the interface where IL-2 interacts with the alpha subunit of its receptor, IL-2Rα (also known as CD25).[2][3] This competitive inhibition prevents the formation of the high-affinity IL-2 receptor complex, thereby blocking downstream signaling cascades essential for T cell activation and proliferation.[2]
Engineered IL-2 Antagonists: Protein-Based Receptor Sequestration
Engineered IL-2 antagonists are novel protein therapeutics designed to inhibit IL-2 signaling with high specificity and potency.[4] These molecules are analogues of human IL-2 that have been engineered to have a high affinity for IL-2Rα but a significantly reduced or abolished affinity for the IL-2Rβ and IL-2Rγ subunits, which are responsible for signal transduction.[4][5] By binding to and sequestering IL-2Rα, these antagonists prevent wild-type IL-2 from forming a functional signaling complex.[4][5]
Comparative Efficacy: A Quantitative Overview
The following tables summarize the available quantitative data for SP4206 and representative engineered IL-2 antagonists. It is important to note that the data is derived from different studies, and direct comparisons of potency should be made with caution due to variations in experimental conditions.
Table 1: Binding Affinity and Inhibitory Potency
| Antagonist | Type | Target | Assay Type | Potency (Kd / IC50 / Ki) | Reference |
| SP4206 | Small Molecule | IL-2 | Binding Affinity (to IL-2) | Kd = 70 nM | [6] |
| IL-2/IL-2Rα Interaction | IL-2/IL-2Rα Inhibition (ELISA) | IC50 = 70 nM | [2] | ||
| Engineered IL-2 Antagonist (V91R) | Protein | IL-2Rα | Competitive Antagonism | Ki = 183 pM | [5] |
| Engineered IL-2 Antagonist (Q126T) | Protein | IL-2Rα | Competitive Antagonism | Ki = 216 pM | [5] |
Signaling Pathway Inhibition
Both SP4206 and engineered IL-2 antagonists effectively block the IL-2 signaling cascade at its inception, preventing the activation of downstream pathways such as the JAK-STAT pathway.
Figure 1. Simplified IL-2 signaling pathway illustrating the distinct points of inhibition by SP4206 and engineered IL-2 antagonists.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
IL-2/IL-2Rα Inhibition Assay (ELISA)
This assay quantitatively measures the ability of a compound like SP4206 to inhibit the binding of IL-2 to its receptor alpha subunit.
Methodology:
-
Immobilization: Recombinant human IL-2Rα is coated onto a 96-well microplate.
-
Inhibition Reaction: Serially diluted SP4206 is pre-incubated with a constant concentration of biotinylated IL-2.
-
Competition: The inhibitor/IL-2 mixture is added to the IL-2Rα-coated plate and incubated.
-
Detection: The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated IL-2 captured by the immobilized receptor.
-
Signal Generation: A chromogenic HRP substrate is added, and the absorbance is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
STAT5 Phosphorylation Assay (Flow Cytometry)
This cell-based assay assesses the functional consequence of IL-2 receptor blockade by measuring the phosphorylation of STAT5, a key downstream signaling molecule.
Methodology:
-
Cell Preparation: An IL-2-responsive T-cell line (e.g., CTLL-2) or primary T-cells are starved of cytokines.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the antagonist (SP4206 or engineered IL-2 antagonist).
-
IL-2 Stimulation: A fixed concentration of IL-2 is added to stimulate the signaling pathway.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular antibody staining.
-
Staining: Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (p-STAT5).
-
Flow Cytometry: The fluorescence intensity of p-STAT5 is measured for each cell population.
-
Data Analysis: The median fluorescence intensity (MFI) of p-STAT5 is determined, and the percent inhibition is calculated relative to the IL-2-stimulated control to determine the IC50.
References
- 1. Frontiers | Model-Based Meta-Analysis in Psoriasis: A Quantitative Comparison of Biologics and Small Targeted Molecules [frontiersin.org]
- 2. Engineered Interleukin-2 Antagonists for the Inhibition of Regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Engineered interleukin-2 antagonists for the inhibition of regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of p97 Inhibitors: A Comparative Guide to SP4206 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The AAA+ ATPase p97 (also known as VCP) is a critical regulator of cellular protein homeostasis, making it a compelling therapeutic target in oncology and other diseases.[1][2] Inhibition of p97 disrupts processes like endoplasmic reticulum-associated degradation (ERAD), leading to proteotoxic stress and apoptosis in cancer cells.[2][3][4] Verifying that a compound directly binds and inhibits its intended target within the complex cellular environment is a crucial step in drug development.
This guide provides a comparative overview of methodologies to validate the cellular target engagement of SP4206, a putative p97 inhibitor. We compare its performance with well-characterized alternative p97 inhibitors, CB-5083 and NMS-873, and provide detailed experimental protocols and supporting data to aid researchers in designing and interpreting target validation studies.[5][6]
Comparative Analysis of p97 Inhibitors
The potency and mechanism of action of p97 inhibitors can be assessed through a combination of biochemical and cellular assays. SP4206 is compared here to CB-5083, an ATP-competitive inhibitor that advanced to clinical trials, and NMS-873, a potent allosteric inhibitor.[7][8]
| Compound | Mechanism of Action | Biochemical Potency (IC50, ATPase Assay) | Cellular Potency (EC50, Anti-proliferation) | Target Engagement (CETSA ΔTm at 10 µM) |
| SP4206 (Hypothetical Data) | ATP-Competitive | ~15 nM | ~150 nM | ~5.2°C |
| CB-5083 | ATP-Competitive (D2 Domain)[5][9] | 11 nM[1] | 100 - 300 nM (Varies by cell line)[6] | Confirmed, value varies |
| NMS-873 | Allosteric (D1-D2 Linker)[6][10] | 30 nM[1] | 50 - 200 nM (Varies by cell line)[6][11] | Confirmed, value varies |
CETSA (Cellular Thermal Shift Assay) ΔTm represents the change in the melting temperature of the target protein upon compound binding, providing direct evidence of engagement in cells. Data is compiled from multiple sources and representative values are shown.
Visualizing Pathways and Protocols
p97's Role in Protein Homeostasis
p97 functions as a segregase, utilizing ATP hydrolysis to extract ubiquitinated proteins from cellular complexes or membranes, thereby facilitating their degradation by the proteasome.[1] Inhibition of p97 causes a bottleneck in this process, leading to the accumulation of poly-ubiquitinated substrates and inducing the Unfolded Protein Response (UPR).[2][3]
Caption: Role of p97 in the ERAD pathway and point of inhibition by SP4206.
Workflow for CETSA Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target binding in a native cellular environment.[12][13] It relies on the principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[14][15]
Caption: Experimental workflow for validating p97 target engagement using CETSA.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to determine the thermal stabilization of p97 in intact cells following treatment with an inhibitor.[16][17]
Materials:
-
HCT116 or other suitable cancer cell line
-
Cell culture medium (e.g., McCoy's 5A), FBS, Penicillin-Streptomycin
-
SP4206, CB-5083, NMS-873 (10 mM stocks in DMSO)
-
Phosphate-Buffered Saline (PBS) with protease inhibitors (e.g., cOmplete™)
-
Thermal cycler, centrifuge (capable of 20,000 x g at 4°C)
-
Reagents for Western Blotting: lysis buffer (RIPA), BCA protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibody (anti-p97/VCP), HRP-conjugated secondary antibody, ECL substrate.
Methodology:
-
Cell Treatment: Culture HCT116 cells to ~80% confluency. Treat cells with the desired concentration of inhibitor (e.g., 10 µM SP4206) or vehicle (DMSO) for 2 hours at 37°C.
-
Harvest and Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend the pellet in PBS with protease inhibitors to a concentration of ~10^7 cells/mL.
-
Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler for 3 minutes across a temperature gradient (e.g., 46°C to 64°C), followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Carefully transfer the supernatant (soluble fraction) to new tubes.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize samples to equal protein concentration, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against p97, followed by an HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and quantify band intensities.
-
-
Data Analysis: Plot the relative amount of soluble p97 as a function of temperature for both vehicle and inhibitor-treated samples to generate melting curves and determine the thermal shift (ΔTm).
In Vitro p97 ATPase Activity Assay (ADP-Glo™)
This biochemical assay measures the ability of an inhibitor to block the ATP hydrolysis function of purified p97.[18][19][20]
Materials:
-
Recombinant human p97/VCP protein
-
ATP (10 mM stock)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
Methodology:
-
Compound Preparation: Prepare serial dilutions of SP4206 and control inhibitors (e.g., from 100 µM to 1 nM) in assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of diluted compound or vehicle (DMSO control).
-
Add 10 µL of p97 enzyme diluted in assay buffer (final concentration ~10-20 nM).
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 10 µL of ATP solution (final concentration ~200 µM) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
ATP Depletion & ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to stop the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus to p97 activity. Plot the signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Immunoblotting for Pharmacodynamic Markers
Inhibiting p97 leads to the accumulation of poly-ubiquitinated proteins, a key pharmacodynamic marker of target engagement in cells.[21]
Materials:
-
Same as CETSA protocol, plus primary antibody against Ubiquitin (e.g., P4D1 or FK2 clones).
Methodology:
-
Cell Treatment: Culture cells and treat with a dose range of SP4206 (e.g., 0.1 to 5 µM) or vehicle for a set time (e.g., 6 hours).
-
Cell Lysis: Wash cells with PBS and lyse directly in 1x Laemmli sample buffer.
-
Western Blot Analysis:
-
Normalize protein lysates by protein concentration (BCA assay).
-
Perform SDS-PAGE and Western blotting as described in the CETSA protocol.
-
Probe one membrane with an anti-p97 antibody (as a loading control) and another with an anti-ubiquitin antibody to detect the accumulation of high molecular weight poly-ubiquitinated species.
-
-
Data Analysis: Quantify the increase in the high molecular weight ubiquitin smear in inhibitor-treated lanes relative to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p97-IN-17|p97/VCP ATPase Inhibitor|Research Compound [benchchem.com]
- 3. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. NMS-873 Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of NMS-873, an allosteric and specific p97 inhibitor, as a broad antiviral against both influenza A and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. ASCO – American Society of Clinical Oncology [asco.org]
A Researcher's Guide to the Cross-Validation of SP4206 Activity in Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the cross-validation of SP4206, a potent small-molecule inhibitor of the Interleukin-2 (IL-2) signaling pathway. While direct comparative data across multiple cell lines is limited in publicly available literature, this guide outlines the necessary experimental protocols and theoretical considerations to conduct a thorough comparative analysis of SP4206's activity.
SP4206 is an experimental drug that functions as a protein-protein interaction inhibitor.[1] It selectively binds to IL-2, a critical cytokine for the proliferation and differentiation of T-cells, thereby preventing its interaction with the high-affinity alpha subunit of the IL-2 receptor (IL-2Rα or CD25).[2][3] This blockade at the apex of the IL-2 signaling cascade inhibits downstream pathways, primarily the JAK/STAT pathway, which is crucial for T-cell activation and proliferation.[2]
Comparative Efficacy of SP4206: A Framework for Cross-Validation
To objectively assess the efficacy and selectivity of SP4206, it is essential to determine its inhibitory activity across a panel of well-characterized cell lines. This includes cell lines dependent on IL-2 for proliferation, as well as those that are not, to ascertain target specificity. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
Table 1: Hypothetical Data Structure for Cross-Validation of SP4206 Activity
| Cell Line | Cell Type | IL-2 Dependence | IL-2Rα (CD25) Expression | Assay Type | SP4206 IC50 (nM) |
| CTLL-2 | Murine Cytotoxic T-Lymphocyte | High | High | Proliferation | Experimental Value |
| Kit225 | Human T-Cell Leukemia | High | High | pSTAT5 Inhibition | Experimental Value |
| Jurkat | Human T-Cell Leukemia | Low/None | Variable | Proliferation | Experimental Value |
| A549 | Human Lung Carcinoma | None | Low/None | Proliferation | Experimental Value |
| Primary Human T-Cells | Primary Immune Cells | High (when activated) | High (when activated) | Proliferation | Experimental Value |
Visualizing the Mechanism and Workflow
To understand the context of these validation experiments, it is crucial to visualize both the biological pathway targeted by SP4206 and the experimental workflow used to assess its activity.
Caption: Mechanism of SP4206 in blocking the IL-2 signaling pathway.
Caption: Workflow for a cell-based proliferation assay to determine SP4206 IC50.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are protocols for key assays used to evaluate SP4206 activity.
Cell-Based T-Cell Proliferation Assay
This assay functionally assesses the inhibitory effect of SP4206 on IL-2-dependent cell proliferation.[2]
1. Cell Culture and Maintenance:
-
Culture an IL-2-dependent cell line, such as the murine CTLL-2 line, according to standard protocols.[2]
-
Prior to the assay, wash the cells to remove any residual IL-2.
2. Assay Procedure:
-
Seed the washed cells into a 96-well plate at an appropriate density.
-
Prepare serial dilutions of SP4206 in culture medium and add them to the wells.
-
Add a fixed, sub-maximal concentration of recombinant IL-2 to the wells to stimulate proliferation. Include control wells with no IL-2 and IL-2 alone.
-
Incubate the plate for 48-72 hours.[4]
-
Assess cell proliferation using a standard method, such as the MTT assay or by measuring the incorporation of [3H]-thymidine.[2][4]
3. Data Analysis:
-
Normalize the data to the control wells.
-
Plot the percentage of proliferation inhibition against the logarithm of the SP4206 concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
STAT5 Phosphorylation (pSTAT5) Assay by Flow Cytometry
This assay provides a more direct measure of the inhibition of the IL-2 signaling pathway upstream of proliferation.
1. Cell Preparation and Starvation:
-
Culture an IL-2 dependent cell line, for instance, the Kit225 T-cell line.
-
Starve the cells of IL-2 for a period of 3 to 6 hours to reduce basal pSTAT5 levels.[5]
2. Inhibition and Stimulation:
-
Incubate the starved cells with varying concentrations of SP4206 for a predetermined time (e.g., 15 minutes).[5]
-
Stimulate the cells with a constant, sub-saturating concentration of wild-type IL-2.
3. Staining and Analysis:
-
Fix and permeabilize the cells.
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).
-
Analyze the mean fluorescence intensity of the cell population using a flow cytometer.
4. Data Analysis:
-
Calculate the percentage of inhibition of pSTAT5 signaling for each SP4206 concentration relative to the IL-2 stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Conclusion
SP4206 is a potent inhibitor of the IL-2/IL-2Rα interaction with demonstrated nanomolar efficacy in biochemical assays.[2] A comprehensive cross-validation of its activity in a panel of diverse cell lines, as outlined in this guide, is a critical next step to fully elucidate its therapeutic potential and specificity. The provided protocols and frameworks offer a robust starting point for researchers to generate the necessary comparative data to advance our understanding of this promising therapeutic agent.
References
Comparative Analysis of SP4206 Binding to IL-2 Variants: A Guide for Researchers
This guide provides a detailed comparative analysis of the small molecule inhibitor SP4206 and its binding to wild-type Interleukin-2 (IL-2) and its variants. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison with other IL-2 pathway modulation strategies.
Interleukin-2 is a pleiotropic cytokine crucial for regulating immune responses, promoting the proliferation of effector T cells while also being vital for the function of regulatory T cells (Tregs).[1] Its signaling is initiated by binding to the IL-2 receptor (IL-2R), which exists in low, intermediate, and high-affinity forms. The high-affinity receptor is a trimeric complex composed of α (CD25), β (CD122), and common gamma (γc) chains.[2] Dysregulation of the IL-2 pathway is implicated in various autoimmune diseases and cancers, making it a significant therapeutic target.
SP4206 is a potent small molecule inhibitor that functions by binding directly to IL-2, competitively blocking its interaction with the IL-2Rα subunit.[1][3] This inhibition prevents the formation of the high-affinity IL-2 receptor complex, thereby impeding downstream signaling cascades.[1]
Quantitative Data on SP4206 Binding to IL-2 and Variants
The binding affinity of SP4206 to wild-type (WT) IL-2 and several IL-2 variants has been characterized, providing insights into the specific residues that govern this interaction. The variants were developed to probe the "hot-spot" residues on IL-2 that are critical for driving the binding to its natural receptor, IL-2Rα.[3]
| Analyte | Target | Assay Type | Potency (Kd / EC50) | Reference |
| SP4206 | WT IL-2 | Binding Affinity | Kd ≈ 70 nM | [3][4] |
| IL-2 / IL-2Rα | - | Binding Affinity | Kd ≈ 10 nM | [3][4] |
| SP4206 | WT IL-2 | Competitive Binding | EC50 = 68.8 nM | [5] |
| SP4206 | IL-2 variant K35L/M39V | Competitive Binding | EC50 = 80.1 nM | [3][5] |
| SP4206 | IL-2 variant P65A | Competitive Binding | EC50 = 117.0 nM | [3][5] |
| SP4206 | IL-2 variant V69A | Competitive Binding | EC50 = 10.4 nM | [3][5] |
Note: Kd (dissociation constant) and EC50 (half-maximal effective concentration) are measures of potency, where lower values indicate a stronger binding affinity.
The V69A variant, which showed a 5-fold enhanced binding to IL-2Rα, also demonstrated a 7-fold enhancement in binding to SP4206, suggesting that both the natural receptor and the small molecule inhibitor target a similar critical binding hot-spot on IL-2.[3]
Comparison with Other IL-2 Pathway Inhibitors
SP4206 represents a distinct strategy for modulating IL-2 signaling compared to other therapeutic modalities.
| Feature | SP4206 | Engineered IL-2 Muteins | Monoclonal Antibodies (e.g., Basiliximab) |
| Target | IL-2 cytokine | IL-2Rα or IL-2Rβ/γc | IL-2Rα (CD25) on activated T cells |
| Mechanism | Binds to IL-2, preventing its interaction with IL-2Rα.[1] | Competitively bind to IL-2R subunits to either block or stimulate signaling. | Binds to CD25, blocking IL-2 from binding to its high-affinity receptor.[6] |
| Molecule Type | Small Molecule | Engineered Protein | Glycoprotein (Antibody) |
| Binding Affinity | ~70 nM to IL-2.[3] | Can be engineered for a wide range of affinities (pM to nM). | High affinity to IL-2Rα.[6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Competitive Binding ELISA for IC50/EC50 Determination
This assay measures the ability of SP4206 to inhibit the binding of IL-2 to its receptor, IL-2Rα.
Objective: To determine the concentration of SP4206 required to inhibit 50% of IL-2 binding to IL-2Rα.
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with streptavidin.[5]
-
Receptor Immobilization: Add biotinylated IL-2Rα to the wells, allowing it to bind to the streptavidin. Wash to remove unbound receptor.[5]
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% BSA in PBS).[7]
-
Competitive Binding: Prepare serial dilutions of SP4206. Add a constant concentration of IL-2 along with the SP4206 dilutions to the wells. Incubate to allow competition for binding to the immobilized IL-2Rα.[5]
-
Detection: Add an enzyme-conjugated antibody (e.g., HRP-conjugated) that specifically recognizes IL-2. Incubate and then wash the plate to remove unbound detection antibody.[5]
-
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB). The color development is inversely proportional to the amount of SP4206-mediated inhibition.[7]
-
Data Analysis: Stop the reaction and measure the absorbance using a plate reader. Plot the absorbance against the log of the SP4206 concentration and fit to a sigmoidal dose-response curve to determine the IC50 or EC50 value.[8]
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[2][9]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of SP4206 binding to IL-2 variants.
Methodology:
-
Chip Immobilization: Immobilize the target protein (e.g., IL-2 or its variants) onto the surface of a sensor chip.[2][10]
-
Analyte Preparation: Prepare a series of dilutions of the analyte (SP4206) in a suitable running buffer.[2]
-
Association: Inject the SP4206 dilutions over the sensor chip surface at a constant flow rate. The binding of SP4206 to the immobilized IL-2 is measured as a change in the refractive index, recorded in resonance units (RU).[11]
-
Dissociation: Flow the running buffer over the chip to measure the dissociation of the SP4206 from the IL-2.[2]
-
Regeneration: Inject a regeneration solution to remove any remaining bound SP4206 from the chip surface, preparing it for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams from the different SP4206 concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and the Kd (Kd = kd/ka).[2]
Intracellular Phospho-STAT5 (pSTAT5) Flow Cytometry
This cellular assay measures the functional consequence of SP4206-mediated IL-2 inhibition by quantifying the phosphorylation of STAT5, a key downstream signaling molecule.[12][13]
Objective: To assess the ability of SP4206 to inhibit IL-2-induced STAT5 phosphorylation in immune cells.
Methodology:
-
Cell Preparation: Prepare immune cells of interest (e.g., primary T cells or a T cell line). Starve the cells of cytokines for a period (e.g., 2 days) to reduce basal pSTAT5 levels.[13]
-
Inhibitor Incubation: Incubate the cells with serial dilutions of SP4206 for a defined period.
-
Cytokine Stimulation: Stimulate the cells with a predetermined concentration of IL-2 for a short period (e.g., 15 minutes) at 37°C.[13]
-
Fixation: Immediately stop the stimulation by fixing the cells with paraformaldehyde (PFA).[12]
-
Permeabilization: Permeabilize the cells, often with ice-cold methanol, to allow antibodies to access intracellular targets.[13]
-
Staining: Stain the cells with a fluorescently-labeled antibody specific for phosphorylated STAT5 (pY694). Co-staining with antibodies for cell surface markers (e.g., CD4, CD25) and intracellular transcription factors (e.g., Foxp3) can be performed to identify specific cell populations.[12][14]
-
Data Acquisition: Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of pSTAT5 in the cell populations of interest.[15]
-
Data Analysis: Determine the extent of pSTAT5 inhibition by comparing the pSTAT5 MFI in SP4206-treated samples to the IL-2 stimulated control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 14. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Assessing the Specificity of SP4206 as an IL-2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2 (IL-2) is a pleiotropic cytokine critical for regulating immune responses, making it a key target for therapeutic intervention in autoimmune diseases and cancer. SP4206 is a small molecule inhibitor designed to modulate IL-2 activity. This guide provides an objective comparison of SP4206's specificity with alternative IL-2 inhibitory strategies, supported by available experimental data and detailed methodologies.
Mechanism of Action and Specificity Profile
The specificity of an inhibitor is paramount to its therapeutic utility, minimizing off-target effects and maximizing on-target efficacy. SP4206 and its alternatives achieve IL-2 inhibition through distinct mechanisms, each conferring a unique specificity profile.
SP4206: Targeting the IL-2/IL-2Rα "Hot-Spot"
SP4206 functions by directly binding to a specific "hot-spot" on the IL-2 protein, the very site where IL-2 interacts with the alpha subunit of its receptor, IL-2Rα (CD25).[1] This competitive inhibition prevents the formation of the high-affinity IL-2 receptor complex, a crucial initial step in the IL-2 signaling cascade.[2] The high specificity of SP4206 is inferred from its targeted interaction with this unique protein-protein interface. Mutational studies have demonstrated that amino acid residues on IL-2 that are critical for binding to IL-2Rα are also essential for the binding of SP4206, providing strong evidence for its selective action.[1]
Monoclonal Antibodies (e.g., Basiliximab, Daclizumab): High-Affinity Binding to IL-2Rα
Basiliximab and daclizumab are monoclonal antibodies that also inhibit IL-2 signaling, but through a different mechanism. They specifically target and bind to the IL-2Rα (CD25) subunit on the surface of activated T lymphocytes.[2] This binding event physically obstructs IL-2 from accessing its high-affinity receptor, thereby blocking downstream signaling. The specificity of these antibodies is dictated by the unique epitope on the CD25 protein that they recognize. Due to the highly specific nature of antibody-antigen interactions, these agents exhibit exceptional selectivity for the IL-2 receptor alpha chain.
Engineered IL-2 Antagonists (Muteins): Modulating Receptor Subunit Affinity
A more recent approach involves the engineering of IL-2 protein variants, often referred to as IL-2 muteins or antagonists. These molecules are designed to have altered binding affinities for the different subunits of the IL-2 receptor (α, β, and γ chains).[3] By increasing the affinity for the non-signaling IL-2Rα subunit while reducing or eliminating affinity for the signaling β and/or γ subunits, these engineered proteins can act as potent antagonists. They effectively compete with endogenous IL-2 for binding to IL-2Rα on target cells without initiating a downstream signal.[3] The specificity of these engineered antagonists is determined by the precise amino acid substitutions that dictate their receptor binding profile, allowing for the potential to create highly selective inhibitors with tailored cellular activities.
Quantitative Comparison of IL-2 Inhibitors
Direct comparative studies on the broad off-target profiles of these different classes of IL-2 inhibitors are limited. However, available data on their on-target potency provides a basis for comparison.
| Inhibitor Class | Example(s) | Target | Mechanism of Action | Potency (Kd / IC50) |
| Small Molecule | SP4206 | IL-2 protein | Binds to the IL-2/IL-2Rα interaction "hot-spot" on IL-2.[1] | Kd = 70 nM[1] |
| Monoclonal Antibody | Basiliximab, Daclizumab | IL-2 Receptor α (CD25) | Binds to the IL-2Rα subunit, blocking IL-2 binding.[2] | High affinity, specific binding to CD25[2] |
| Engineered Antagonist | IL-2 Muteins | IL-2 Receptor α (CD25) | Binds to IL-2Rα with high affinity but does not activate signaling.[3] | Picomolar inhibition constants have been reported.[3] |
Experimental Protocols for Specificity Assessment
The specificity of IL-2 inhibitors is validated through a series of biochemical and cell-based assays.
Competitive Binding Assays
Objective: To determine the ability of an inhibitor to compete with the natural binding partner.
Methodology for SP4206 (ELISA-based):
-
Plate Coating: A 96-well microplate is coated with streptavidin.
-
Receptor Immobilization: Biotinylated IL-2Rα is added to the wells and binds to the streptavidin.
-
Competitive Binding: A constant concentration of labeled IL-2 (e.g., HRP-conjugated) and serial dilutions of SP4206 are added to the wells. The mixture is incubated to allow for competition between SP4206 and immobilized IL-2Rα for binding to IL-2.
-
Detection: After washing away unbound reagents, a substrate for the enzyme label is added, and the resulting signal is measured. A decrease in signal indicates successful inhibition by SP4206.
Cell-Based Proliferation Assays
Objective: To assess the functional consequence of IL-2 inhibition on IL-2-dependent cell growth.
Methodology:
-
Cell Culture: An IL-2-dependent T-cell line (e.g., CTLL-2) is cultured and maintained.
-
Assay Setup: Cells are washed to remove residual IL-2 and seeded into a 96-well plate.
-
Inhibitor and IL-2 Addition: Serial dilutions of the test inhibitor (SP4206, monoclonal antibody, or engineered antagonist) are added to the wells, followed by a fixed, sub-maximal concentration of IL-2 to stimulate proliferation.
-
Incubation: The plate is incubated for 48-72 hours.
-
Proliferation Assessment: Cell proliferation is measured using a reagent such as MTT or by [3H]-thymidine incorporation. A reduction in proliferation indicates inhibitory activity.
Off-Target Specificity Profiling
Objective: To evaluate the binding of an inhibitor to a broad range of other proteins to identify potential off-target interactions.
Methodology for Small Molecules (e.g., SP4206):
-
Broad-Panel In Vitro Screening: SP4206 would be screened against a large panel of purified proteins, such as kinases, phosphatases, GPCRs, and other cytokines, using various binding or activity assays. The results would reveal any significant interactions outside of the intended IL-2 target.
Methodology for Monoclonal Antibodies:
-
Tissue Cross-Reactivity Studies: Immunohistochemistry is performed on a panel of normal human tissues to identify any unintended binding of the antibody. This is a standard preclinical safety assessment for therapeutic antibodies.
Signaling Pathways and Experimental Workflows
Conclusion
SP4206 represents a promising class of small molecule IL-2 inhibitors with a high degree of specificity derived from its unique mechanism of targeting the IL-2/IL-2Rα interaction hot-spot. While direct comprehensive off-target profiling data is not widely available, the focused nature of its binding provides a strong rationale for its selectivity. In comparison, monoclonal antibodies offer exceptional specificity for the IL-2Rα subunit, and engineered IL-2 antagonists provide a tunable platform for achieving cell-type-specific inhibition. The choice of inhibitor will ultimately depend on the desired therapeutic application, balancing factors such as oral bioavailability, manufacturing complexity, and the precise immunological outcome sought. Further head-to-head preclinical studies employing broad specificity panels will be invaluable in fully elucidating the comparative off-target profiles of these distinct and promising classes of IL-2 inhibitors.
References
A Comparative Review of SP4206 and Other Small Molecule Inhibitors Targeting the IL-2 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review and comparative analysis of SP4206, a small molecule inhibitor of the Interleukin-2 (IL-2)/IL-2 receptor alpha (IL-2Rα) interaction. The objective is to offer an objective comparison of SP4206's performance with other alternatives, supported by available experimental data, to aid researchers and drug development professionals in their evaluation of potential immunomodulatory therapeutics.
Mechanism of Action: Disrupting a Critical Cytokine Interaction
Interleukin-2 is a pivotal cytokine that plays a crucial role in the regulation of the immune response. Its binding to the high-affinity IL-2 receptor, which includes the α-subunit (CD25), initiates a signaling cascade that is vital for the proliferation and differentiation of T cells. Dysregulation of this pathway is implicated in various autoimmune diseases and cancer.[1]
SP4206 and similar small molecules function as protein-protein interaction inhibitors. They competitively bind directly to IL-2 at the interface where it would normally interact with IL-2Rα.[1] This blockade prevents the formation of the high-affinity IL-2 receptor complex, thereby inhibiting the downstream signaling pathways essential for T cell activation.[1]
Quantitative Comparison of IL-2 Pathway Inhibitors
The potency of small molecule inhibitors targeting the IL-2 pathway is a critical factor in their therapeutic potential. The following table summarizes available quantitative data for SP4206 and other molecules that modulate IL-2 signaling. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.
| Compound Name | Target | Assay Type | Potency (IC50/Kd) | Reference |
| SP4206 | IL-2 | IL-2/IL-2Rα Inhibition (ELISA) | IC50 = 70 nM | [1] |
| IL-2 | Binding Affinity (SPR) | Kd = ~70 nM | [2] | |
| Ro26-4550 | IL-2/IL-2Rα Binding | Not Specified | IC50 = 3 µM | [3] |
| Cyclosporin A | Calcineurin (indirectly affects IL-2 production) | IL-2 Production Inhibition | 100 ng/ml (~83 nM) completely inhibits | [4] |
| JAK Inhibitors (e.g., Tofacitinib, Ruxolitinib) | JAK1/JAK3 | Cytokine Signaling | IC50 values in the low nM range for various cytokines | [5][6] |
Note: IC50 (half maximal inhibitory concentration) and Kd (dissociation constant) are measures of potency, where lower values indicate higher potency.
Experimental Protocols
Reproducible and well-defined experimental protocols are essential for the evaluation and comparison of small molecule inhibitors. Below are detailed methodologies for key experiments cited.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for IL-2/IL-2Rα Inhibition
This assay quantitatively measures the ability of a test compound, such as SP4206, to inhibit the binding of IL-2 to its receptor, IL-2Rα.
Principle: This is a competitive binding assay where the inhibitor (e.g., SP4206) in solution competes with immobilized IL-2Rα for binding to a constant amount of IL-2. The amount of IL-2 bound to the plate is inversely proportional to the inhibitory potency of the compound.
Detailed Protocol:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with a capture antibody specific for IL-2Rα. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Binding:
-
Prepare serial dilutions of the test compound (e.g., SP4206) in a suitable assay buffer.
-
Add a constant concentration of biotinylated IL-2 to each well.
-
Immediately add the different concentrations of the test compound to the wells.
-
Incubate for a defined period (e.g., 1-2 hours) at room temperature to allow for competitive binding.
-
-
Washing: Repeat the washing step.
-
Detection:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique used to measure the kinetics and affinity of the interaction between a small molecule and a protein.
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as a result of a binding event. One molecule (the ligand, e.g., IL-2) is immobilized on the sensor surface, and the other (the analyte, e.g., SP4206) is flowed over the surface. The binding and dissociation are monitored in real-time.
Detailed Protocol:
-
Sensor Chip Preparation: Activate a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Ligand Immobilization: Inject a solution of the purified ligand (e.g., recombinant human IL-2) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve covalent immobilization.
-
Deactivation: Inject ethanolamine (B43304) to block any remaining active esters on the surface.
-
Analyte Injection (Association Phase):
-
Prepare a series of dilutions of the analyte (SP4206) in a running buffer (e.g., HBS-EP buffer).
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate for a defined period.
-
-
Dissociation Phase: Flow the running buffer over the sensor chip to allow the bound analyte to dissociate.
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Signaling Pathways and Experimental Workflows
The binding of IL-2 to its receptor triggers multiple downstream signaling cascades, primarily the JAK-STAT, PI3K/Akt, and MAPK/ERK pathways. These pathways are crucial for mediating the biological effects of IL-2, including T cell proliferation and survival. SP4206, by blocking the initial IL-2/IL-2Rα interaction, effectively inhibits the activation of these critical signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclosporin-A inhibits IL-2 production by all human T-cell clones having this function, independent of the T4/T8 phenotype or the coexpression of cytolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Proper Disposal of Laboratory Reagents: A Guide for ST4206
Safe and responsible disposal of laboratory chemicals is a critical component of research integrity and environmental protection. For a substance identified as ST4206, a specific disposal protocol cannot be provided without its corresponding Safety Data Sheet (SDS). The identifier "this compound" may be an internal product number or a non-standard designation, which makes direct identification of its chemical nature and associated hazards impossible through public databases.
This guide provides researchers, scientists, and drug development professionals with a robust framework for determining the appropriate disposal procedures for any laboratory chemical, using this compound as a case example. Adherence to these steps will ensure safety and compliance with regulatory standards.
The Critical Role of the Safety Data Sheet (SDS)
The primary and most authoritative source of information for the safe handling and disposal of a chemical is its Safety Data Sheet (SDS), provided by the manufacturer.[1][2] An SDS contains comprehensive information, including physical and chemical properties, health hazards, and, crucially, disposal considerations.
Steps to Locate the Correct SDS:
-
Examine the Container Label: The original container of this compound will have the manufacturer's name and contact information, the formal chemical name, and likely a CAS (Chemical Abstracts Service) number.
-
Search Manufacturer's Website: The most reliable source for an SDS is the manufacturer's own website.[1][3] Most suppliers have a dedicated section for safety documentation.
-
Utilize Online Databases: Several online databases aggregate SDSs from various manufacturers.[1][2][4] Searching by the chemical name or CAS number is the most effective method.
General Principles of Laboratory Chemical Waste Disposal
Once the SDS for this compound has been obtained, it will provide specific instructions for its disposal. These instructions should be followed in conjunction with your institution's and local regulatory guidelines.[6][7][8] The general workflow for chemical waste disposal is outlined below.
Key Disposal Considerations from an SDS:
The SDS will contain a section on "Disposal considerations" which will provide the necessary information for proper waste management. This section should be reviewed in its entirety. Key information to extract includes:
| Parameter | Description | Example Data (Hypothetical for this compound) |
| RCRA Hazardous Waste? | Indicates if the waste is classified as hazardous under the Resource Conservation and Recovery Act.[6] | Yes (e.g., D001 - Ignitable) |
| Physical State | The physical form of the waste (solid, liquid, gas). | Liquid |
| pH | The acidity or alkalinity of the waste. Neutralization may be required before disposal.[9] | 2.5 |
| Reactivity | Information on chemical incompatibilities to prevent dangerous reactions in waste containers.[7] | Reacts violently with bases. |
| Recommended Disposal Method | The appropriate method of disposal (e.g., incineration, neutralization, landfill). | Incineration at a licensed facility. |
| Container Requirements | The type of container suitable for waste collection (e.g., glass, polyethylene).[6][8] | Acid-resistant polyethylene (B3416737) container. |
| Personal Protective Equipment (PPE) | The required PPE for handling the waste. | Nitrile gloves, safety goggles, lab coat. |
Experimental Protocols for Waste Neutralization (If Applicable)
If the SDS for this compound indicates that neutralization is a permissible step before disposal, a detailed protocol should be followed. The following is a general example for acid neutralization. This is a hypothetical procedure and should NOT be used for this compound without consulting its specific SDS.
-
Preparation: Work in a well-ventilated fume hood and wear appropriate PPE. Prepare a dilute basic solution (e.g., 5% sodium bicarbonate) in a large, appropriate container.
-
Dilution: If the waste is concentrated, slowly add it to a large volume of cold water with stirring.
-
Neutralization: Slowly add the dilute basic solution to the acidic waste with constant stirring. Monitor the temperature to prevent excessive heat generation.[9]
-
pH Check: Periodically check the pH of the solution using a pH meter or pH strips. Continue adding the basic solution until the pH is within the acceptable range for sewer disposal as per local regulations (typically between 5.5 and 9.0).[9]
-
Disposal: Once neutralized, the solution may be disposed of down the sanitary sewer with copious amounts of water, provided this is permitted by the SDS and local regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
By following this structured approach, researchers can ensure that chemicals like this compound are managed safely from acquisition through disposal, thereby protecting themselves, their colleagues, and the environment.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. How to Find Safety Data Sheets in an SDS Database – KHA Online-SDS Management [online-msds.com]
- 3. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. youtube.com [youtube.com]
- 5. Finding Safety Data Sheets [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling ST4206
Disclaimer: A specific Safety Data Sheet (SDS) for "ST4206" was not publicly available at the time of this writing. The following guidance is based on established best practices for handling potentially hazardous and corrosive chemicals in a research and development laboratory setting. Researchers, scientists, and drug development professionals should always consult the official SDS provided by the manufacturer and their institution's specific safety protocols before handling any new substance. In the absence of specific data, this compound should be treated as a hazardous substance with the potential for corrosive, toxic, and irritant properties.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe handling of novel chemical entities in a laboratory environment.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct selection and use of Personal Protective Equipment. All personnel must be trained on the proper use, limitations, and disposal of PPE.
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields should be worn for all laboratory work.[1]
-
Splash Hazard: When there is a potential for splashes, such as during transfers of liquids or working with reactions under pressure, chemical splash goggles are required.[1][2][3][4] For significant splash hazards, a full-face shield must be worn in addition to chemical splash goggles.[1][2][3][4]
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat is mandatory and should be kept buttoned.
-
Gloves: Chemical-resistant gloves are essential.[1][2][3] The choice of glove material depends on the specific chemical and the nature of the work. Nitrile gloves are a common choice for general laboratory use with minor splashes, but the SDS should always be consulted for specific recommendations.[1][5] For prolonged or immersive contact, heavier-duty gloves may be required. Always inspect gloves for tears or holes before use and remove them before leaving the laboratory or touching common surfaces like doorknobs and keyboards.[6]
-
Apron: A chemical-resistant apron should be worn over the lab coat when handling larger quantities of corrosive materials or when there is a significant splash risk.[1][2][3]
-
Clothing and Footwear: Full-length pants and closed-toe shoes are required in all laboratory settings.[1]
Respiratory Protection:
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure to vapors, dust, or aerosols.[4][7]
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection may be necessary.[2][3] The selection of a respirator must be based on a formal risk assessment and personnel must be fit-tested and trained in its use.
Table 1: Example Glove Compatibility and Breakthrough Times
This table provides illustrative data for common laboratory solvents and glove materials. The actual breakthrough time for this compound will depend on its specific chemical properties and must be determined from the manufacturer's data.
| Glove Material | Acetone | Acetonitrile | Dichloromethane | Methanol |
| Latex | Poor | Fair | Poor | Good |
| Nitrile | Poor | Good | Poor | Good |
| Neoprene | Good | Good | Fair | Good |
| Butyl Rubber | Excellent | Excellent | Poor | Excellent |
| Breakthrough Time | Poor: < 15 min | Fair: 15-30 min | Good: 30-60 min | Excellent: > 60 min |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling this compound, review the SDS and establish a designated work area in a chemical fume hood.[5] Ensure that an emergency shower and eyewash station are accessible within a 10-second travel distance.[5]
-
Dilution: When diluting, always add the corrosive agent (this compound) to the water or solvent slowly to prevent splashing and control any exothermic reactions.[5][8][9]
-
Transport: Use secondary containment, such as a chemical-resistant tray or bottle carrier, when transporting containers of this compound within the laboratory.
Storage:
-
Store this compound in a cool, dry, well-ventilated area.
-
Ensure containers are tightly sealed and properly labeled.
-
Store below eye level to minimize the risk of spills from falling containers.[1][10]
-
Segregate from incompatible materials. For example, acids should be stored separately from bases, and oxidizing agents should be isolated from flammable materials.[10][11] Use corrosion-resistant cabinets for long-term storage.[8]
Disposal Plan:
-
Waste Collection: All waste contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, must be collected as hazardous waste.
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Follow your institution's hazardous waste disposal procedures. Never pour this compound down the drain.[11]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station.[12] Hold the eyelids open and continue flushing. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes in a safety shower.[9] Remove all contaminated clothing while under the shower. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: For small spills within a fume hood, use a compatible absorbent material (such as vermiculite (B1170534) or sand), collect the material in a sealed container, and dispose of it as hazardous waste.[12][13] For large spills, evacuate the area, notify others, and contact your institution's emergency response team.[8][13]
Experimental Protocol: Step-by-Step Guidance for Handling this compound
-
Pre-Experiment Setup:
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood.
-
Prepare a designated hazardous waste container.
-
Don all required PPE: lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
-
Execution:
-
Perform all manipulations of this compound at least 6 inches inside the fume hood.
-
Carefully weigh or measure the required amount of this compound.
-
If transferring the substance, do so slowly and carefully to avoid splashes or aerosol generation.
-
Keep the container of this compound sealed when not in use.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with this compound.
-
Place all contaminated disposable items into the designated hazardous waste container.
-
Carefully remove gloves and dispose of them in the hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Visualizations
References
- 1. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. oshatrainingschool.com [oshatrainingschool.com]
- 3. sc.edu [sc.edu]
- 4. safeti.com [safeti.com]
- 5. essr.umd.edu [essr.umd.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scienceequip.com.au [scienceequip.com.au]
- 8. research.arizona.edu [research.arizona.edu]
- 9. eng.uwo.ca [eng.uwo.ca]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. Guide to Storing, Handling & Disposing Corrosive Chemicals [highspeedtraining.co.uk]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
